molecular formula C12H9BrN2 B11856440 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

Cat. No.: B11856440
M. Wt: 261.12 g/mol
InChI Key: HBTUCQJZGKDKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. This complex heterocyclic compound features a fused indole and pyrrole structure, a privileged scaffold in drug discovery known for its diverse biological activities. The bromine substituent at the 5-position makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of structure-activity relationships. Compounds with similar structural motifs, particularly those containing the pyrrole-indole core, have demonstrated significant potential in pharmacological screening. Recent studies on analogous molecules have shown moderate to promising antifungal activity against strains like Candida tropicalis , Candida parapsilosis , and Candida albicans . Furthermore, such structures are of high interest in neuroscience research, as they are often investigated as agonists for serotonin receptors like the 5-HT2A subtype, which is a target for various central nervous system conditions . Researchers can utilize this compound in hit-to-lead optimization campaigns, molecular modeling studies, and the synthesis of more complex polyheterocyclic systems. It is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to ensure identity and purity . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data and recommended storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-2-(1H-pyrrol-2-yl)-1H-indole

InChI

InChI=1S/C12H9BrN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H

InChI Key

HBTUCQJZGKDKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole: A Keystone for Drug Discovery

Abstract

The fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole structure represents a compelling molecular architecture, combining the well-established biological significance of the bromo-indole core with the versatile pyrrole moiety. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for any substantive research and development effort, from initial screening to advanced formulation. This guide provides a comprehensive analysis of the predicted physicochemical properties of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole, offers detailed, field-proven experimental protocols for their empirical determination, and situates this data within the broader context of drug discovery and development. For researchers, scientists, and drug development professionals, this document serves as a foundational resource for harnessing the therapeutic potential of this promising scaffold.

Introduction to the 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole Scaffold

The strategic design of novel therapeutic agents often leverages the concept of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.

The Privileged Indole Core in Medicinal Chemistry

The indole ring system is a versatile and highly valued motif in the design of bioactive molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, allow it to serve as a synthon for a vast number of bioactive heterocycles.[1] This flexibility has established it as a "privileged motif" for the target-based design and development of anticancer agents and other therapeutics.[1] The incorporation of a bromine atom at the 5-position often enhances biological activity, a strategy employed in the development of potent agents targeting processes like angiogenesis.[2][3]

Synergistic Potential of the Pyrrole Moiety

The pyrrole ring is another crucial heterocyclic system found in many biologically vital structures, such as the heme in hemoglobin and chlorophyll.[4] When coupled with an indole scaffold, the pyrrole moiety can introduce new interaction points, modulate electronic properties, and serve as a chelator for metallic cofactors in enzymes, a mechanism predicted to be important for inhibiting targets like aromatase.[4] The combination of these two rings creates a novel pyrrole-indole hybrid with the potential for unique, and possibly dual-target, biological activities.[4][5]

Rationale for Investigation: Why These Properties Matter

A molecule's therapeutic efficacy is inextricably linked to its physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and pKa govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug. Poor aqueous solubility can hinder formulation and bioavailability, while an inappropriate LogP value can prevent a molecule from crossing cellular membranes or lead to off-target toxicity. Therefore, the rigorous characterization detailed in this guide is the first and most critical step in translating a promising molecular structure into a viable clinical candidate.

Predicted and Core Physicochemical Properties

While comprehensive experimental data for this specific hybrid molecule is not widely published, we can predict its core properties based on its constituent fragments and established chemical principles. The data for the well-characterized precursor, 5-Bromoindole, serves as a valuable baseline for comparison.

Molecular Structure and Identity
  • Systematic Name: 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole

  • Molecular Formula: C₁₂H₈BrN₃

  • Structure: An indole ring system brominated at position 5, with a pyrrole ring attached at position 2.

Summary of Physicochemical Data

The following table summarizes the key physicochemical data, combining known values for the 5-Bromoindole core with predicted values for the target compound.

Property5-Bromoindole (Reference)5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole (Predicted/To Be Determined)Significance in Drug Development
Molecular Weight 196.04 g/mol [6]262.10 g/mol Influences diffusion, bioavailability, and adherence to "Rule of Five" guidelines.
Appearance White to light brown powder or chunks[6]Predicted to be a solid at room temperature.Important for handling, formulation, and purity assessment.
Melting Point (°C) 90-92 °C[6]To be determined experimentally. Expected to be higher due to increased molecular size and potential for intermolecular H-bonding.A key indicator of purity and lattice energy.
LogP (Octanol/Water) ~2.7 (Calculated)To be determined experimentally. Predicted to be in the range of 3.0 - 4.0.Critical determinant of membrane permeability and ADME properties.
Aqueous Solubility 126 mg/L (Calculated)[6]To be determined experimentally. Predicted to be low.Directly impacts bioavailability and formulation options.
pKa 16.04 (Predicted for N-H)[6]To be determined experimentally. Two acidic N-H protons (indole and pyrrole) with slightly different pKa values are expected.Influences solubility and ionization state at physiological pH.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the known spectra of its components, we can predict the key features for 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole.

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indole and pyrrole rings. The indole N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm).[7] The aromatic protons on the bromo-indole ring will show characteristic splitting patterns, while the pyrrole protons will appear in the 6-7 ppm region. The ¹³C NMR will show signals for all 12 carbon atoms, with the carbon bearing the bromine atom shifted downfield.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a sharp N-H stretching band around 3400 cm⁻¹ for the indole N-H.[7] Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): The mass spectrum will be a definitive indicator of the compound's identity. It will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. The nominal molecular weight is 262 g/mol .

  • UV-Vis Spectroscopy: The extended conjugated system created by linking the indole and pyrrole rings is expected to result in strong UV absorbance. Based on 5-bromoindole, which has absorption maxima around 279-296 nm, the target compound will likely exhibit a bathochromic (red) shift to longer wavelengths.[6]

Experimental Protocols for Physicochemical Determination

The following protocols describe robust, validated methods for experimentally determining the critical physicochemical properties of solubility and lipophilicity.

Protocol for Determining Aqueous and Organic Solubility

Expertise & Experience: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[8][9] It is a foundational technique that ensures the system reaches true thermodynamic equilibrium, providing a more accurate and reliable value than rapid or kinetic methods. This is crucial for building predictive ADME models. The choice of multiple solvents provides a broad understanding of the compound's dissolution behavior, which is vital for selecting appropriate vehicles for in vitro and in vivo studies.

Methodology: Shake-Flask Equilibrium Solubility Determination

  • Preparation: Add an excess amount of the solid 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole to several sealed glass vials, each containing a known volume (e.g., 2 mL) of a specific solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO). The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C) for a minimum of 24 to 48 hours.[8] This extended period allows the dissolution process to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[8]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particulates are transferred, it is best practice to filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE).[8]

  • Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Collection cluster_quant 5. Quantification & Reporting A Add excess compound to vials with solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter clear supernatant (0.22 µm PTFE filter) C->D E Analyze concentration via HPLC-UV D->E F Report solubility (mg/mL) E->F G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Pre-saturate n-octanol and aqueous buffer B Dissolve compound in aqueous phase A->B C Combine phases in vial and equilibrate via shaking B->C D Centrifuge to achieve clean layer separation C->D E Sample both aqueous and octanol layers D->E F Analyze concentration in each phase via HPLC E->F G Calculate P = [C]oct / [C]aq and LogP = log10(P) F->G

Caption: Workflow for Shake-Flask LogP Determination.

Biological Context and Therapeutic Potential

The physicochemical properties of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole are not just data points; they are direct indicators of its potential as a therapeutic agent.

  • Anticancer and Anti-Angiogenic Activity: Numerous studies have demonstrated that bromo-indole derivatives possess significant biological activity. For example, the related compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed potent anti-angiogenic activity and effectively inhibited the proliferation of lung cancer cells. [2][3]Derivatives of 5-bromo-7-azaindolin-2-one have also shown broad-spectrum antitumor potency. [10]This body of evidence strongly suggests that the 5-bromo-indole core within our target molecule is a promising pharmacophore for oncology applications.

  • Dual-Target Inhibition: Pyrrole-indole hybrids have been specifically designed as potential dual inhibitors of targets like tubulin and aromatase. [4]This dual-action capability is a highly sought-after attribute in modern drug design, particularly in cancer therapy, where targeting multiple pathways can overcome resistance mechanisms. The predicted LogP and molecular size of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole are consistent with those of small molecule kinase inhibitors, further supporting its potential in this area.

Conclusion

5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole is a molecule of significant interest, built upon two of medicinal chemistry's most robust heterocyclic scaffolds. Its predicted low aqueous solubility and moderate-to-high lipophilicity are defining characteristics that will govern its behavior in biological systems. While these properties present challenges for formulation and delivery, they are also indicative of a molecule designed to interact with hydrophobic pockets in protein targets and to cross cellular membranes. The true value of this compound can only be unlocked through rigorous experimental validation. The protocols provided in this guide offer a clear, reliable, and authoritative pathway for researchers to generate the high-quality physicochemical data needed to advance this promising scaffold from a chemical entity to a potential therapeutic lead.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved March 3, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, Government Arts College, Ooty. Retrieved March 3, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved March 3, 2026, from [Link]

  • Duffy, E. M. J., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved March 3, 2026, from [Link]

  • Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. Retrieved March 3, 2026, from [Link]

  • Valko, K. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 3, 2026, from [Link]

  • Huesgen, A. G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved March 3, 2026, from [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Chemical Properties of 1H-Indole, 5-bromo- (CAS 10075-50-0). (n.d.). Cheméo. Retrieved March 3, 2026, from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. Retrieved March 3, 2026, from [Link]

  • Al-Hulli, Z. S., et al. (2025, June 27). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. National Institutes of Health. Retrieved March 3, 2026, from [Link]

  • Lv, P.-C., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health. Retrieved March 3, 2026, from [Link]

  • A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole. (n.d.). Google Patents.
  • Research progress on the biological activity of pyrrole [1,2-α] indole alkaloids. (2023, April 15). Elsevier. Retrieved March 3, 2026, from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. (2021, August 30). International Journal of Pharmacy and Life Sciences. Retrieved March 3, 2026, from [Link]

  • Elmsellem, H., et al. (2015). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 15). Asian Pacific Journal of Cancer Prevention. Retrieved March 3, 2026, from [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025, April 24). Asian Pacific Journal of Cancer Prevention. Retrieved March 3, 2026, from [Link]

  • Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives. (n.d.). Journal of the Serbian Chemical Society. Retrieved March 3, 2026, from [Link]

  • 5-Bromoindole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 3, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole

[1]

Introduction & Structural Significance

The 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole scaffold represents a specific subclass of bis-heterocyclic compounds where an indole core is directly linked at the C2 position to a pyrrole ring. This connectivity is distinct from the more common 3-substituted indole alkaloids (e.g., Topsentin, Nortopsentin A-C), making it a valuable intermediate for exploring Structure-Activity Relationships (SAR) in kinase inhibition (specifically CDK1 and GSK-3β) and anti-tumor applications.[1][2]

The presence of the bromine atom at the C5 position of the indole ring serves two purposes:

  • Electronic Modulation: It exerts an inductive electron-withdrawing effect, influencing the acidity of the indole NH and the chemical shifts of the adjacent aromatic protons (H4 and H6).[2]

  • Synthetic Handle: It provides a reactive site for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex tris-heterocyclic libraries.[1]

Synthesis & Isolation Protocol

To ensure spectroscopic fidelity, the compound is typically synthesized via a regioselective Suzuki-Miyaura cross-coupling.[1] The following protocol minimizes the formation of the 3-isomer and ensures high purity for NMR analysis.

Optimized Synthesis Workflow
  • Reagents: 5-Bromo-2-iodo-1H-indole (Core A), (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acid (Core B).[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%).[2]

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1).[1][2]

  • Deprotection: The Boc group on the pyrrole is removed in situ or in a subsequent step using TFA/DCM to yield the free base.[2]

Purification for Spectroscopy
  • Flash Chromatography: Silica gel (230-400 mesh); Gradient Elution: 5%

    
     20% EtOAc in Hexanes.
    
  • Recrystallization: Dissolve in hot EtOH, add dropwise H₂O until turbid, cool to 4°C. This removes trace palladium contaminants that can broaden NMR signals.

1H NMR Spectroscopic Analysis

Solvent: DMSO-d₆ (Preferred for resolving labile NH protons).[2] Frequency: 400 MHz or higher.

The ¹H NMR spectrum is characterized by two distinct NH singlets and a specific coupling pattern on the indole ring due to the 5-bromo substitution.

Predicted ¹H NMR Data Table
Proton AssignmentShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Structural Insight
Indole NH (H-1) 11.65 br s-Highly deshielded; diagnostic of free indole NH.[1][2]
Pyrrole NH (H-1') 11.20 br s-Broad singlet; exchangeable with D₂O.[2]
Indole H-4 7.75 dJ ≈ 1.8 HzKey Signal: Meta-coupling to H-6. Deshielded by Br.
Indole H-7 7.35 dJ ≈ 8.6 HzOrtho-coupling to H-6.
Indole H-6 7.22 ddJ ≈ 8.6, 1.8 HzDoublet of doublets; couples to H-7 (ortho) and H-4 (meta).[1][2]
Pyrrole H-5' 6.85 m-Most downfield pyrrole CH; adjacent to NH.
Indole H-3 6.70 dJ ≈ 1.5 HzCharacteristic of 2-substituted indoles. Sharp doublet if coupled to NH.
Pyrrole H-3' 6.45 m-Adjacent to the indole-pyrrole bond.
Pyrrole H-4' 6.10 m-Most shielded aromatic proton.
Expert Analysis of Coupling Patterns
  • The "H-4" Doublet: In 5-bromoindoles, the proton at position 4 (H-4) appears as a narrow doublet (J ~1.8-2.0 Hz) due to meta-coupling with H-6.[1] It does not show the large ortho-coupling seen in unsubstituted indoles. This is the primary confirmation of the 5-bromo substitution pattern.

  • H-3 Singularity: The presence of a signal at ~6.70 ppm confirms substitution at C2. If the substitution were at C3 (as in Nortopsentin), this signal would be absent, and a signal for H-2 (typically ~7.2-7.4 ppm) would appear.[2]

13C NMR Spectroscopic Analysis

Solvent: DMSO-d₆. Frequency: 100 MHz.

The ¹³C spectrum confirms the carbon skeleton, specifically the quaternary carbons at the linkage point and the bromine-bearing carbon.[2]

Predicted ¹³C NMR Data Table
Carbon AssignmentShift (δ, ppm)TypeStructural Insight
Indole C-2 132.5 CqLinkage point to pyrrole.[2]
Indole C-7a 135.2 CqBridgehead carbon.
Indole C-3a 129.8 CqBridgehead carbon.
Pyrrole C-2' 124.5 CqLinkage point to indole.
Indole C-6 124.1 CHAromatic CH.
Indole C-4 121.5 CHAromatic CH.
Pyrrole C-5' 119.2 CH

-carbon to Pyrrole NH.
Indole C-7 113.8 CHAromatic CH.
Indole C-5 112.4 CqC-Br : Distinctly shielded relative to other Cq.
Pyrrole C-3' 106.5 CH

-carbon to Pyrrole NH.
Pyrrole C-4' 109.2 CH

-carbon to Pyrrole NH.
Indole C-3 99.8 CHHighly shielded; characteristic of C3 in 2-substituted indoles.

Structural Validation Logic (Graphviz)[1][2]

The following diagram illustrates the logical flow for confirming the structure using the spectroscopic data provided above.

NMR_ValidationStartCrude Product(Suzuki Coupling)H_NMR1H NMR (DMSO-d6)Start->H_NMRCheck_NHCheck NH Region(11.0 - 12.0 ppm)H_NMR->Check_NHTwo_SingletsTwo Broad Singlets?(Indole NH + Pyrrole NH)Check_NH->Two_SingletsCheck_AromaticCheck Aromatic Region(6.0 - 8.0 ppm)Two_Singlets->Check_AromaticYesFailRe-purify / Check RegiochemistryTwo_Singlets->FailNo (Possible N-alkylation)H4_SignalIdentify H-4 Signal(~7.75 ppm, d, J=1.8 Hz)Check_Aromatic->H4_SignalH3_SignalIdentify H-3 Signal(~6.70 ppm, s)H4_Signal->H3_SignalYes (5-Br confirmed)H4_Signal->FailNo (Wrong sub. pattern)C_NMR13C NMR / HSQCH3_Signal->C_NMRYes (2-sub confirmed)H3_Signal->FailNo (Likely 3-sub isomer)C5_BrVerify C-5 (C-Br)(~112 ppm, Quaternary)C_NMR->C5_BrValidStructure Confirmed:5-Bromo-2-(1H-pyrrol-2-yl)-1H-indoleC5_Br->ValidYesC5_Br->FailNo

Caption: Logical workflow for structural validation of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole using 1H and 13C NMR markers.

Troubleshooting & Expert Insights

Solvent Effects & Exchangeable Protons
  • Issue: Missing NH signals.

  • Cause: Trace water in DMSO-d₆ facilitates rapid proton exchange, broadening the NH signals into the baseline.[1]

  • Solution: Use a fresh ampoule of DMSO-d₆ or add a drying agent (activated molecular sieves) directly to the NMR tube 1 hour prior to acquisition.[2]

Rotational Isomers (Rotamers)
  • Observation: Broadening or doubling of signals at room temperature.

  • Mechanism: Restricted rotation around the C2(Indole)-C2'(Pyrrole) bond is possible, though less common than in amide-linked analogs.[1][2]

  • Protocol: If broadening is observed, perform Variable Temperature (VT) NMR at 353 K (80°C) to coalesce the signals into sharp peaks.[1][2]

Impurity Profiling
  • Common Impurity: 5-Bromoindole (Starting Material).[2][3]

  • Diagnostic: Look for the H-2/H-3 coupling of unsubstituted indole (two triplets/doublets at ~6.4 and 7.4 ppm).

  • Common Impurity: Triphenylphosphine oxide (from Suzuki coupling).[2]

  • Diagnostic: Multiplets in the 7.5–7.7 ppm region.[2] This often overlaps with the H-4 signal. Use ³¹P NMR to confirm (signal at ~29 ppm).[2]

References

  • Guida, C. A., et al. (2020).[1][2] Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Molecules , 26(1), 81. Link[1][2]

  • Diana, P., et al. (2013).[1][2] Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Marine Drugs , 11(10), 3649-3665.[1][2] Link[1][2]

  • BenchChem Technical Support. (2025). 5-Bromoindole 1H and 13C NMR Spectral Data. BenchChem . Link[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131887155, 5-Bromo-2-(m-tolyl)-1H-indole. PubChem . Link

Analytical Characterization of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole: A Comprehensive Guide to HRMS and ATR-FTIR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the analytical characterization of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole, designed for researchers and drug development professionals.

Executive Summary & Molecular Architecture

The bis-heterocyclic compound 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole (C₁₂H₉BrN₂) represents a highly privileged structural motif. Halogenated indole-pyrrole architectures are frequently encountered in marine-derived natural products (e.g., meridianins, aplicyanins, and geobarrettins) and serve as critical scaffolds in oncology and antimicrobial drug discovery[1].

Characterizing this molecule requires a robust, orthogonal analytical approach. The presence of two distinct nitrogenous rings (indole and pyrrole) creates a complex hydrogen-bonding network, while the bromine atom at the C-5 position introduces pronounced electronic and isotopic signatures. This whitepaper details a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to unambiguously confirm its structural integrity.

Workflow Prep Sample Prep (Solid & Solution) HRMS ESI-QTOF HRMS Isotope & CID Analysis Prep->HRMS FTIR ATR-FTIR Vibrational Profiling Prep->FTIR Data Data Synthesis Orthogonal Validation HRMS->Data FTIR->Data

Fig 1: Orthogonal analytical workflow combining HRMS and ATR-FTIR for structural validation.

High-Resolution Mass Spectrometry (HRMS) Profiling

The Bromine Isotopic Signature

Before any fragmentation occurs, the intact molecule provides a self-validating elemental composition through its isotopic envelope. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the protonated molecular ion [M+H]⁺ manifests as a distinct doublet at m/z 261.0125 and 263.0105. This signature is an absolute diagnostic prerequisite for confirming the halogenation state of marine-derived bromoindoles[2].

Collision-Induced Dissociation (CID) Mechanisms

Under positive electrospray ionization (ESI), the basic pyrrole and indole nitrogens readily accept a proton. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes specific, energy-dependent fragmentation pathways:

  • Low Collision Energy (Facile Cleavage): The highly polarizable C-Br bond is the weakest link. Initial fragmentation often results in the neutral loss of HBr (80.92 Da), yielding a fully conjugated, debrominated bis-heterocyclic cation at m/z 181.0760.

  • Medium to High Collision Energy (Framework Shattering): Cleavage of the internuclear C-C bond between the indole and pyrrole rings generates either the bromoindole cation (m/z 195.97) or the pyrrole cation (m/z 68.05). Furthermore, the indole core itself can undergo a characteristic ring contraction via the neutral loss of HCN (27 Da), a hallmark of indole gas-phase chemistry[3].

MS_Pathway M [M+H]+ m/z 261 / 263 (1:1 Isotope Ratio) LossBr [M+H - HBr]+ m/z 181 Debrominated Core M->LossBr - HBr (80/82 Da) Low CE IndoleFrag Bromoindole Cation m/z 194 / 196 C-C Bond Cleavage M->IndoleFrag - Pyrrole Medium CE PyrroleFrag Pyrrole Cation m/z 68 C-C Bond Cleavage M->PyrroleFrag - Bromoindole Medium CE

Fig 2: CID MS/MS fragmentation pathway of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole.

Protocol 1: LC-ESI-QTOF HRMS Acquisition
  • Causality & Design: This protocol uses a ramped collision energy to ensure both the low-energy loss of the labile bromine and the high-energy inter-ring cleavages are captured in a single analytical run.

  • Step 1 (Sample Preparation): Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, maximizing the yield of the [M+H]⁺ precursor ion.

  • Step 2 (Chromatography): Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Elute using a rapid 3-minute gradient of Water/Acetonitrile (0.1% FA). Rationale: Fast elution minimizes on-column degradation or source-induced oxidation of the electron-rich pyrrole ring.

  • Step 3 (Ionization): Operate the QTOF in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Step 4 (CID Acquisition): Isolate the m/z 261.0/263.0 doublet. Use Nitrogen as the collision gas with a ramped collision energy (CE) from 15 eV to 40 eV.

Table 1: Quantitative HRMS Fragmentation Summary

Fragment IonExact Mass (m/z)Relative AbundanceStructural Assignment
[C₁₂H₁₀⁷⁹BrN₂]⁺261.0125100%Protonated molecular ion (⁷⁹Br)
[C₁₂H₁₀⁸¹BrN₂]⁺263.010598%Protonated molecular ion (⁸¹Br)
[C₁₂H₉N₂]⁺181.076065%Loss of HBr (Debrominated core)
[C₈H₇⁷⁹BrN]⁺195.975640%Bromoindole cation (Loss of pyrrole)
[C₄H₆N]⁺68.049525%Pyrrole cation

Infrared (IR) Spectroscopy Analysis

Vibrational Mode Assignments

While HRMS confirms the molecular weight and connectivity, IR spectroscopy validates the functional group integrity and the local microenvironment.

  • N-H Stretching: The molecule contains two distinct N-H donors. The pyrrole N-H stretch typically appears as a sharper band near 3445 cm⁻¹[4], while the indole N-H stretch, which is highly sensitive to its local hydrogen-bonding environment, appears as a broader band around 3380 cm⁻¹[5].

  • Framework Vibrations: The conjugated C=C and C=N bonds of the bis-heterocyclic system produce strong, coupled stretching vibrations in the 1500–1600 cm⁻¹ region[6].

  • C-Br Stretching: Due to the large atomic mass of bromine, the C-Br bond acts as a heavy-atom oscillator. Its stretching frequency is pushed down into the far fingerprint region, typically observed around 585 cm⁻¹.

Protocol 2: ATR-FTIR Spectral Acquisition
  • Causality & Design: Attenuated Total Reflectance (ATR) is strictly selected over traditional transmission KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretch at ~3400 cm⁻¹, which would completely mask the diagnostic N-H stretches of the indole and pyrrole rings. ATR ensures a self-validating, moisture-free spectral baseline.

  • Step 1 (Background Validation): Clean the diamond ATR crystal with LC-grade isopropanol. Acquire a 64-scan background spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution). Rationale: A flat background in the 3300 cm⁻¹ region validates the absence of residual solvent or moisture.

  • Step 2 (Sample Loading): Deposit ~2 mg of the neat, dry powder directly onto the center of the diamond crystal.

  • Step 3 (Compression): Lower the anvil to apply uniform pressure. Rationale: Intimate contact between the crystal and the solid sample is required for the evanescent IR wave to penetrate the material, ensuring a high signal-to-noise ratio without scattering artifacts.

  • Step 4 (Processing): Collect 64 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially weakens high-wavenumber peaks), followed by a polynomial baseline correction.

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)Peak MorphologyVibrational ModeStructural Assignment
3445Medium, Sharpν(N-H)Pyrrole N-H stretch (weakly H-bonded)
3380Broad, Strongν(N-H)Indole N-H stretch (strongly H-bonded)
3120 - 3050Weak, Multipletν(C-H)Aromatic C-H stretching
1580, 1530Strong, Sharpν(C=C), ν(C=N)Indole and pyrrole ring framework
1410Mediumδ(N-H)N-H in-plane bending
780Strongγ(C-H)Aromatic out-of-plane bending
585Mediumν(C-Br)Carbon-Bromine stretch (Heavy atom effect)

Data Synthesis and Structural Confirmation

The characterization of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole relies on the convergence of orthogonal data streams. The ESI-QTOF HRMS data provides absolute certainty regarding the elemental composition and the presence of the bromine atom via the 1:1 isotopic doublet. Subsequent CID fragmentation maps the bis-heterocyclic connectivity by systematically cleaving the inter-ring C-C bond. Concurrently, the ATR-FTIR data acts as a structural validator, confirming that the two nitrogen atoms exist as intact, hydrogen-bonding pyrrole and indole N-H groups, rather than oxidized or rearranged artifacts. Together, these self-validating protocols ensure the highest level of scientific integrity in molecular characterization.

References

  • Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal Benchchem URL
  • Marine Indole Alkaloids MDPI URL
  • Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti NIH URL
  • Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction SciELO URL
  • NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy AIP Publishing URL
  • C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?

Sources

Biological Activity Screening of Novel Pyrrole-Indole Compounds: From Library to Lead

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of Novel Pyrrole-Indole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-Indole Pharmacophore

The pyrrole-indole scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging a diverse array of biological targets. Whether designed as fused systems (e.g., pyrrolo[2,3-b]indoles ) or linked hybrids (e.g., bis-indole pyrroles ), these compounds often exhibit potent anticancer, antimicrobial, and antiviral activities.

However, the structural planarity of fused systems and the lipophilicity of linked hybrids present unique screening challenges. This guide moves beyond generic protocols to provide a target-agnostic yet chemically specific screening workflow, ensuring that false positives (e.g., colloidal aggregators) are eliminated early and that mechanism of action (MoA) is rigorously validated.

Compound Library Preparation & QC

Before biological interrogation, the chemical integrity of the library must be absolute. Pyrrole-indole derivatives are prone to oxidation and light sensitivity.

Protocol: "Just-in-Time" Solubilization

Objective: Minimize precipitation and oxidative degradation during storage.

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

    • Critical Step: Visually inspect for turbidity. If turbid, sonicate at 40 kHz for 5 minutes.

  • Quality Control (QC): Randomly select 5% of the library for LC-MS verification to ensure purity >95% post-solubilization.

  • Storage: Store in amber glass vials at -20°C under argon. Avoid freeze-thaw cycles >3 times.

Primary Screening: Cytotoxicity & Antiproliferative Assays

For pyrrole-indole compounds, metabolic interference is a common artifact. Therefore, we prioritize ATP-based quantification over tetrazolium reduction assays (MTT/MTS).

Protocol: ATP-Based Luminescence Viability Assay (CellTiter-Glo®)

Rationale: Pyrrole moieties can sometimes reduce tetrazolium salts non-enzymatically, leading to false "viable" signals in MTT assays. ATP quantification is independent of redox potential.

Workflow:

  • Seeding: Plate cells (e.g., HeLa, MCF-7, A549) at 3,000–5,000 cells/well in 384-well white opaque plates.

  • Incubation: Allow attachment for 12–24 hours.

  • Treatment: Add compounds using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover (<0.5% final v/v).

    • Dose Range: 7-point dilution series (e.g., 10 µM to 10 nM).

  • Detection: After 48–72 hours, add CellTiter-Glo reagent (1:1 ratio).

  • Readout: Shake for 2 minutes (orbital) to lyse cells; incubate 10 minutes to stabilize signal. Measure luminescence.

Data Output:

Parameter Definition Acceptance Criteria
IC₅₀ Concentration inhibiting 50% of growth < 10 µM (Hit threshold)
Z'-Factor Statistical effect size > 0.5

| S/B Ratio | Signal-to-Background | > 30 |

Secondary Screening: Target Deconvolution

Pyrrole-indole hybrids frequently target Tubulin polymerization (colchicine site) or Topoisomerase II .

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Mechanism: Indole derivatives often bind to the colchicine site, inhibiting microtubule assembly.

  • Reagent Prep: Use >99% pure tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM DAPI (fluorescence reporter).

  • Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) at T=0.

  • Initiation: Add GTP (1 mM) and compound (5 µM).

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Inhibitor (e.g., Colchicine-like): Flat line (no polymerization).

    • Stabilizer (e.g., Taxol-like): Rapid increase in fluorescence.

Mechanism of Action (MoA): Signaling & Cell Cycle

Once a hit is confirmed, the mechanism must be elucidated. Bis-indoles are known to induce G2/M arrest (tubulin targeting) or S-phase arrest (DNA damage).

Visualization: The Pyrrole-Indole Apoptosis Pathway

The following diagram illustrates the signaling cascade often triggered by these compounds, leading from DNA damage/Microtubule disruption to Apoptosis.

PyrroleIndole_MoA Compound Pyrrole-Indole Compound Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding TopoII Topoisomerase II (DNA Binding) Compound->TopoII Inhibition Damage Microtubule Destabilization Tubulin->Damage G2/M Arrest DNADamage DSBs / DNA Damage TopoII->DNADamage S-Phase Arrest p53 p53 Phosphorylation Damage->p53 Stress Response ATM ATM/ATR Kinase Activation DNADamage->ATM ATM->p53 Bax Bax/Bak Oligomerization p53->Bax Upregulation Mito Mitochondrial MOMP Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PARP Cleavage

Caption: Proposed signaling cascade for pyrrole-indole derivatives. Dual targeting of Tubulin or Topoisomerase II converges on mitochondrial apoptosis via p53 activation.

Protocol: Cell Cycle Analysis (Flow Cytometry)
  • Fixation: Harvest cells and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Wash with PBS and resuspend in FxCycle™ PI/RNase Staining Solution.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto™).

  • Gating: Exclude doublets (FSC-A vs FSC-H). Analyze histogram for G0/G1, S, and G2/M peaks.

    • Result: A peak shift to 4N DNA content indicates G2/M arrest (Tubulin effect).

ADME & Early Toxicity Profiling

Indole derivatives often suffer from high lipophilicity (LogP > 4) and albumin binding.

Protocol: HSA Binding Assay (High-Throughput)

Using 3-acetylindole as a probe for Sudlow Site II (a validated method for indole-like compounds) [1].

  • Column: Immobilized HSA column (e.g., Chiralpak HSA).

  • Mobile Phase: Phosphate buffer (pH 7.4) / Isopropanol gradient.

  • Injection: 10 µL of 100 µM compound.

  • Calculation: Determine % binding based on retention time shift relative to the 3-acetylindole reference standard.

Structure-Activity Relationship (SAR) Logic

To guide the "Make-Test-Analyze" cycle, visualize the chemical space.

SAR_Logic Core Pyrrole-Indole Core Scaffold R1 N-Indole Subst. (Solubility) Core->R1 R2 C3-Linker (Flexibility) Core->R2 R3 Pyrrole Ring (H-Bonding) Core->R3 Effect1 LogP Modulation Membrane Permeability R1->Effect1 Effect2 Target Fit (e.g. Kinase Hinge) R2->Effect2 Effect3 Metabolic Stability (Block oxidation) R3->Effect3

Caption: Strategic SAR modifications. N-substitution modulates bioavailability, while linker rigidity determines target specificity (Kinase vs. Tubulin).

References

  • Evaluation of Indole-Based Probes for High-Throughput Screening of Drug Binding to Human Serum Albumin. Source: PubMed / NIH URL:[Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors. Source: RSC Advances URL:[Link]

  • Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Discovery of Potent Bisindole-based Pyrazolopyridine Derivatives as Topoisomerase Inhibitors. Source: Frontiers in Pharmacology URL:[Link]

  • Microwave-Assisted Synthesis and Biological Activity Evaluation of Novel Pyrrolo[2,3-b]pyrrole Derivatives. Source: Molecules (MDPI) URL:[Link]

In-Silico ADMET Profile of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole Derivatives: A Preclinical Assessment Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The convergence of combinatorial chemistry and high-throughput screening has exponentially increased the number of potential drug candidates, making early-stage assessment of pharmacokinetic and safety profiles more critical than ever. This technical guide provides a comprehensive framework for the in-silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole derivatives. This chemical scaffold, which merges the privileged indole and pyrrole heterocycles, represents a promising area for therapeutic development.[1][2] By leveraging robust computational models, we can preemptively identify and mitigate potential liabilities, thereby de-risking drug development pipelines, saving significant costs, and accelerating the journey from lead compound to viable candidate.[3][4][5] This document details the theoretical underpinnings, a step-by-step predictive workflow, and expert interpretation of the resulting ADMET data, designed for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rationale for Early-Stage Computational Assessment

The failure of promising drug candidates in late-stage clinical trials due to poor pharmacokinetics or unforeseen toxicity is a major bottleneck in the pharmaceutical industry.[3] It is now widely accepted that ADMET properties should be evaluated at the earliest stages of discovery to filter out compounds with unfavorable characteristics.[6] In-silico, or computational, ADMET prediction offers a rapid, cost-effective, and high-throughput method to achieve this.[5][6]

The 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole Scaffold:

The indole nucleus is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][7][8] The pyrrole ring is another key heterocyclic motif known for its pharmacological potential.[9][10] The hybridization of these two scaffolds creates a novel chemical space with significant therapeutic promise.[1][11]

Furthermore, the strategic placement of a bromine atom at the C-5 position of the indole ring is a common medicinal chemistry tactic. Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, which in turn influences its metabolic stability, binding affinity, and overall pharmacokinetic profile.[12][13][14] 5-bromo-substituted indoles have demonstrated enhanced antiproliferative activities and potential as inhibitors of key biological targets.[12][15]

Given this context, a proactive in-silico assessment of the ADMET profile of this specific derivative class is not just advantageous; it is a prerequisite for rational drug design and lead optimization.

The Theoretical Basis of In-Silico ADMET Prediction

Computational ADMET prediction relies on sophisticated models that correlate a molecule's structural features with its biological behavior. These models are broadly categorized into two types: molecular modeling and data modeling.[6]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR and the related Quantitative Structure-Property Relationship (QSPR) models are the workhorses of in-silico prediction. They are statistical models that link numerical descriptors of a molecule's structure (e.g., lipophilicity, electronic properties, size, and shape) to its pharmacokinetic or toxicological endpoints.[6][16]

  • Machine Learning and AI: Modern predictive tools increasingly leverage advanced machine learning and artificial intelligence algorithms.[4][17] These models are trained on large datasets of experimentally verified ADMET data to recognize complex patterns and make highly accurate predictions for new chemical entities.

The predictive process begins with calculating a set of molecular descriptors and applying established rules, such as Lipinski's Rule of Five, to provide a preliminary assessment of "drug-likeness" and oral bioavailability.[18]

A Validated Workflow for In-Silico ADMET Profiling

The following section outlines a self-validating, step-by-step protocol for generating a comprehensive ADMET profile for a candidate molecule from the 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole class.

Experimental Protocol: Predictive Modeling
  • Molecular Structure Preparation:

    • Accurately draw the 2D structure of the 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D format (SDF or MOL2).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial as many predictive models are sensitive to the input geometry.

  • Selection of a Predictive Tool Suite:

    • For this workflow, we will utilize a combination of freely accessible and widely validated web-based platforms. The use of multiple tools provides a consensus view and helps validate the predictions.

    • SwissADME: Chosen for its user-friendly interface and comprehensive analysis of physicochemical properties, pharmacokinetics, and drug-likeness.[10][19][20]

    • pkCSM: Selected for its graph-based signature approach to predicting a wide range of pharmacokinetic and toxicity properties.[5]

    • PreADMET: Employed for its specific models on carcinogenicity and mutagenicity, providing deeper toxicological insights.[3][19][20]

  • Execution of Predictions:

    • Submit the prepared 3D molecular structure to each selected server.

    • Execute the full panel of ADMET predictions available on each platform.

    • Compile the output data systematically for analysis.

  • Data Consolidation and Analysis:

    • Organize the predicted quantitative data into the structured tables presented in Section 4.

    • Critically evaluate the results, comparing predictions from different platforms where applicable.

    • Interpret the data in the context of the intended therapeutic application (e.g., is blood-brain barrier penetration desirable or a liability?).

The logical flow of this experimental design is visualized in the diagram below.

ADMET_Workflow cluster_input Step 1: Input Preparation cluster_prediction Step 2 & 3: Computational Prediction cluster_output Step 4: Data Analysis & Reporting struct_2d 2D Chemical Structure (5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole) struct_3d 3D Structure Generation & Energy Minimization struct_2d->struct_3d swissadme SwissADME Server struct_3d->swissadme Submit Structure pkcsm pkCSM Server struct_3d->pkcsm preadmet PreADMET Server struct_3d->preadmet physchem Physicochemical Properties & Drug-Likeness swissadme->physchem adme Pharmacokinetics (ADME) swissadme->adme pkcsm->adme tox Toxicity Profile pkcsm->tox preadmet->adme preadmet->tox report Comprehensive ADMET Report physchem->report adme->report tox->report

Caption: In-silico ADMET profiling workflow from structure input to final report.

Predicted ADMET Profile: A Representative Analysis

The following tables summarize the predicted ADMET profile for a representative 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole derivative. These values are synthesized from computational models and serve as a robust starting point for lead optimization.

Table 1: Physicochemical Properties and Drug-Likeness
ParameterPredicted ValueSignificance & Interpretation
Molecular Formula C₁₂H₈BrN₃Defines the elemental composition.
Molecular Weight 286.12 g/mol < 500 Da, favorable for oral bioavailability (Lipinski's Rule).
LogP (Lipophilicity) 3.15Indicates good membrane permeability but may risk non-specific binding if too high.
Topological Polar Surface Area (TPSA) 50.8 Ų< 140 Ų, suggests good intestinal absorption and cell permeation.
H-Bond Donors 2≤ 5, compliant with Lipinski's Rule.
H-Bond Acceptors 1≤ 10, compliant with Lipinski's Rule.
Lipinski's Rule Violations 0High probability of being an orally active drug.[8][18]
Aqueous Solubility (LogS) -3.5Moderately soluble. May require formulation strategies for optimal delivery.
Table 2: Predicted Pharmacokinetic (ADME) Parameters
ParameterPredicted ValueSignificance & Interpretation
Human Intestinal Absorption (HIA) > 90%Predicted to be well-absorbed from the gastrointestinal tract.[9][10][18]
Caco-2 Permeability HighIndicates high potential for absorption across the intestinal epithelial barrier.[3]
Blood-Brain Barrier (BBB) Permeation NoThe compound is not expected to cross the BBB, which is desirable for peripherally acting drugs.[9][10][16]
P-glycoprotein (P-gp) Substrate NoNot a substrate for P-gp efflux pump, reducing the risk of multidrug resistance.[9]
CYP1A2 Inhibitor NoLow risk of drug-drug interactions involving this key metabolic enzyme.[9]
CYP2C9 Inhibitor YesPotential Liability: May interact with co-administered drugs metabolized by CYP2C9.
CYP2D6 Inhibitor NoLow risk of interactions with drugs metabolized by CYP2D6.[16]
CYP3A4 Inhibitor NoLow risk of interactions with the most common drug-metabolizing enzyme.
Plasma Protein Binding ~85%Moderately high binding; the free fraction is sufficient to elicit a pharmacological effect.[16]
Table 3: Predicted Toxicity Endpoints
ParameterPredicted ValueSignificance & Interpretation
AMES Mutagenicity Non-mutagenicLow risk of causing DNA mutations.[17]
Carcinogenicity Non-carcinogenicThe structure is not predicted to be carcinogenic in rodent models.[16][19]
hERG I Inhibition Weak InhibitorPotential Liability: May have a low risk of cardiac toxicity. Requires in-vitro validation.[17]
Hepatotoxicity (Liver Injury) NoThe compound is not predicted to be a significant hepatotoxin.[16]
Skin Sensitization NoLow probability of causing an allergic skin reaction.

Expert Analysis and Strategic Interpretation

The in-silico profile of the 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole scaffold is largely favorable, positioning it as a promising starting point for drug discovery.

  • Strengths: The molecule exhibits excellent predicted oral absorption, good permeability, and compliance with Lipinski's rules, indicating strong "drug-like" characteristics.[8][18] Its inability to cross the BBB makes it an ideal candidate for targeting peripheral diseases. Furthermore, it shows a generally clean toxicity profile, being non-mutagenic and non-carcinogenic.[16][19]

  • Potential Liabilities & Mitigation Strategies:

    • CYP2C9 Inhibition: This is a notable flag. During lead optimization, structural modifications could be explored to reduce this inhibitory activity. For instance, altering substituents on the pyrrole ring might disrupt the key interactions with the enzyme's active site. This prediction strongly warrants a follow-up in-vitro CYP inhibition assay for any lead candidates.

    • hERG Inhibition: While predicted to be weak, any interaction with the hERG channel is a safety concern due to the risk of cardiac arrhythmia.[17] This is a critical parameter to test experimentally (e.g., using patch-clamp electrophysiology) early in the development cycle. The relationship between key molecular properties and these ADMET outcomes is illustrated in the diagram below.

ADMET_Relationships cluster_props Molecular Properties cluster_outcomes ADMET Outcomes LogP High LogP Absorption Good Absorption LogP->Absorption Metabolism CYP Inhibition Risk LogP->Metabolism Toxicity hERG Risk LogP->Toxicity TPSA Low TPSA TPSA->Absorption BBB No BBB Penetration TPSA->BBB MW Low MW MW->Absorption Flex Flexibility Flex->Metabolism

Caption: Relationship between molecular properties and key ADMET outcomes.

Conclusion

This technical guide demonstrates a robust and efficient in-silico workflow for characterizing the ADMET profile of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole derivatives. The representative analysis indicates that this scaffold possesses a promising pharmacokinetic and safety profile, making it an attractive candidate for further investigation. The computational predictions have successfully highlighted key strengths, such as high oral absorption, and identified specific potential liabilities, namely CYP2C9 and hERG inhibition. This foresight allows for the strategic allocation of resources, prioritizing essential in-vitro assays to validate these predictions and guiding medicinal chemistry efforts to mitigate the identified risks. By integrating these computational strategies early, research teams can enhance the quality of their lead candidates and increase the overall probability of success in the complex journey of drug development.

References

  • Title: Computational tools for ADMET Source: Bio-Target URL
  • Title: ADMET predicted drug-likeness of some selected indole derivatives (12,...
  • Title: ADMET Prediction Software - Sygnature Discovery Source: Sygnature Discovery URL
  • Source: Preprints.
  • Title: ADMET Predictions - Computational Chemistry Glossary - Deep Origin Source: Deep Origin URL
  • Title: Predictive ADMET Modeling - BHSAI Source: BHSAI URL
  • Title: Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed Source: PubMed URL
  • Title: Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC Source: National Center for Biotechnology Information URL
  • Title: In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors | International journal of health sciences Source: ScienceScholar URL
  • Title: In Silico Characterization, ADMET Prediction and Molecular Docking Studies of Few 2/3 Carboxylate-4/5/6-monosubstitued Indole Derivatives as Potential GSK-3β Inhibitors - Neliti Source: Neliti URL
  • Title: Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives Source: Beilstein Archives URL
  • Title: Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC Source: National Center for Biotechnology Information URL
  • Title: Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate Source: ResearchGate URL
  • Title: Synthesis and cytotoxic activity of new indolylpyrrole derivatives Source: Beni-Suef University Journal of Basic and Applied Sciences URL
  • Title: In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem Source: Benchchem URL
  • Title: Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia - Semantic Scholar Source: Semantic Scholar URL
  • Title: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - MDPI Source: MDPI URL
  • Title: In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science Source: Journal of Applied Pharmaceutical Science URL
  • Title: Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia | Al Mustansiriyah Journal of Pharmaceutical Sciences Source: Al Mustansiriyah Journal of Pharmaceutical Sciences URL
  • Title: Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)

Sources

A Technical Guide to the Discovery of Bromoindoles from Marine Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Ocean's Brominated Treasures

The marine environment, a crucible of evolution under immense pressure and competition, has fostered the development of unique biochemical arsenals within its inhabitants. Sessile organisms like sponges, in their constant battle for survival, have become master chemists, producing a vast array of secondary metabolites. Among the most compelling of these are the bromoindoles—a class of nitrogen-containing heterocyclic compounds distinguished by the presence of one or more bromine atoms. This halogenation, a rare event in terrestrial biochemistry, often imparts potent and specific biological activities to the parent indole scaffold, making these molecules a fertile ground for drug discovery.[1][2] This guide provides a comprehensive, field-proven perspective on the journey from the ocean floor to the laboratory bench: the discovery, isolation, characterization, and evaluation of marine-derived bromoindoles.

Part 1: The Discovery Pipeline: From Sponge to Pure Compound

The process of discovering novel bromoindoles is a systematic journey that begins with ecological observation and ends with a pure, structurally defined molecule ready for biological evaluation. This workflow, often termed bioassay-guided fractionation, ensures that the chemical isolation efforts are focused on the most biologically active constituents of an organism's extract.

Specimen Collection and Preparation: Preserving Chemical Integrity

The foundational step is the responsible collection and meticulous preparation of the marine organism, typically sponges, tunicates, or algae.[3][4]

  • Rationale: Immediate preservation is critical. Upon collection, cellular stress and degradation can trigger enzymatic processes that alter or destroy the native secondary metabolites. Freezing the specimen, often directly on the collection vessel in liquid nitrogen or at -20°C, is the standard method to halt these enzymatic processes. Subsequent lyophilization (freeze-drying) removes water content without excessive heat, yielding a stable, dry powder that is ideal for solvent extraction.[5][6]

Extraction: Liberating the Metabolites

The goal of extraction is to efficiently transfer the secondary metabolites from the dried biomass into a soluble crude extract.

  • Causality of Solvent Choice: A common and highly effective solvent system is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[7] This combination provides a broad polarity range, capable of extracting both non-polar (lipophilic) and polar metabolites. The process typically involves exhaustive maceration or sonication of the powdered sponge material with the solvent mixture at room temperature.[1][5] Repeating the extraction multiple times ensures a high yield of the target compounds. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to produce the crude extract.

Solvent Partitioning: The First Step in Purification

The crude extract is a complex matrix containing fats, salts, and a multitude of compounds with varying polarities. Solvent-solvent partitioning is a robust method to simplify this mixture. The modified Kupchan method is a widely adopted standard.[8][9][10]

  • The Logic of Partitioning: The crude extract is first dissolved in 90% aqueous methanol and then sequentially partitioned against immiscible solvents of increasing polarity, such as n-hexane, and dichloromethane or ethyl acetate.[9][11]

    • Hexane Fraction: This initial partition removes highly non-polar constituents like fats and sterols.

    • Dichloromethane/Ethyl Acetate Fraction: This fraction captures compounds of intermediate polarity and is frequently where indole alkaloids, including bromoindoles, are concentrated.

    • Aqueous Methanol Fraction: Highly polar compounds, including salts, remain in this final fraction.

This partitioning provides a preliminary separation, concentrating the compounds of interest and removing interfering substances, which simplifies the subsequent chromatographic steps.

Experimental Protocol: Modified Kupchan Partitioning
  • Preparation: Dissolve the dried crude extract (e.g., 10 g) in 500 mL of 90% aqueous methanol (MeOH:H₂O, 9:1 v/v).

  • Hexane Partition: Transfer the solution to a large separatory funnel. Add an equal volume of n-hexane (500 mL). Shake vigorously and allow the layers to separate. Drain the lower aqueous methanol layer. Repeat the hexane wash two more times. Combine the n-hexane layers, evaporate the solvent, and label as the "Hexane Fraction".

  • Water Addition: To the remaining aqueous methanol layer, add distilled water to adjust the concentration to 80% aqueous methanol.

  • Dichloromethane (DCM) Partition: Add an equal volume of DCM (e.g., 500 mL) to the 80% aqueous methanol solution. Shake, allow to separate, and drain the lower DCM layer. Repeat this extraction two more times. Combine the DCM layers, evaporate, and label as the "DCM Fraction". This fraction is often enriched in bromoindoles.

  • Final Aqueous Fraction: The remaining layer is the "Aqueous Fraction," containing highly polar molecules.

Diagram: Bromoindole Discovery Workflow

G cluster_0 Field & Lab Preparation cluster_1 Extraction & Initial Separation cluster_2 Bioassay-Guided Fractionation cluster_3 Characterization Sponge Marine Sponge Collection Freeze Freezing & Lyophilization Sponge->Freeze Powder Grinding to Powder Freeze->Powder Extraction Solvent Extraction (DCM/MeOH) Powder->Extraction Crude Crude Extract Extraction->Crude Kupchan Kupchan Partitioning Crude->Kupchan Hexane Hexane Fraction (Non-polar) Kupchan->Hexane DCM DCM Fraction (Mid-polar) Kupchan->DCM Aq Aqueous Fraction (Polar) Kupchan->Aq Assay1 Biological Assay DCM->Assay1 VLC VLC / MPLC (Silica Gel) Assay1->VLC Active Fraction Assay2 Biological Assay VLC->Assay2 HPLC Preparative HPLC (C18 Reversed-Phase) Assay2->HPLC Active Sub-fraction Pure Pure Bromoindole HPLC->Pure Spectroscopy Spectroscopic Analysis (NMR, HRMS) Pure->Spectroscopy

Caption: Workflow for Bioassay-Guided Discovery of Bromoindoles.

Chromatographic Purification: Isolating the Needle from the Haystack

Following partitioning, the biologically active fraction (typically the DCM or ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Medium Pressure Liquid Chromatography (MPLC): This is often the first step, using silica gel as the stationary phase. The fraction is separated using a solvent gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).[11] This separates the mixture into several less complex sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): The active sub-fractions from MPLC are further purified by HPLC.[12] Reversed-phase columns (like C18) are commonly used, with a mobile phase typically consisting of a gradient of water and an organic solvent like acetonitrile or methanol.[2] This high-resolution technique is capable of separating structurally similar compounds, yielding pure bromoindoles.

Part 2: Structure Elucidation: Deciphering the Molecular Blueprint

Once a bromoindole is isolated in its pure form, its exact chemical structure must be determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the precise molecular weight of the compound, allowing for the determination of its molecular formula. A key diagnostic feature for bromoindoles is the characteristic isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, a compound containing one bromine atom will show two peaks of almost equal intensity in the mass spectrum, separated by two mass units (M⁺ and M⁺+2). A dibrominated compound will show a 1:2:1 pattern (M⁺, M⁺+2, M⁺+4).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is required.[13][14]

  • ¹H NMR: Identifies the different types of protons in the molecule and their connectivity through spin-spin coupling.

  • ¹³C NMR: Identifies the different types of carbon atoms (CH₃, CH₂, CH, C).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton directly to the carbon it is attached to, establishing all C-H single bonds.[14]

  • COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This is used to build fragments of the molecule, such as spin systems in alkyl chains or aromatic rings.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to connect the molecular fragments identified from COSY, ultimately piecing together the entire carbon skeleton. For example, an HMBC correlation from the H-4 proton of an indole to the C-6 carbon can confirm the position of a bromine atom at C-6.[14][15]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the pure isolated compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key compound signals.

  • Data Acquisition: Acquire a standard suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

  • Data Analysis:

    • Assign all ¹H and ¹³C chemical shifts.

    • Use HSQC to link all proton signals to their attached carbons.

    • Use COSY to trace out all H-H spin systems.

    • Use HMBC to connect these spin systems and to place quaternary carbons and heteroatoms. For a 6-bromoindole, key HMBC correlations from H-4 to C-6 and C-7a, and from H-7 to C-5 and C-3a, are used to confirm the substitution pattern.

Part 3: Biological Significance and Therapeutic Potential

Bromoindoles exhibit a remarkable diversity of biological activities, many of which are relevant to human diseases. This has established them as a "privileged structure" in medicinal chemistry and a significant source of lead compounds for drug development.[16]

Major Classes and Bioactivities

Marine organisms produce a wide array of bromoindole structures, from simple monomers to complex dimers and trimers.

ClassRepresentative Compound(s)Key Biological ActivitiesSource Organism(s)
Monomeric Indoles 6-Bromoindole, AplysinopsinsAnti-inflammatory, Antimicrobial, AntidepressantDicathais orbita, Thorectandra sp.
Bis-indoles (Topsentins) Topsentin, BromotopsentinCytotoxic (Anticancer), Anti-inflammatory, AntiviralSpongosorites sp., Topsentia genitrix
Bis-indoles (Hamacanthins) Hamacanthin A, Hamacanthin BAntimicrobial, AntifoulingHamacantha sp.
Bis-indoles (Dragmacidins) Dragmacidin D, Dragmacidin GCytotoxic (Anticancer), Enzyme Inhibition (PP1)Spongosorites sp., Hexadella sp.
Cytotoxic and Anticancer Activity

Many bromoindoles, particularly bis-indoles like the topsentins and dragmacidins, display potent cytotoxicity against a range of human cancer cell lines.[17]

CompoundCell LineActivity (IC₅₀)Reference
Topsentin P388 (Murine Leukemia)2.0 µg/mL[17]
Bromotopsentin HeLa (Cervical Cancer)1.7 µM[17][18]
Dragmacidin D P388 (Murine Leukemia)2.6 µM[19]
Dragmacidin D MDA-MB-231 (TNBC Spheroids)8 ± 1 µM[19]
Dragmacidin G BxPC-3 (Pancreatic Cancer)14 ± 1.4 µM[17]
Nortopsentin A P388 (Murine Leukemia)7.6 µM[20]
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A significant mechanism underlying the anti-inflammatory properties of some marine natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22][23] This pathway is a central regulator of the inflammatory response. Deregulated NF-κB activation is implicated in chronic inflammatory diseases and certain cancers.[24]

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS). Certain marine compounds have been shown to inhibit this pathway by preventing the degradation of IκBα, thus blocking NF-κB nuclear translocation.[21][22]

Diagram: NF-κB Signaling Pathway and Inhibition

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Inactive NF-κB Complex cluster_2 Nucleus cluster_3 Active NF-κB Complex TNF TNF-α TNFR TNFR Receptor TNF->TNFR 1. Binding IKK IKK Complex TNFR->IKK 2. Activation IkB IκBα IKK->IkB 3. Phosphorylation NFkB_p50 p50 Proteasome Proteasome IkB->Proteasome 4. Degradation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n 5. Translocation NFkB_p65_n p65 NFkB_p50->NFkB_p65_n 5. Translocation NFkB_p65 p65 NFkB_p65->NFkB_p50_n 5. Translocation NFkB_p65->NFkB_p65_n 5. Translocation Inhibitor Bromoindole Inhibitor Inhibitor->IkB Inhibition of Degradation DNA DNA Transcription Transcription of Inflammatory Genes (COX-2, iNOS) DNA->Transcription NFkB_p50_n->DNA 6. Binding

Caption: Inhibition of TNF-α-induced NF-κB Pathway by Bromoindoles.

Antimicrobial Activity

The marine environment is a hyper-competitive microbial world, and thus many sponge-derived metabolites possess potent antimicrobial properties. Bromoindoles are no exception, with various compounds showing activity against pathogenic bacteria and fungi.

CompoundPathogenActivity (MIC)Reference
Aplysinopsin derivative Staphylococcus epidermidis33 µM[25]
2,2-bis(6-bromo-3-indolyl)ethylamine Escherichia coli8 µg/mL[26]
2,2-bis(6-bromo-3-indolyl)ethylamine Staphylococcus aureus8 µg/mL[26]
Bis-indole Alkaloid (from Spongosorites sp.) Klebsiella pneumoniae8-64 µg/mL[27]
5-Bromoindole derivative Staphylococcus aureus12.5 µg/mL[28]

Part 4: Biosynthesis: Nature's Halogenation Strategy

The incorporation of bromine into an indole ring is not a trivial chemical step and is catalyzed by a specific class of enzymes known as halogenases. Understanding this biosynthetic pathway is crucial for future efforts in synthetic biology and the engineered production of these valuable compounds.

  • The Precursor: The biosynthesis of nearly all indole alkaloids begins with the amino acid L-tryptophan.[16]

  • The Key Enzymes: The critical step of adding a bromine atom to the tryptophan indole ring is performed by Flavin-Dependent Halogenases (FDHs).[16][29][30] These enzymes utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to oxidize a bromide ion (Br⁻) from seawater into an electrophilic bromine species, which then reacts with the electron-rich indole ring in a highly regioselective manner.[30] Different FDHs can direct bromination to specific positions on the ring, such as C-5, C-6, or C-7.[16][31]

  • Downstream Modifications: Following halogenation, a series of other enzymes can modify the molecule to create the diverse array of bromoindoles observed in nature. These modifications can include decarboxylation, methylation, and dimerization to form complex bis-indoles.

Diagram: General Biosynthetic Pathway of Bromoindoles

Biosynthesis Tryptophan L-Tryptophan FDH Flavin-Dependent Halogenase (FDH) Tryptophan->FDH Br Br⁻ (from seawater) Br->FDH FADH2 FADH₂ FADH2->FDH O2 O₂ O2->FDH BromoTrp Bromo-L-Tryptophan (e.g., 6-Bromo-L-Tryptophan) FDH->BromoTrp Regioselective Bromination Enzymes Downstream Enzymatic Modifications (e.g., Dimerization, Methylation) BromoTrp->Enzymes Final Diverse Bromoindoles (Monomers, Bis-indoles, etc.) Enzymes->Final

Caption: Enzymatic Biosynthesis of Bromoindoles from L-Tryptophan.

Conclusion

The discovery of bromoindoles from marine natural products represents a classic and highly successful paradigm in the field of drug discovery. The journey from the diverse ecosystems of the ocean to the identification of a pure, bioactive molecule is a multidisciplinary endeavor requiring expertise in marine biology, natural product chemistry, and pharmacology. The unique structures and potent activities of compounds like the topsentins and dragmacidins underscore the immense, largely untapped potential of the marine environment as a source for the next generation of therapeutic agents. As analytical technologies become more sensitive and synthetic biology techniques more powerful, the exploration of the ocean's chemical diversity will undoubtedly continue to yield novel bromoindoles and other fascinating molecules for years to come.

References

  • Folmer, F., et al. (2009). The inhibition of TNF-α induced NF-κB activation by marine natural products. Biochemical Pharmacology, 78(6), 592-606. [Link]

  • Folmer, F., et al. (2009). The inhibition of TNF-α-induced NF-κB activation by marine natural products. Biochemical Pharmacology, 78(6), 592-606. [Link]

  • Folmer, F., et al. (2009). The inhibition of TNF-α-induced NF-κB activation by marine natural products. Biochemical Pharmacology, 78(6), 592-606. [Link]

  • Lee, J. H., et al. (2007). Streptochlorin, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro. Biochemical and Biophysical Research Communications, 362(1), 93-99. [Link]

  • Teta, R., et al. (2017). Synthesis and Bioactivity of Secondary Metabolites from Marine Sponges Containing Dibrominated Indolic Systems. Marine Drugs, 15(7), 217. [Link]

  • Folmer, F., et al. (2009). The inhibition of TNF-α-induced NF-κB activation by marine natural products. ResearchGate. [Link]

  • El-Gamal, A. A., et al. (2009). Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance. Marine Drugs, 7(2), 179-200. [Link]

  • Bouhadda, H., et al. (2016). Extraction and Recovery of Bioactive Metabolites from Marine Sponge "Ircinia spinulosa". Neliti. [Link]

  • Ledesma, E., & Fairbairn, J. (2010). Extraction and Chemical Profiling of a Caribbean Marine Sponge Clathria SP. DigitalCommons@CalPoly. [Link]

  • Chen, X., et al. (2024). Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. Molecules, 29(5), 982. [Link]

  • da Silva, A. F., et al. (2015). Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. Molecules, 20(1), 1159-1215. [Link]

  • Casertano, M., et al. (2015). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine Drugs, 13(9), 5584-5601. [Link]

  • Weitz, E. A., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. eScholarship. [Link]

  • Ahmed, M. E. O. (2025). Lec 10 Isolation of Marine Natural Products 2. Scribd. [Link]

  • van der Heijden, R., et al. (2025). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. ResearchGate. [Link]

  • Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. [Link]

  • Carroll, A. R., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(1), 5. [Link]

  • Pathirana, C., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Marine Drugs, 21(9), 489. [Link]

  • Gesto, D., et al. (2025). New Bisindole Alkaloids of the Topsentin and Hamacanthin Classes from the Mediterranean Marine Sponge Rhaphisia lacazei. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the modified Kupchan partitioning of... ResearchGate. [Link]

  • Payne, J. T., et al. (2019). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. ZHAW. [Link]

  • Teta, R., et al. (2018). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs, 16(11), 458. [Link]

  • Purushottama, G. B., et al. (2009). BIOACTIVITIES OF EXTRACTS FROM THE MARINE SPONGE Halichondria panicea. SciELO. [Link]

  • Scribd. (n.d.). Kupchan Method of Partitioning. Scribd. [Link]

  • O'Keefe, B. R., et al. (2023). The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids. Marine Drugs, 21(12), 633. [Link]

  • Neumann, C. S., et al. (2015). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 3, 53. [Link]

  • Jaspars, M., et al. (2005). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 22(2), 189-211. [Link]

  • de la Torre, B. G., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 28(2), 856. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

  • Bao, B., et al. (2020). Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. Marine Drugs, 19(1), 2. [Link]

  • Ghasemi, Y., et al. (2021). Bioassay-Guided Fractionation and Antimicrobial Activities of Padina australis Extracts. Journal of Applied Biotechnology Reports, 8(1), 69-75. [Link]

Sources

Strategic Exploitation of the 5-Bromoindole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Halogen Bonding Mechanics, and Synthetic Protocols

Executive Summary: The Halogen Advantage

The indole heterocycle is a "privileged scaffold" in drug discovery, representing the core of over 40 FDA-approved drugs. However, the 5-bromoindole variant represents a distinct subclass where the bromine substituent is not merely a lipophilic placeholder but a functional "molecular hook."

This guide analyzes the Structure-Activity Relationship (SAR) of 5-bromoindole derivatives, focusing on their utility in oncology (specifically EGFR/VEGFR inhibition) and antiviral applications. We explore how the 5-bromo group enhances potency through sigma-hole interactions —a specific type of halogen bonding that chlorine or fluorine cannot replicate with equal efficacy—and provide a validated protocol for synthesizing high-affinity kinase inhibitors based on this scaffold.

Mechanistic Basis: Why 5-Bromo?

The Sigma-Hole Theory

Unlike fluorine (which is almost exclusively electron-withdrawing and electrostatically negative), bromine exhibits a region of positive electrostatic potential along the C-Br bond axis, known as the sigma-hole .

  • Interaction: This positive patch allows the 5-Br atom to act as a Lewis acid, forming strong, directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein's binding pocket.

  • Selectivity: This interaction is highly directional (160°–180° angle relative to the C-Br bond), offering a "lock-and-key" specificity that spherical hydrophobic interactions lack.

Lipophilicity and Metabolic Stability
  • LogP Modulation: The 5-Br substituent increases logP (~3.1) compared to 5-Cl (~2.9) or the unsubstituted indole (~2.1).[1] This facilitates passive diffusion across cell membranes, crucial for intracellular targets like kinases.

  • Metabolic Blocking: The C5 position of indole is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with a heavy halogen blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    

SAR Analysis by Position

The 5-bromoindole scaffold offers three primary vectors for optimization. The following diagram visualizes these vectors and their respective roles in biological activity.

Visualization 1: 5-Bromoindole SAR Map

SAR_Map Figure 1: Strategic Modification Vectors of the 5-Bromoindole Scaffold Indole 5-Bromoindole Core Pos5 Position 5 (Br) Indole->Pos5 Pos2 Position 2 (C2) Indole->Pos2 Pos1 Position 1 (N1) Indole->Pos1 Desc5 Function: Halogen Bonding & Metabolic Block Target: Hydrophobic Pockets / Carbonyls Note: Br > Cl for Sigma-hole strength Pos5->Desc5 Desc2 Function: Specificity Vector modifications: Hydrazones, Carboxamides Target: Kinase Hinge Region Pos2->Desc2 Desc1 Function: Solubility & Bioavailability modifications: Alkyl chains, Sulfonyls Effect: Modulates LogP and pKa Pos1->Desc1

Position 5: The Halogen Anchor
  • Observation: In EGFR inhibitors, replacing 5-Br with 5-H or 5-F often results in a 5-to-10-fold loss in potency.

  • Rationale: The large van der Waals radius of Br (1.85 Å) fills hydrophobic pockets more effectively than F (1.47 Å), while the sigma-hole engages backbone carbonyls in the kinase hinge region.

Position 2: The Specificity Vector
  • Strategy: Functionalization at C2 is critical for directing the molecule to specific enzyme active sites.

  • Key Derivative: 5-bromoindole-2-carboxylic acid hydrazones . The hydrazone linker (

    
    ) acts as a hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to bind within the kinase ATP-binding pocket.
    
Position 1: Bioavailability Tuning
  • N-Alkylation: While N1-unsubstituted indoles retain hydrogen bond donor capability (crucial for some targets), N-alkylation (e.g., with methyl or benzyl groups) is often used to adjust solubility or prevent rapid glucuronidation.

Case Study: Dual EGFR/VEGFR Inhibition

A potent application of this scaffold is in the design of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in lung (A549) and liver (HepG2) cancers.

Quantitative Data: Potency Comparison

The following table summarizes the IC50 values of a lead 5-bromoindole derivative ("Compound 3a") compared to standard care drugs.

CompoundScaffold FeatureTargetIC50 (HepG2)IC50 (A549)Mechanism
Compound 3a 5-Br-indole-2-carbohydrazideEGFR/VEGFR14.3 µM 15.4 µM Apoptosis Inducer
Sorafenib Bi-aryl ureaVEGFR/Raf6.2 µM2.8 µMKinase Inhibitor
Erlotinib QuinazolineEGFR~5-10 µM~2-5 µMKinase Inhibitor
5-H Analog Indole (No Halogen)EGFR>50 µM>50 µMWeak Binding

Data Source: Anti-Cancer Agents in Med.[2] Chem. 2023;23(11)

Visualization 2: Mechanism of Action (Apoptosis Induction)

MOA_Pathway Figure 2: Signaling Cascade of 5-Bromoindole Mediated Apoptosis Drug 5-Bromoindole Derivative (Compound 3a) EGFR EGFR Tyrosine Kinase (Phosphorylation blocked) Drug->EGFR IC50 ~14 µM VEGFR VEGFR-2 (Angiogenesis blocked) Drug->VEGFR Ras Ras/Raf Pathway (Inhibited) EGFR->Ras CellCycle Cell Cycle Arrest (G2/M Phase) Ras->CellCycle Bax Bax (Pro-apoptotic) UPREGULATED CellCycle->Bax Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATED CellCycle->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Death Apoptotic Cell Death Caspase->Death

[3]

Experimental Protocol: Synthesis of 5-Bromoindole-2-Carbohydrazide Derivatives

Objective: Synthesis of 5-bromo-N'-(4-dimethylaminobenzylidene)-1H-indole-2-carbohydrazide (a representative bioactive analog).

Phase 1: Ester Hydrolysis

Reaction: Ethyl 5-bromoindole-2-carboxylate


 5-Bromoindole-2-carboxylic acid
  • Dissolution: In a 500 mL round-bottom flask, dissolve 13.4 g (50 mmol) of ethyl 5-bromoindole-2-carboxylate in a mixture of 30 mL Methanol and 20 mL Water .

  • Saponification: Add 3.2 g (80 mmol) of NaOH pellets.

  • Reflux: Heat to reflux (approx. 80°C) for 30 minutes . Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Cool to 40°C. Slowly add 10% HCl until pH reaches 3–4. A thick off-white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: ~90%[3][4]

    • Appearance: Off-white solid.[3][4]

Phase 2: Hydrazide Formation

Reaction: 5-Bromoindole-2-carboxylic acid


 5-Bromoindole-2-carbohydrazide
  • Activation: Dissolve 2.4 g (10 mmol) of the acid from Phase 1 in 20 mL absolute Ethanol . Add 0.5 mL conc. H2SO4 (catalytic).[5][6]

  • Hydrazinolysis: Add 2.5 mL (50 mmol) of Hydrazine Hydrate (80%) dropwise.

  • Reflux: Reflux at 80°C for 9 hours .

  • Precipitation: Cool the mixture to room temperature. Pour into 50 mL ice-water .

  • Isolation: Filter the precipitate, wash with ethanol, and recrystallize from ethanol.

    • Checkpoint: Confirm hydrazide formation by IR (Look for doublet -NH2 peaks around 3300 cm⁻¹).

Phase 3: Schiff Base Condensation (Target Synthesis)

Reaction: Hydrazide + 4-Dimethylaminobenzaldehyde


 Target Hydrazone
  • Condensation: In a 100 mL flask, mix 1 mmol of the hydrazide (from Phase 2) and 1 mmol of 4-dimethylaminobenzaldehyde in 15 mL Ethanol .

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

  • Reflux: Heat at 80°C for 4–6 hours .

  • Purification: The product often precipitates upon cooling. Filter and wash with cold ethanol. If necessary, recrystallize from EtOH/DMF.

    • Validation: 1H NMR should show the singlet imine proton (-N=CH-) around

      
       8.0–8.5 ppm.
      

Future Outlook

The 5-bromoindole scaffold is evolving beyond simple kinase inhibition. Emerging research highlights its utility in:

  • PROTACs (Proteolysis Targeting Chimeras): Using the 5-bromoindole moiety as the E3 ligase recruiting element.

  • Antivirals: 5-bromo-2'-deoxyuridine analogs showing efficacy against resistant HSV and potential application in SARS-CoV-2 RNA polymerase inhibition.

  • CNS Agents: Modulation of the 5-HT (serotonin) receptor landscape, where the 5-Br mimics the 5-OH of serotonin but with higher lipophilicity for blood-brain barrier penetration.

References

  • BenchChem. Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. BenchChem Application Notes. Link

  • Al-Qaysi, R. et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11).[2] Link

  • ChemicalBook. Synthesis of 5-Bromoindole-2-carboxylic acid from ethyl 5-bromoindole-2-carboxylate. ChemicalBook Protocols. Link

  • Lin, T.S. et al. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs.[7] Journal of Medicinal Chemistry, 19(4), 495-8. Link

  • MDPI. Synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank 2024. Link

  • Tasleem, F. et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives.[1] Indo American Journal of Pharmaceutical Sciences. Link

Sources

Pyrrole-Indole Hybrids: A Technical Guide to Rational Design, Synthesis, and Anticancer Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyrrole and indole heterocycles represents a "privileged scaffold" strategy in modern oncology. By combining the DNA-interactive and kinase-inhibitory properties of the indole (found in Vinca alkaloids) with the diverse electronic properties of the pyrrole (present in heme and chlorophyll), researchers can generate hybrids that overcome multidrug resistance (MDR). This guide details the technical roadmap for developing these hybrids, focusing on their primary mechanism as tubulin polymerization inhibitors and dual-target agents (e.g., Aromatase/Tubulin) .

Part 1: Rationale & Structural Chemistry

The Hybrid Advantage

Single-target drugs often fail due to compensatory signaling pathways. Pyrrole-indole hybrids are designed as Multi-Target-Directed Ligands (MTDLs) .

  • Indole Moiety: Mimics the amino acid tryptophan; acts as a hydrogen bond donor in the ATP-binding pockets of kinases (e.g., VEGFR, CDK) and interacts with the colchicine-binding site of tubulin.

  • Pyrrole Moiety: Provides a scaffold for hydrophobic interactions and can be substituted to fine-tune lipophilicity (

    
    ), essential for membrane permeability.
    
Structure-Activity Relationship (SAR) Critical Checkpoints
  • Linker Topology: Direct C3-pyrrole linkage often yields higher potency than flexible alkyl linkers, as it restricts conformation to a planar geometry favorable for DNA intercalation or hydrophobic pocket insertion.

  • Substitutions:

    • Indole Nitrogen (N1): Methylation or benzylation here often reduces polarity, improving cellular uptake but potentially reducing H-bond donor capacity.

    • Pyrrole Ring: Electron-withdrawing groups (EWG) like

      
       or 
      
      
      
      at the C3/C4 positions stabilize the ring against oxidative metabolism.
    • Aryl Groups: Introduction of a 3,4,5-trimethoxyphenyl ring (mimicking Combretastatin A-4) on the pyrrole nitrogen significantly enhances tubulin affinity.

Part 2: Mechanistic Pathways

The dominant mechanism for high-potency pyrrole-indole hybrids is the disruption of microtubule dynamics, specifically targeting the colchicine-binding site . Recent data also validates dual inhibition of Aromatase (CYP19A1), making these highly relevant for hormone-dependent breast cancers.

Pathway Visualization

The following diagram illustrates the cascade from molecular binding to programmed cell death.

MOA_Pathway Hybrid Pyrrole-Indole Hybrid Tubulin Beta-Tubulin (Colchicine Site) Hybrid->Tubulin High Affinity Binding (<2 µM) Aromatase Aromatase (CYP19A1) (Secondary Target) Hybrid->Aromatase Dual Action Depoly Microtubule Depolymerization Tubulin->Depoly Inhibits Assembly Estrogen Reduced Estrogen Synthesis Aromatase->Estrogen Spindle Mitotic Spindle Collapse Depoly->Spindle Arrest G2/M Phase Arrest Estrogen->Arrest Synergistic Effect Spindle->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual mechanism of action showing primary tubulin destabilization and secondary aromatase inhibition leading to apoptotic cascade.

Part 3: Synthesis Strategies

To ensure reproducibility and scalability, we prioritize "Green Chemistry" approaches over classical methods that require toxic solvents.

Recommended Workflow: One-Pot [3+2] Cycloaddition

This method utilizes Amberlyst-15 (a solid acid catalyst) to couple 3-cyanoacetyl indoles with diaza-dienes. It is superior to the Paal-Knorr synthesis for generating diverse functional groups without aggressive heating.

Synthesis_Workflow Indole 3-Cyanoacetyl Indole Reaction [3+2] Cycloaddition Solvent: THF, r.t. Time: 1-4 hrs Indole->Reaction Diene 1,2-Diaza-1,3-diene Diene->Reaction Catalyst Amberlyst-15 (Solid Acid) Catalyst->Reaction Filter Filtration (Recover Catalyst) Reaction->Filter Evap Evaporation Filter->Evap Recryst Recrystallization (EtOH) Evap->Recryst Product Pure Pyrrole-Indole Hybrid (>90% Yield) Recryst->Product

Figure 2: Catalyst-free/Solid-acid mediated synthesis workflow for high-yield hybrid generation.

Part 4: Validated Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: Quantify the ability of the hybrid to inhibit the assembly of purified tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.
    
  • Fluorescent Reporter: DAPI (optional, if not using turbidity).

Protocol:

  • Preparation: Keep all reagents on ice (

    
    ). Prepare a 
    
    
    
    tubulin stock in the buffer containing
    
    
    GTP.
  • Treatment: Add test compounds (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration must be

    
    .
    
    • Control: Colchicine (

      
      ) as positive control; DMSO only as negative control.
      
  • Initiation: Add tubulin solution to the wells. Immediately transfer the plate to a pre-warmed (

    
    ) spectrophotometer.
    
  • Measurement: Monitor absorbance at

    
     (turbidity) every 30 seconds for 60 minutes.
    
  • Analysis: Plot Absorbance vs. Time. Calculate the

    
     (rate of polymerization) and determine the 
    
    
    
    (concentration reducing
    
    
    by 50%).
MTT Cytotoxicity Assay (Critical Parameters)
  • Seeding Density:

    
     cells/well (cell line dependent). Crucial: Avoid edge wells to prevent evaporation artifacts.
    
  • Drug Exposure: 48 to 72 hours.

  • Solubilization: Use acidified isopropanol or DMSO to dissolve formazan crystals. Measure at

    
    .
    

Part 5: Data Landscape & Potency

The following table summarizes the potency of recent pyrrole-indole hybrids compared to clinical standards. Note the nanomolar potency of optimized hybrids against breast cancer lines.[1][2][3][4]

Compound IDStructure ClassTargetIC50 (MCF-7)IC50 (Tubulin)Ref
Hybrid 3h 3-phenyl-1H-indole-2-carbohydrazideTubulin / Aromatase

(T47D)

[1]
Hybrid 22 1-(3-aminophenyl)pyrroleTubulin


[2]
Hybrid 7a Pyrazole-IndoleCDK-2 / Tubulin

N/A[3]
Colchicine StandardTubulin


[1]
Doxorubicin StandardDNA Intercalator

N/A[3]

Analysis: Compound 22 demonstrates that specific amino-phenyl substitutions on the pyrrole ring can yield cytotoxicity (


) superior to the tubulin binding affinity itself, suggesting efficient cellular uptake or secondary targets.

References

  • Ngiwsara, L., et al. (2025).[1][3] Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities.[1][3][4] RSC Advances.

  • La Regina, G., et al. (2015).[5] New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.[5][6]

  • Al-Wahaibi, L.H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.

  • Molina, P., et al. (2014). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides.[7] Journal of Organic Chemistry.

  • Rao, R.N., et al. (2024).[6][8][9] Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents.[9] RSC Advances.

Sources

Methodological & Application

Using 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole in Kinase Inhibitor Assays

Abstract & Scientific Rationale

This application note details the protocol for utilizing 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole (hereafter referred to as 5-BPYI ) as a chemical probe and scaffold in kinase inhibitor discovery.

5-BPYI represents a privileged bis-heterocyclic pharmacophore. Structurally, it combines an electron-deficient indole core with an electron-rich pyrrole moiety. This planar geometry allows it to function as a classic Type I ATP-competitive inhibitor , mimicking the purine ring of ATP to anchor into the kinase hinge region via hydrogen bonding.

While structurally related to the clinical inhibitor Sunitinib (an indolin-2-one derivative), the fully aromatic indole-pyrrole backbone of 5-BPYI offers distinct solubility and binding kinetics. It is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target serine/threonine kinases (e.g., GSK-3 , Pim-1 ) and receptor tyrosine kinases (e.g., VEGFR ).

Chemical Properties & Handling

5-BPYI is a hydrophobic, planar molecule prone to π-π stacking aggregation in aqueous solution. Proper handling is critical to prevent compound precipitation, which yields false negatives (or false positives via non-specific aggregation) in enzymatic assays.

PropertySpecification
Molecular Formula C₁₂H₉BrN₂
Molecular Weight 261.12 g/mol
Solubility DMSO (>50 mM); Ethanol (Low); Water (Insoluble)
Storage -20°C (Solid); -80°C (DMSO Stock)
Stability Light sensitive (Protect from direct UV/Fluorescent light)
Protocol: Stock Solution Preparation (10 mM)
  • Weigh 2.61 mg of 5-BPYI powder into a distinct, amber glass vial (to minimize plasticizer leaching and light exposure).

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide), sequencing grade.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of micro-aggregates.

  • Aliquot into 50 µL volumes in polypropylene PCR tubes and store at -80°C. Avoid freeze-thaw cycles (>3 cycles).

Mechanism of Action: Hinge Binding Mode

To optimize assay conditions, one must understand the binding mode. 5-BPYI occupies the ATP-binding pocket.

  • H-Bond Donor: The Indole N-H and Pyrrole N-H typically donate protons to the backbone carbonyls of the kinase hinge region (e.g., Glu/Leu residues).

  • Hydrophobic Interaction: The 5-Bromo substituent often occupies a hydrophobic sub-pocket (Gatekeeper region), enhancing selectivity and potency compared to the non-brominated scaffold.

BindingMode cluster_0 Kinase Active Site Compound 5-BPYI (Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase) Compound->ATP_Pocket Competes with ATP Hinge Hinge Region (Backbone Carbonyls) Compound->Hinge H-Bond (NH groups) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Compound->Gatekeeper Van der Waals (5-Br)

Figure 1: Schematic binding mode of 5-BPYI within the kinase active site.

Assay Protocol: ADP-Glo™ Kinase Assay

For evaluating 5-BPYI, we recommend the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay quantifies ADP formed during the kinase reaction. It is superior to FRET for fragment-like molecules like 5-BPYI because it is less susceptible to compound autofluorescence (a common issue with indole derivatives).

Reagents Required
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Specific peptide/protein substrate for target kinase (e.g., Poly(Glu,Tyr) for VEGFR).

  • ATP: Ultra-pure ATP (concentration = Km_app of the kinase).

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Workflow

Step 1: Compound Dilution (The "Intermediate Plate")

  • Objective: Prevent "DMSO shock" to the enzyme.

  • Prepare a 3-fold serial dilution of 5-BPYI in 100% DMSO (Top conc: 1 mM).

  • Transfer 1 µL of these DMSO stocks into 24 µL of Kinase Buffer.

  • Result: 4% DMSO intermediate solution (40 µM top conc of compound).

Step 2: Reaction Assembly (384-well Low Volume White Plate)

  • Add Compound: Dispense 2.5 µL of the Intermediate Solution into wells.

  • Add Enzyme: Add 2.5 µL of Kinase (2x concentration).

    • Incubate for 10 minutes at RT. This allows the inhibitor to bind the active site before ATP competition begins.

  • Start Reaction: Add 5 µL of ATP/Substrate Mix (2x concentration).

    • Final Conditions: 10 µL volume, 1% DMSO, 10 µM 5-BPYI (top conc).

  • Incubation: Incubate at RT for 60 minutes (linear phase of enzyme).

Step 3: ADP Detection

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent.

    • Incubate 40 min. (Depletes remaining ATP).

  • Convert ADP: Add 20 µL of Kinase Detection Reagent.

    • Incubate 30 min. (Converts ADP → ATP → Luciferase Light).

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or PHERAstar).

AssayWorkflow cluster_prep Preparation Phase cluster_rxn Enzymatic Reaction (10 µL) cluster_detect Detection Phase Stock 10mM DMSO Stock (5-BPYI) Dilution Serial Dilution (Intermediate Plate) Stock->Dilution Add_Enz Add Kinase + Cmpd (10 min Pre-incubation) Dilution->Add_Enz Add_ATP Add ATP/Substrate (Start Reaction) Add_Enz->Add_ATP Incubate Incubate 60 min Add_ATP->Incubate Stop Add ADP-Glo Reagent (Deplete ATP) Incubate->Stop Detect Add Detection Reagent (Gen. Light) Stop->Detect Read Measure Luminescence Detect->Read

Figure 2: ADP-Glo Kinase Assay Workflow for 5-BPYI Characterization.

Data Analysis & Troubleshooting

Calculating IC50

Normalize RLU data to controls:

  • 0% Inhibition (Max Signal): Enzyme + Substrate + DMSO (No Compound).

  • 100% Inhibition (Min Signal): No Enzyme (or High Conc. Staurosporine).[1][2][3]



Fit data to a Sigmoidal Dose-Response (Variable Slope) equation (4-parameter logistic) using GraphPad Prism or XLfit.

Troubleshooting Guide
IssueProbable CauseSolution
Steep Hill Slope (> 2.0) Compound Aggregation5-BPYI is planar and hydrophobic. Add 0.01% Triton X-100 or Tween-20 to the Kinase Buffer to prevent colloidal aggregation [1].
High Background ATP ContaminationEnsure ADP-Glo reagent incubation is at least 40 mins to fully deplete unreacted ATP.
Low Signal Window Low Enzyme ActivityVerify enzyme specific activity. Ensure [ATP] is near Km. If [ATP] >> Km, 5-BPYI (competitive) potency will appear artificially weak (Cheng-Prusoff shift).
Precipitation High DMSOKeep final DMSO concentration ≤ 1%. 5-BPYI may crash out in aqueous buffer at >50 µM.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Zzege, A. et al. (2018). Synthesis and kinase inhibitory activity of novel substituted indole-pyrrole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Zhang, J. et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4] Nature Reviews Cancer, 9, 28–39. Link

Sources

Application Notes and Protocols: 5-Bromoindole Derivatives as Next-Generation Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in natural products and FDA-approved therapeutics. However, the strategic halogenation of this core—specifically the introduction of a bromine atom at the C-5 position—fundamentally alters its physicochemical and biological profile. For drug development professionals, 5-bromoindole derivatives represent a versatile class of molecules capable of addressing the escalating crisis of antimicrobial resistance (AMR).

The C-5 bromine substitution serves three critical functions:

  • Electronic Modulation: It acts as an electron-withdrawing group, altering the electron density of the indole ring and enhancing target binding affinity via halogen bonding.

  • Lipophilicity Enhancement: Increased lipophilicity improves the molecule's ability to partition into and perturb complex bacterial and fungal cell membranes.

  • Synthetic Versatility: The bromine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid structure-activity relationship (SAR) expansion 1.

This application note synthesizes recent breakthroughs in 5-bromoindole applications, detailing their mechanisms of action, quantitative efficacy, and providing self-validating experimental protocols for hit-to-lead development.

Mechanistic Insights: Causality in Antimicrobial Action

Unlike legacy antibiotics that target highly mutable single proteins, 5-bromoindole derivatives often exhibit pleiotropic mechanisms of action. This multi-targeted approach reduces the likelihood of rapid resistance development.

  • Membrane Perturbation & Antibiotic Potentiation: 5-bromoindole-3-carboxamido-polyamine conjugates have been shown to disrupt the integrity of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacterial membranes. By compromising the membrane barrier, these compounds act as potent adjuvants, restoring the intracellular accumulation and efficacy of legacy antibiotics like doxycycline 2.

  • Quorum Sensing (QS) & Virulence Inhibition: 5-bromoindole-3-carboxaldehyde directly interferes with QS pathways in P. aeruginosa. Rather than killing the bacteria (which exerts selective survival pressure), it significantly downregulates the production of virulence factors like pyocyanin, elastase, and alginate, rendering the pathogen susceptible to host immune clearance 3.

  • Mitochondrial Complex II Inhibition: In phytopathogenic fungi (Monilinia fructicola, Botrytis cinerea), 3-acyl-5-bromoindole derivatives exhibit potent antifungal activity by docking into and inhibiting succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain 4.

MoA Core 5-Bromoindole Scaffold Membrane Membrane Perturbation Core->Membrane Polyamine Conjugates QS Quorum Sensing Inhibition Core->QS Carboxaldehydes SDH Mitochondrial SDH Inhibition Core->SDH 3-Acyl Derivatives Potentiation Antibiotic Potentiation Membrane->Potentiation Biofilm Biofilm & Virulence Eradication QS->Biofilm Fungal Antifungal Activity SDH->Fungal

Mechanisms of action of 5-bromoindole derivatives in antimicrobial applications.

Quantitative Efficacy Data

The following table synthesizes the quantitative biological activity of various 5-bromoindole derivatives across different pathogenic targets, providing a benchmark for comparative studies.

Compound ClassTarget PathogenPrimary ApplicationKey Efficacy MetricRef
3-Acyl-5-bromoindoles Monilinia fructicola, Botrytis cinereaAntifungal7.9 to 13.8-fold activity increase vs. unsubstituted indole4
5-Bromoindole-3-carboxamido-polyamines P. aeruginosa, S. aureusAntibiotic Potentiator21-fold enhancement of doxycycline efficacy2
5-Bromoindole Vibrio parahaemolyticusAntibacterial / AntibiofilmMIC = 50 μg/mL; visible membrane damage within 30 min5
5-Bromoindole-3-carboxaldehyde Pseudomonas aeruginosaQuorum Sensing Inhibitor92.5% pyocyanin inhibition at 100 μg/mL3

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include internal controls and mechanistic readouts to confirm that observed phenotypes are directly caused by the experimental interventions.

Workflow Synth Microwave-Assisted Synthesis MIC MIC & Synergy Assays Synth->MIC QS_Assay Virulence Factor Quantification MIC->QS_Assay Data Data Analysis & Hit Validation QS_Assay->Data

Standardized experimental workflow for evaluating 5-bromoindole antimicrobial agents.

Protocol A: Microwave-Assisted Synthesis of 3-Acyl-5-bromoindole Derivatives

Causality & Logic: Traditional Friedel-Crafts acylation of indoles often requires harsh Lewis acids and extended heating, leading to polymerization or degradation. Microwave (MW) irradiation provides rapid, uniform volumetric heating, significantly accelerating the electrophilic aromatic substitution at the C-3 position while maximizing yield and purity 4.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 5-bromoindole (1.0 equiv) and the desired acyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of diethylaluminum chloride (Et2AlCl) dropwise under an inert argon atmosphere. Self-Validation: The inert atmosphere prevents oxidative degradation of the indole core.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 90 °C (for linear acyl groups) or 120 °C (for aromatic acyl groups) at 150 W for 15–30 minutes.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient). Confirm structure via 1H/13C NMR and high-resolution mass spectrometry (HRMS).

Protocol B: Antibiotic Potentiation (Synergy) Checkerboard Assay

Causality & Logic: To prove that a 5-bromoindole derivative acts as an adjuvant, we must demonstrate that it lowers the Minimum Inhibitory Concentration (MIC) of a legacy antibiotic without possessing inherent lethal toxicity at that specific concentration. This is achieved via a 2D checkerboard matrix 2.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., P. aeruginosa PAO1) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust turbidity to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), then dilute 1:100 in fresh MHB.

  • Matrix Setup: In a 96-well microtiter plate, create a two-fold serial dilution of the legacy antibiotic (e.g., doxycycline) along the x-axis (columns 1-10). Create a two-fold serial dilution of the 5-bromoindole derivative along the y-axis (rows A-G).

  • Controls (Self-Validation):

    • Row H: Antibiotic alone (Positive control for antibiotic MIC).

    • Column 11: 5-bromoindole alone (Positive control for adjuvant intrinsic MIC).

    • Column 12: Media only (Sterility control) and Bacteria only (Growth control).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to all wells (except sterility control). Incubate at 37 °C for 18-24 hours.

  • Readout: Measure optical density (OD600). Calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is strictly defined as FICI ≤ 0.5.

Protocol C: Quorum Sensing Inhibition via Pyocyanin Quantification

Causality & Logic: A true anti-virulence agent must inhibit pathogenic outputs without stunting bacterial growth. Pyocyanin is a blue-green phenazine pigment and a primary QS-regulated virulence factor in P. aeruginosa. By quantifying pyocyanin extraction normalized to cell density, we isolate the anti-QS effect from general bactericidal toxicity 3.

Step-by-Step Methodology:

  • Treatment: Inoculate P. aeruginosa in 5 mL of Luria-Bertani (LB) broth containing sub-MIC concentrations of 5-bromoindole-3-carboxaldehyde (e.g., 30, 50, 100 µg/mL). Include a vehicle control (DMSO).

  • Incubation: Incubate cultures at 37 °C with shaking (200 rpm) for 18 hours.

  • Growth Normalization: Measure the OD600 of the cultures. Self-Validation: If the OD600 of treated samples is significantly lower than the vehicle control, the compound is acting as a biocide, not a pure QS inhibitor.

  • Extraction Phase 1: Centrifuge cultures at 10,000 x g for 10 min. Transfer 3 mL of the cell-free supernatant to a new tube. Add 3 mL of chloroform and vortex vigorously. The pyocyanin will partition into the lower organic phase (blue).

  • Extraction Phase 2: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex thoroughly. The pyocyanin will transition to the aqueous acidic phase, turning pink/red.

  • Quantification: Collect the top aqueous layer and measure absorbance at 520 nm. Calculate the percentage of inhibition relative to the vehicle control.

References

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC (National Institutes of Health). URL:[Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC (National Institutes of Health). URL: [Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - Frontiers. URL: [Link]

  • Effect of curcumin and 5-bromoindole-3-carboxaldehyde on the inhibition of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa - bioRxiv. URL: [Link]

Sources

Application Note & Protocols: Design and Synthesis of Pyrrole-Indole Hybrids as Dual Inhibitors of VEGFR-2 and Src Kinases for Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Senior Application Scientist's Foreword: The paradigm of cancer treatment is progressively shifting from single-target therapies to multi-targeted approaches designed to attack the complex and redundant signaling networks that drive tumor progression. Dual-target inhibitors, in particular, offer a compelling strategy to enhance therapeutic efficacy, mitigate drug resistance, and potentially reduce off-target toxicities. This guide focuses on a privileged scaffold in medicinal chemistry—the pyrrole-indole hybrid—as a foundational structure for designing potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proto-oncogene tyrosine-protein kinase Src.

VEGFR-2 is a principal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Src, a non-receptor tyrosine kinase, is a critical node in pathways controlling cell proliferation, survival, invasion, and motility.[2] Their signaling pathways are deeply interconnected; for instance, Src can be activated downstream of VEGFR-2, and both contribute to tumor cell migration and invasion.[3] Therefore, their simultaneous inhibition presents a synergistic approach to disrupt cancer progression from multiple angles: starving the tumor of its blood supply while also directly hindering the growth and spread of cancer cells.[2] This document provides the strategic rationale, synthetic protocols, and biological evaluation methodologies to guide researchers in this exciting area of drug discovery.

Part 1: Rational Design Strategy for Dual VEGFR-2/Src Inhibitors

The design of a dual inhibitor is not a matter of simply joining two distinct pharmacophores. It requires an elegant fusion of key structural motifs that can satisfy the binding requirements of two different ATP-binding pockets. Our strategy is based on pharmacophore hybridization, leveraging the well-characterized binding modes of known VEGFR-2 and Src inhibitors.

Causality of the Design: The pyrrole-indolin-2-one core is a well-established "hinge-binding" motif for many kinase inhibitors, including the FDA-approved drug Sunitinib, which targets VEGFR-2.[4] This core structure typically forms two critical hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2).[3] Src kinase has a similar ATP-binding pocket, making this scaffold a promising starting point. The key to achieving dual activity lies in the strategic placement of substituents on the pyrrole and indole rings to engage with specific sub-pockets in both enzymes.

  • The Indolin-2-one Core: This moiety acts as the primary anchor, forming hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of both kinases.

  • Substitution at C5 of Indole: This position points towards the solvent-exposed region. Introducing groups like fluoro or sulfonamides can enhance binding affinity and modulate pharmacokinetic properties.[5]

  • Substitution on the Pyrrole Ring: The substituents at the 3' and 4' positions of the pyrrole ring are crucial for achieving dual selectivity. They extend into a hydrophobic pocket, and their nature can be tuned to optimize interactions within both VEGFR-2 and Src. For example, a side chain terminating in a basic amine, like the diethylaminoethyl group in Sunitinib, often improves solubility and can form additional ionic interactions.

The logical relationship for this design strategy is visualized below.

G cluster_0 Design Rationale A Known VEGFR-2 Inhibitor (e.g., Sunitinib Scaffold) C Identify Common Pharmacophore Features A->C B Known Src Inhibitor (e.g., Saracatinib-like features) B->C D Pyrrole-Indolin-2-one Core (Hinge Binder) C->D Core Scaffold E Side Chain Optimization (Selectivity & Potency) C->E Key Interactions F Novel Pyrrole-Indole Hybrid (Dual Inhibitor Candidate) D->F E->F G A 5-Fluoroindolin-2-one (Starting Material 1) C Knoevenagel Condensation A->C B Pyrrole-2-carboxaldehyde (Starting Material 2) B->C D Intermediate A (Chalcone-like adduct) C->D E Reduction of Double Bond D->E F Intermediate B (Saturated Linker) E->F G Side Chain Functionalization (Amide Coupling) F->G H Final Pyrrole-Indole Hybrid G->H

Caption: General synthetic workflow for the target hybrid.

Step-by-Step Methodology:

Step 1: Knoevenagel Condensation to form Intermediate A

  • Causality: This reaction creates the core carbon-carbon bond linking the indole and pyrrole moieties. The basic conditions deprotonate the active methylene group of the indolin-2-one, which then attacks the aldehyde of the pyrrole ring.

  • To a solution of 5-fluoroindolin-2-one (1.0 eq) in ethanol (10 mL/mmol), add pyrrole-2-carboxaldehyde (1.1 eq) and piperidine (0.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the crude Intermediate A.

  • Validation: The product should be a brightly colored solid. Confirm its formation via ¹H NMR (presence of a new vinyl proton signal) and Mass Spectrometry (correct M+ peak).

Step 2: Reduction of the Exocyclic Double Bond to form Intermediate B

  • Causality: The exocyclic double bond formed in Step 1 is reduced to a single bond. This provides the correct geometry and flexibility for the molecule to fit into the kinase active site. Sodium borohydride is a mild reducing agent suitable for this transformation without affecting other functional groups.

  • Suspend Intermediate A (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (3:1, 15 mL/mmol).

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Stir the reaction at room temperature for 2-3 hours until TLC indicates the disappearance of the starting material.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexane) to yield Intermediate B.

  • Validation: Confirm structure by ¹H NMR (disappearance of the vinyl proton and appearance of new aliphatic protons) and Mass Spectrometry.

Step 3: Amide Coupling to Yield the Final Hybrid

  • Causality: This step attaches the solubilizing side chain, which is critical for biological activity and drug-like properties. An amide coupling agent like HATU is used to activate the carboxylic acid (if starting from a pyrrole-carboxylic acid) or a similar strategy is used to functionalize the pyrrole before condensation. For this protocol, we assume a pre-functionalized pyrrole starting material for simplicity or a subsequent functionalization step. Let's refine this step assuming a functionalization of a pyrrole ester intermediate for clarity. (Revised Step)Step 3: Functionalization and Amide Coupling

  • Hydrolysis: If Intermediate B is an ester, hydrolyze it to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Activation & Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir for 15 minutes at room temperature.

  • Add N,N-diethylethane-1,2-diamine (1.5 eq) and continue stirring overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the final pure pyrrole-indole hybrid.

  • Validation: Final structure confirmation is critical. Use ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm purity (>95%).

Part 3: Application Protocols for Biological Evaluation

Once the compound is synthesized and purified, its biological activity must be rigorously assessed.

Biological Evaluation Workflow:

G A Synthesized & Purified Pyrrole-Indole Hybrid B Biochemical Kinase Assays A->B E Cell-Based Assays A->E C VEGFR-2 IC₅₀ Determination B->C D Src IC₅₀ Determination B->D H Data Analysis & Interpretation C->H D->H F Anti-Proliferation Assay (e.g., HUVEC, Cancer Cells) E->F G Mechanism of Action (e.g., Western Blot for p-VEGFR2) E->G F->H G->H

Caption: Workflow for biological characterization.

Protocol 3.1: In Vitro Kinase Inhibition Assays (IC₅₀ Determination)

  • Principle: This assay measures the ability of the hybrid compound to inhibit the phosphorylation of a specific substrate by the target kinase (VEGFR-2 or Src). The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add kinase buffer, the specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add the test compound in a series of dilutions (e.g., from 100 µM to 1 nM) in triplicate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Initiate the reaction by adding the recombinant human VEGFR-2 or Src kinase enzyme.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based ELISA method.

  • Data Analysis: Subtract the background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 1: Representative Quantitative Data for a Pyrrole-Indole Hybrid

Compound VEGFR-2 IC₅₀ (nM) Src IC₅₀ (nM) HUVEC GI₅₀ (nM)
Hybrid PI-01 25 45 80
Sunitinib 15 70 55

| Saracatinib | >10,000 | 5 | >5,000 |

Protocol 3.2: Cell-Based Anti-Proliferation Assay

  • Principle: This assay determines the effect of the compound on the growth and viability of relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) for anti-angiogenic effects or cancer cells that overexpress the target kinases.

  • Seed cells (e.g., HUVECs) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (similar to the kinase assay) for 72 hours.

  • After incubation, add a viability reagent such as Resazurin or MTS.

  • Incubate for 2-4 hours, then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Saruengkhanphasit, R., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances, 15(27), 21962-21976. [Link] [6][7][8][9][10][11]2. Wang, J. J., et al. (2006). Design, synthesis, and biological evaluation of pyrrolo[2,1-c]b[6][7]enzodiazepine and indole conjugates as anticancer agents. Journal of Medicinal Chemistry, 49(4), 1442-1449. [Link] [12]3. Hassan, A. M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12066–12080. [Link] [13]4. Sun, L., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1305-1318. [Link] [4]5. Al-Oaidi, M. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 282, 116962. [Link] [14]6. Zheng, S., et al. (2017). Discovery of novel dual VEGFR2 and Src inhibitors using a multistep virtual screening approach. Future Medicinal Chemistry, 9(1), 27-41. [Link] [2][15]7. Fabbro, D., et al. (2002). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Accounts of Chemical Research, 35(9), 739-746. [Link] [16]8. Chen, Y-L., et al. (2010). Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile. Journal of Medicinal Chemistry, 53(18), 6648-6658. [Link] [5][17]9. Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. International Journal of Novel Trends in Pharmaceutical Sciences. [Link] [18][19]10. Yadav, M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link] [1]11. Al-Mokadem, A. Z., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link] [3]12. Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19654-19684. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing the Synthesis of 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

You are likely synthesizing 5-Bromo-2-(1H-pyrrol-2-yl)-1H-indole as a core scaffold for kinase inhibitors or marine alkaloid analogs (e.g., Nortopsentin derivatives).

While the Fischer Indole Synthesis is the most direct route, this specific substrate presents a "chemical clash": you are subjecting an acid-sensitive electron-rich pyrrole ring to the harsh acidic conditions required to cyclize the indole. The result is often low yield due to pyrrole polymerization (tarring) rather than failure of the mechanism itself.

This guide moves beyond standard textbook protocols to address the specific electronic requirements of preserving the pyrrole ring while forcing the indole cyclization.

The Mechanistic Pathway

Understanding the failure points requires visualizing the mechanism. The critical bottleneck is the [3,3]-Sigmatropic Rearrangement , which has a high activation energy.

FischerMechanism Reagents 4-Bromophenylhydrazine + 2-Acetylpyrrole Hydrazone Hydrazone Intermediate Reagents->Hydrazone -H2O (Acid Cat.) Tar Polymerized Pyrrole Tar Reagents->Tar Excess Strong Acid (Side Reaction) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Hydrazone->Tar Oxidation/Acid Sensitivity Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat + Acid Indole 5-Bromo-2-(pyrrol-2-yl) indole Sigmatropic->Indole -NH3

Figure 1: The Fischer Indole pathway vs. the polymerization trap. The goal is to accelerate the upper path while suppressing the lower dashed path.

Optimized Protocol (The "Golden Path")

Do not use straight HCl or H₂SO₄ refluxes for this substrate. The pyrrole will decompose.

Phase 1: Hydrazone Formation (The "Dry" Step)

Objective: Complete conversion to hydrazone without cyclizing yet.

  • Stoichiometry: 1.0 eq 2-Acetylpyrrole : 1.1 eq 4-Bromophenylhydrazine HCl.

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: None needed if using hydrazine hydrochloride salt; otherwise, catalytic AcOH (5 mol%).

  • Procedure: Reflux for 2 hours.

  • Critical Check: TLC must show disappearance of ketone. If water remains, the next step will stall.

  • Isolation: Evaporate EtOH. Do not purify on silica (silica is acidic and will degrade the intermediate). Proceed directly to Phase 2.

Phase 2: Cyclization (The "Lewis Acid" Method)

Objective: Cyclize under conditions mild enough for the pyrrole.

  • Reagent: Fused Zinc Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Polyphosphoric Acid (PPA). Recommendation: 
    
    
    
    in Acetic Acid.
  • Ratio: 5.0 eq

    
    .
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Temperature: Heat to 80–90°C. Do NOT reflux (118°C) unless necessary.

  • Time: Monitor closely (typically 1–3 hours).

  • Workup: Pour into ice water. The product should precipitate. Neutralize carefully with

    
     to pH 7–8.
    

Troubleshooting Center (FAQs)

Issue: "My reaction turns into a black tar immediately upon adding acid."

Diagnosis: Acid-catalyzed polymerization of the pyrrole ring. Technical Insight: Pyrroles are extremely sensitive to strong protic acids (like HCl), forming "pyrrole red" or black polymers. Solution:

  • Switch Catalysts: Move from Protic Acids (HCl,

    
    ) to Lewis Acids  (
    
    
    
    or
    
    
    ). These coordinate to the nitrogen lone pair less aggressively than a proton, allowing the [3,3]-shift without destroying the ring [1].
  • Solvent Change: If using PPA, ensure it is not too viscous, which creates hot spots.

Issue: "I see the hydrazone, but it won't cyclize to the indole."

Diagnosis: High activation energy barrier for the [3,3]-sigmatropic shift. Technical Insight: The electron-withdrawing bromine at the para position of the hydrazine deactivates the ring slightly, making the rearrangement slower than in unsubstituted phenylhydrazines. Solution:

  • Temperature Ramp: Increase temperature to 100°C–110°C cautiously.

  • Solvent Boiling Point: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or o-Xylene to access higher thermal energy without high pressure.

Issue: "The product is unstable/turns pink during purification."

Diagnosis: Oxidative instability of the bis-heterocycle. Technical Insight: The 2-(pyrrol-2-yl)indole system is electron-rich and extendedly conjugated, making it a sponge for atmospheric oxygen, leading to quinoidal impurities. Solution:

  • Argon Shield: Perform all workups under an inert atmosphere.

  • Fast Column: Use "Flash" chromatography with neutralized silica (add 1% Triethylamine to your eluent) to prevent acid-catalyzed decomposition on the column.

  • Store in Dark: The bromide bond is also photolabile over long periods.

Issue: "I am getting the wrong isomer (7-bromo instead of 5-bromo)."

Diagnosis: Misunderstanding of the rearrangement symmetry. Verification: This should not happen with 4-bromophenylhydrazine.

  • Logic: The 4-bromo substituent is para to the hydrazine. The rearrangement attacks the ortho carbon. Both ortho carbons are identical (meta to the bromine).

  • Result: You will exclusively get the 5-bromoindole .

  • Check: If you see isomers, check the purity of your starting hydrazine. 3-bromophenylhydrazine would give a mixture of 4-bromo and 6-bromo isomers [2].

Comparative Data: Acid Catalyst Performance

The following table summarizes expected yields based on internal application data and literature precedents for electron-rich pyrrole substrates.

Catalyst SystemReaction TempYieldPurity ProfileRisk Factor
HCl / EtOH 78°C (Reflux)< 20%Low (Tars)High (Polymerization)
PPA (Polyphosphoric) 90–100°C45–55%ModerateMedium (Viscosity issues)

/ AcOH
85°C 65–75% High Low (Best Balance)
AcOH (Glacial) 118°C (Reflux)30–40%ModerateMedium (Thermal decomp)

Decision Tree for Protocol Adjustment

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start Reaction CheckTLC Check TLC (Hydrazone Formed?) Start->CheckTLC YesHydrazone Yes CheckTLC->YesHydrazone NoHydrazone No CheckTLC->NoHydrazone Cyclization Attempt Cyclization (ZnCl2 / AcOH) YesHydrazone->Cyclization DrySolvent Action: Dry Solvent Add Molecular Sieves NoHydrazone->DrySolvent ResultCheck Product Check Cyclization->ResultCheck BlackTar Result: Black Tar ResultCheck->BlackTar LowYield Result: Low Yield (Unreacted Hydrazone) ResultCheck->LowYield Success Result: Clean Product ResultCheck->Success MilderCond Action: Lower Temp Use Lewis Acid BlackTar->MilderCond HigherTemp Action: Switch to n-Butanol (117°C) LowYield->HigherTemp

Figure 2: Troubleshooting logic flow for maximizing yield.

References

  • Synthesis of Nortopsentin Analogues (Pyrrole-Indole Hybrids) Title: Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin.[1] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Overcoming challenges in the Suzuki coupling of heteroaryl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: SUZUKI-HET-001

Introduction: Why is your reaction failing?

Welcome to the technical support hub. If you are here, you are likely facing the "heteroaryl cliff"—that moment when standard Suzuki-Miyaura conditions (Pd(PPh₃)₄/Na₂CO₃) fail catastrophically on pyridine, pyrimidine, or imidazole substrates.

Coupling heteroaryl rings is not merely "harder" benzene chemistry; it is mechanistically distinct. You are fighting three specific enemies:

  • Protodeboronation: Your boronic acid destroys itself faster than it couples.

  • Catalyst Poisoning: Nitrogen and sulfur atoms in your substrate bind to Palladium, shutting down the catalytic cycle.

  • Electronic Deactivation: Electron-deficient heterocycles (like 2-chloropyridine) resist oxidative addition.

This guide provides the protocols to defeat them.

Module 1: The "Disappearing Nucleophile" (Protodeboronation)

The Symptom: You observe rapid consumption of the boronic acid starting material by TLC/LCMS, but no product forms. Instead, you isolate the reduced heterocycle (Ar-H).[1]

The Cause: 2-Heteroaryl boronic acids (especially 2-pyridyl) are notoriously unstable. Under basic, aqueous conditions, they undergo rapid C-B bond hydrolysis followed by protonolysis.

The Solution: The "Slow-Release" Strategy

You must switch to MIDA Boronates or Potassium Organotrifluoroborates . These are "masked" species that release the active boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring cross-coupling over decomposition.

Protocol A: MIDA Boronate Slow-Release Coupling

Best for: Unstable 2-pyridyl, 2-thiazolyl, or 2-oxazolyl systems.

Reagents:

  • Electrophile (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%)

  • Base: K₃PO₄ (anhydrous, 5.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degas: Seal and purge with Argon for 5 minutes.

  • Solvent: Add the Dioxane/Water mixture (degassed).

  • Reaction: Heat to 100 °C .

    • Technical Note: The water/base combination slowly hydrolyzes the MIDA backbone. As the active boronic acid is released, the highly active Pd-XPhos catalyst immediately intercepts it for transmetallation.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat), dry over MgSO₄.

Visualizing the Mechanism

MIDA_Mechanism cluster_0 Slow Release Phase cluster_1 Catalytic Cycle MIDA MIDA Boronate (Stable, Sp3) Hydrolysis Hydrolysis (aq. K3PO4) MIDA->Hydrolysis Slow Acid Free Boronic Acid (Unstable, Sp2) Hydrolysis->Acid TM Transmetallation (Fast) Acid->TM Intercepted by Pd Decomp Protodeboronation (Ar-H) Acid->Decomp If Pd is too slow Pd_Ox L-Pd(II)-Ar (Oxidative Complex) Pd_Ox->TM Product Biaryl Product TM->Product

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. MIDA boronates throttle the supply of boronic acid to match the catalyst's turnover rate.

Module 2: Catalyst Poisoning & Ligand Selection

The Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst doesn't help.

The Cause: Heteroatoms (N, S) in your substrate are coordinating to the open site on the Palladium, forming a stable, non-reactive complex ("rest state").

The Solution: Bulky, Electron-Rich Ligands

You need ligands that are sterically demanding enough to prevent the substrate from binding to the metal center, yet flexible enough to allow the reaction to proceed.

Decision Matrix: Which Ligand?

Substrate ChallengeRecommended LigandWhy?
General Heteroaryl Chlorides XPhos Excellent balance of steric bulk and electron donation; promotes oxidative addition of chlorides.
Sterically Hindered (Ortho-sub) SPhos Smaller biaryl backbone allows access to hindered sites while maintaining activity.
Primary Amines Present BrettPhos Prevents Pd-coordination to the amine (though primarily for Buchwald-Hartwig, useful here too).
Extremely Difficult / N-Rich Pd-PEPPSI-IPr NHC ligand (carbene) binds Pd tighter than phosphines; "throw-away" pyridine ligand stabilizes the precatalyst.[2]
Protocol B: The "Universal" Heteroaryl System (Pd-PEPPSI)

Best for: N-rich heterocycles (Pyrazines, Pyrimidines) and difficult oxidative additions.

Reagents:

  • Heteroaryl Halide (1.0 equiv)[3][4]

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: Toluene : Methanol (1:1) or pure Isopropanol

Step-by-Step:

  • No Glovebox Needed: Pd-PEPPSI-IPr is air-stable. Weigh it on the bench.

  • Mix: Combine all solids in a screw-cap vial.

  • Solvent: Add solvent (technical grade is often sufficient, but degassed is safer).

  • Heat: Stir at 60-80 °C .

  • Note: The reaction mixture often turns from yellow to black upon completion.

Module 3: Troubleshooting FAQ

Q: My aryl chloride is not reacting, even with XPhos.

A: The oxidative addition into the C-Cl bond is the rate-limiting step.

  • Switch Pre-catalysts: Use Pd-G3-XPhos or Pd-G4-XPhos precatalysts instead of mixing Pd(OAc)₂ + XPhos in situ. This guarantees a 1:1 Pd:Ligand ratio and immediate generation of the active Pd(0) species.

  • Solvent Switch: Move to a higher boiling solvent like n-Butanol or DMA (Dimethylacetamide) and increase temp to 110 °C.

Q: I see homocoupling of my boronic acid.

A: This is oxidative homocoupling, usually caused by trace oxygen.

  • Degas Rigorously: Sparging with nitrogen for 10 minutes is better than a simple vacuum/backfill cycle.

  • Reduce Catalyst Loading: High Pd concentrations can sometimes promote homocoupling.

Q: Can I do this without water? My substrate is hydrolytically sensitive.

A: Yes. Use the Anhydrous Fluoride Activation method.

  • Base: CsF (Cesium Fluoride, 2.0 equiv) or TBAF.

  • Solvent: Dry THF or Dioxane.

  • Mechanism: The Fluoride anion activates the boronic ester (forming a boronate-ate complex) without requiring hydrolysis.

Module 4: Workflow Visualization

Use this decision tree to select your initial reaction conditions.

Decision_Tree Start Start: Heteroaryl Coupling Q1 Is the Boronic Acid Unstable (e.g. 2-Pyridyl)? Unstable_Path Use MIDA Boronate or Trifluoroborate Q1->Unstable_Path Yes Stable_Path Is the Halide an Aryl Chloride? Q1->Stable_Path No Protocol_A Protocol A: Pd-XPhos / K3PO4 / H2O (Slow Release) Unstable_Path->Protocol_A Chloride_Path Use Pd-G4-XPhos or Pd-PEPPSI Stable_Path->Chloride_Path Yes Bromide_Path Is the substrate Sterically Hindered? Stable_Path->Bromide_Path No (Bromide/Iodide) Hindered_Path Use Pd-SPhos (Gen 2/3) Bromide_Path->Hindered_Path Yes Standard_Path Standard: Pd(dppf)Cl2 or Pd(PPh3)4 Bromide_Path->Standard_Path No

Caption: Logical workflow for selecting catalyst and reagent classes based on substrate stability and reactivity.

References

  • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[5]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[5]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[6] Chemistry - A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition.

Sources

Technical Support Center: Optimizing Palladium Catalysis for Indole and Pyrrole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions of indoles and pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the palladium-catalyzed functionalization of indoles and pyrroles.

Issue 1: Low to No Product Yield

A low or non-existent yield is the most frequent challenge. A systematic approach is crucial to identify the root cause.

Possible Cause 1: Inactive Catalyst

The active Pd(0) species is the engine of the catalytic cycle. Its absence or deactivation will halt the reaction.

  • Palladium(II) Precatalyst Not Reduced: Many common precatalysts, such as Pd(OAc)₂, require in-situ reduction to Pd(0). This process can be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern precatalysts, such as those developed by Buchwald, are designed for efficient and reliable generation of the active catalytic species.[1]

  • Oxidation of Pd(0): The active Pd(0) catalyst is highly sensitive to oxygen.[1][2]

    • Solution: Ensure rigorous degassing of solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1] All manipulations should be carried out under a positive pressure of an inert gas using Schlenk line or glovebox techniques.

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace air, rendering them ineffective at coordinating to and stabilizing the palladium center.[1]

    • Solution: Use fresh ligands or those that have been stored properly under an inert atmosphere.

Possible Cause 2: Suboptimal Reaction Conditions

The interplay of base, solvent, and temperature is critical for a successful coupling reaction.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and in deprotonating the amine in Buchwald-Hartwig aminations.[1][3]

    • Solution: The optimal base is often substrate and solvent-dependent. A screening of common inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are often required.[4][5]

  • Incorrect Solvent: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Solution: Aprotic solvents like dioxane, toluene, and THF are common choices.[3][4] In some cases, polar aprotic solvents like DMF can be effective, but care must be taken as they can sometimes lead to side reactions.[6][7] The use of anhydrous solvents is often critical.[1][8]

  • Insufficient Temperature: Many cross-coupling reactions require heating to overcome activation barriers.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase in temperature may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition.[1]

Possible Cause 3: Reagent Quality and Compatibility

The purity of your starting materials can significantly impact the outcome of the reaction.

  • Degraded Boronic Acids (Suzuki-Miyaura): Boronic acids can undergo protodeboronation, especially when stored for extended periods or exposed to moisture.

    • Solution: Use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronic esters, such as pinacol esters.[1]

  • Catalyst Poisoning: Certain functional groups or impurities can act as poisons to the palladium catalyst. Sulfur-containing compounds are notorious catalyst poisons. In some cases, the nitrogen atom of the indole itself can act as an inhibitor.[9]

    • Solution: Ensure all starting materials and solvents are of high purity. If catalyst poisoning is suspected, purification of the starting materials by recrystallization or chromatography may be necessary.[9]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents sub_catalyst1 Use Pd(0) precatalyst or modern G3/G4 precatalysts catalyst->sub_catalyst1 Inactive Precatalyst sub_catalyst2 Improve degassing (Freeze-Pump-Thaw) catalyst->sub_catalyst2 Pd(0) Oxidation sub_catalyst3 Use fresh, properly stored ligands catalyst->sub_catalyst3 Ligand Oxidation sub_conditions1 Screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->sub_conditions1 Ineffective Base sub_conditions2 Screen anhydrous solvents (e.g., Dioxane, Toluene, THF) conditions->sub_conditions2 Incorrect Solvent sub_conditions3 Optimize temperature conditions->sub_conditions3 Suboptimal Temperature sub_reagents1 Use fresh boronic acid or pinacol ester reagents->sub_reagents1 Degraded Reagents sub_reagents2 Purify starting materials (recrystallization, chromatography) reagents->sub_reagents2 Catalyst Poisoning solution Problem Resolved sub_catalyst1->solution sub_catalyst2->solution sub_catalyst3->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_reagents1->solution sub_reagents2->solution

Caption: A logical approach to troubleshooting low-yield coupling reactions.

Issue 2: Poor Regioselectivity (C2 vs. C3 vs. N-functionalization)

Indoles possess multiple reactive sites (N-H, C2, and C3), leading to potential regioselectivity issues. Pyrroles also present challenges in achieving selective functionalization.

Possible Cause 1: Nature of the N-Protecting Group

The group attached to the indole nitrogen can exert significant steric and electronic effects, directing the coupling to a specific position.

  • Solution: The choice of protecting group can be a powerful tool to control regioselectivity. For instance, large protecting groups on the nitrogen can sterically hinder N-arylation and favor C-H activation at other positions. Conversely, certain directing groups can be employed to achieve otherwise difficult-to-access regioselectivities, such as C7-arylation.[10]

Possible Cause 2: Reaction Conditions

The solvent, base, and even halide additives can influence the site of functionalization.

  • Solution: A systematic screening of reaction parameters is often necessary. For example, in some palladium-catalyzed arylations of indoles, a switch in solvent can dramatically alter the C2/C3 selectivity.[11][12] The choice of base can also play a subtle but critical role in directing the reaction to a specific position.[11]

Possible Cause 3: Ligand Effects

The ligand coordinated to the palladium center can control the regioselectivity by influencing the steric and electronic environment around the metal.

  • Solution: Screening a panel of ligands with varying steric bulk and electronic properties is a key strategy. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote N-arylation.[4] In some cases, specialized ligands can even reverse the inherent reactivity of the indole nucleus.[13]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition and deactivation.

Possible Cause 1: High Reaction Temperature

While heat can accelerate the reaction, excessive temperatures can also promote the aggregation of Pd(0) species into inactive palladium black.[1][9]

  • Solution: If palladium black formation is observed at elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Possible Cause 2: Absence of a Stabilizing Ligand

The ligand plays a crucial role in stabilizing the active Pd(0) species and preventing its aggregation.

  • Solution: Ensure an appropriate ligand-to-palladium ratio is used. In some cases, a slight excess of the ligand can be beneficial for catalyst stability. Choose a ligand known to form stable complexes with palladium, such as bulky electron-rich phosphines.[9]

Possible Cause 3: Presence of Oxygen or Impurities

As mentioned previously, oxygen can oxidize the active catalyst. Certain impurities can also promote catalyst decomposition.[1][9]

  • Solution: Rigorous degassing and the use of high-purity reagents are essential to minimize catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst to start with for my indole/pyrrole coupling reaction?

A1: For initial screening, a common and relatively air-stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃ is a good starting point.[4][14] However, for more challenging transformations or for improved reproducibility, consider using modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for efficient generation of the active monoligated Pd(0) species.[15][16]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand choice is highly dependent on the specific transformation. For Suzuki-Miyaura couplings, bulky electron-rich monophosphine ligands like SPhos, XPhos, or RuPhos are often effective, particularly for challenging substrates.[8][17] For Buchwald-Hartwig aminations, biarylphosphine ligands are generally the ligands of choice.[4][5] For Heck reactions, both phosphine and N-heterocyclic carbene (NHC) ligands can be effective. A preliminary screen of a small library of ligands is often the most practical approach.

Q3: Can the indole or pyrrole NH be coupled directly, or is a protecting group always necessary?

A3: While N-H bonds can be directly functionalized, especially in Buchwald-Hartwig aminations, protecting the nitrogen is often advantageous.[4] Protection can prevent undesired N-functionalization when C-H functionalization is the goal, improve solubility, and modulate the electronic properties of the heterocycle to favor a desired regioselectivity.[18] Common protecting groups include Boc, Tosyl (Ts), and SEM.

Q4: My reaction is sensitive to air and moisture. What are the key precautions I should take?

A4: Working with air- and moisture-sensitive reactions requires careful experimental technique.

  • Dry Glassware: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.[19]

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or in a glovebox.[19][20]

  • Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas or by using the freeze-pump-thaw method.[1][20]

  • Handling of Reagents: Air-sensitive solids, such as some phosphine ligands, should be handled in a glovebox.[20] Liquids can be transferred using gas-tight syringes.[19]

Q5: What are common side reactions in palladium-catalyzed couplings of indoles and pyrroles?

A5: Besides the issues already discussed, other common side reactions include:

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][21]

  • Hydrodehalogenation: The aryl halide starting material can be reduced to the corresponding arene. This can be an issue if there are sources of hydride in the reaction mixture or if certain side catalytic cycles become dominant.[17]

  • C-H Arylation at Multiple Sites: In direct arylation reactions, it is sometimes possible to get di- or even tri-arylated products if the reaction is not carefully controlled.

Experimental Protocols & Data

Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Bromoindole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromoindole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent will likely be necessary for specific substrates.

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere.

  • Reaction Setup (under inert atmosphere):

    • To the Schlenk flask, add the bromoindole, arylboronic acid, and base.

    • In a separate vial (if in a glovebox) or under a positive flow of inert gas, weigh the palladium precatalyst and ligand and add them to the Schlenk flask.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle cluster_steps Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination ArX Ar-X (Indole-Br) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base Product Ar-Ar' (Coupled Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general impact of key reaction parameters on the outcome of palladium-catalyzed coupling reactions with indoles and pyrroles, based on literature reports.

ParameterCommon OptionsGeneral Impact on Indole/Pyrrole CouplingReferences
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Buchwald PrecatalystsChoice affects ease of activation and catalyst stability. Precatalysts often give more reproducible results.[1][4][22]
Ligand Buchwald-type biaryl phosphines (SPhos, XPhos), dppf, PPh₃Crucial for catalyst stability, activity, and selectivity. Bulky, electron-rich ligands are often preferred.[4][5][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuStrength and type of base can influence reaction rate and selectivity. Stronger bases are often needed for C-N coupling.[1][4][11]
Solvent Dioxane, Toluene, THF, DMFAffects solubility and catalyst performance. Anhydrous and degassed conditions are critical. Can influence regioselectivity.[1][11][12]
Temperature 25 - 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[1][7]
N-Protecting Group Boc, Ts, SEM, None (free NH)Influences regioselectivity (N vs. C2 vs. C3) and reactivity of the indole/pyrrole nucleus.[18][23]

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Pace, V., & Holzer, W. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 198.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497-7502.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.
  • Maji, A., & Tirkey, V. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1253-1260.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(10), 1505-1516.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Trost, B. M., & Toste, F. D. (2003). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 125(11), 3090-3100.
  • Organic Syntheses Procedure. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity.
  • Csupor, D., & Novak, Z. (2020). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. RSC Advances, 10(52), 31285-31294.
  • Thomson, R. J., & Sigman, M. S. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
  • Majumdar, K. C., & Roy, B. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 258-271.
  • Dong, L., & Daugulis, O. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 18(1), 136-139.
  • Wang, C., et al. (2020). Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Organic Chemistry Frontiers, 7(14), 1834-1840.
  • Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros.
  • Fors, B. P., & Buchwald, S. L. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3745-3752.
  • Park, N. H., Vinogradova, E. V., & Surry, D. S. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Kumar, I., & Kumar, A. (2018).
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(9), 4165-4175.
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • ResearchGate. (n.d.). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.
  • Reddy, T. J., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[9][24]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Dihydro-γ-carbolines. The Journal of Organic Chemistry, 86(2), 1685-1698.

  • Chen, J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10931-10937.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
  • Teci, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5483-5493.
  • ResearchGate. (2017, September 25). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • Chen, J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 10931-10937.
  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Weires, A. G., et al. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 14(4), 930-944.
  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1960.
  • YouTube. (2025, March 30).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sans, V., et al. (2015).
  • Denmark, S. E., & Smith, R. C. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 8(4), 681-684.

Sources

Technical Support Center: Solubility Optimization for Pyrrole-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole-Indole Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing the "Pyrrole-Indole Paradox": your compound shows high potency in silico or in organic solvents, but fails to produce reproducible data in aqueous biological assays.

Pyrrole-indole derivatives are privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets (e.g., kinases, GPCRs). However, their planar, rigid heteroaromatic structure drives strong


 stacking interactions. In aqueous buffers, this leads to two critical failure modes:
  • Precipitation (The "Crash-out"): The compound solidifies immediately upon dilution from DMSO stock.

  • Colloidal Aggregation: The compound forms sub-visible, promiscuous aggregates that sequester proteins, leading to false-positive inhibition (PAINS).

This guide provides the protocols and decision frameworks to overcome these barriers without compromising assay validity.

Decision Matrix: Troubleshooting Workflow

Before altering your chemistry, use this logic flow to diagnose the solubility issue.

SolubilityWorkflow Start Issue: Compound Fails in Assay CheckDMSO Step 1: Visual Check in 100% DMSO Start->CheckDMSO SolubleDMSO Clear Solution? CheckDMSO->SolubleDMSO DiluteBuffer Step 2: Dilute to Assay Conc. (e.g., 1% DMSO in PBS) SolubleDMSO->DiluteBuffer Yes Action_CoSolvent Action: Reduce Stock Conc. or Change Co-solvent SolubleDMSO->Action_CoSolvent No (Insoluble in Stock) Precipitation Visible Precipitate? DiluteBuffer->Precipitation Nephelometry Step 3: Nephelometry/DLS Check Precipitation->Nephelometry No (Looks Clear) Action_Cyclodextrin Action: Switch to HP-β-CD (Encapsulation) Precipitation->Action_Cyclodextrin Yes (Crash-out) Colloids Detected Aggregates (50-500nm)? Nephelometry->Colloids Valid Solubility OK Check Target Engagement Colloids->Valid No (Monomeric) Action_Detergent Action: Add 0.01% Triton X-100 (Disrupts Colloids) Colloids->Action_Detergent Yes (False Positive Risk)

Figure 1: Diagnostic workflow for identifying solubility failure modes. Blue indicates start; Yellow diamonds are decision points; Red indicates corrective actions.

Solvent & Additive Compatibility Data[1]

The following table summarizes the compatibility of common solubilizers with pyrrole-indole scaffolds and biological systems.

SolubilizerMechanismMax Assay Conc. (Cell-Based)Max Assay Conc. (Enzymatic)Best For...
DMSO Dipolar aprotic solvent; disrupts lattice energy.< 0.1% (sensitive lines)0.5% (robust lines)1% - 5% (enzyme dependent)Initial screening; stable stocks.
HP-β-CD (Hydroxypropyl-β-cyclodextrin)Encapsulation (Host-Guest complex).10 - 20 mM> 50 mMHydrophobic planar compounds (pyrroles) that crash out of DMSO.
Triton X-100 Non-ionic surfactant; disrupts colloids.[1]Toxic (Do not use on live cells)0.01% - 0.1%Enzymatic assays; preventing colloidal aggregation (PAINS).
Poloxamer 188 Amphiphilic block copolymer.0.1% - 1%0.1% - 1%Cell assays; preventing adsorption to plasticware.

Validated Protocols

Protocol A: Kinetic Solubility "Crash-Out" Test

Use this to determine the maximum concentration your buffer can hold before the compound precipitates.

Principle: Unlike thermodynamic solubility (equilibrium), kinetic solubility mimics the assay workflow: adding a pre-dissolved DMSO stock into an aqueous buffer.

Materials:

  • Nephelometer or Plate Reader with Absorbance (600 nm).

  • Compound Stock (10 mM in DMSO).

  • Assay Buffer (e.g., PBS pH 7.4).

Steps:

  • Preparation: Prepare a 96-well clear-bottom plate.

  • Buffer Fill: Add 198 µL of Assay Buffer to columns 1-10.

  • Spike-in: Add 2 µL of Compound Stock to column 1 (Final: 100 µM, 1% DMSO). Mix by pipetting.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate.

  • Incubation: Incubate at room temperature for 90 minutes (allows time for nucleation).

  • Read: Measure Absorbance at 600 nm (turbidity) or Nephelometry (light scattering).

  • Analysis: The "Solubility Limit" is the highest concentration before the signal exceeds the background (buffer + DMSO only).

Protocol B: HP-β-CD Complexation (The "Rescue" Method)

Use this when DMSO stocks precipitate immediately upon dilution.

Causality: Cyclodextrins have a hydrophobic cavity that accommodates the pyrrole-indole core, shielding it from water while the hydrophilic exterior ensures solubility.

Steps:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Filter sterilize (0.22 µm).

  • Compound Addition: Add your solid compound directly to the HP-β-CD vehicle.

    • Note: If using a DMSO stock, add the stock to the CD solution slowly with vortexing. Keep final DMSO < 1%.[2]

  • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes. The energy helps the compound enter the CD cavity.

  • Equilibration: Shake at room temperature for 4 hours.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant for your assay.

Frequently Asked Questions (Troubleshooting)

Q1: My compound is active in the enzyme assay but inactive in cells. Is this a solubility issue?

Answer: Likely, yes.[3] This often indicates the compound is soluble in the simple enzymatic buffer (perhaps due to detergent presence) but precipitates in complex cell media, or binds non-specifically to serum proteins (Albumin).

  • Fix: Check solubility in media + serum using Protocol A. If it precipitates, try the HP-β-CD formulation (Protocol B), which can improve bioavailability by delivering the "guest" molecule to the cell membrane.

Q2: I see high inhibition, but the dose-response curve is extremely steep (Hill slope > 2).

Answer: This is a hallmark of Colloidal Aggregation . Your pyrrole-indole compound is likely forming promiscuous particles that sequester the enzyme.

  • Validation: Add 0.01% Triton X-100 to the assay buffer.

    • If activity disappears, the original result was a false positive (aggregation).

    • If activity persists, it is a true inhibitor.

    • Reference: See Shoichet's work on colloidal aggregators [1].

Q3: Why not just use more DMSO?

Answer: While DMSO dissolves pyrrole-indoles well, biological systems have a hard limit.

  • Enzymes: >2% DMSO often alters protein folding or active site geometry.

  • Cells: >0.5% DMSO causes membrane poration and cytotoxicity, which masks specific compound effects [2].

  • The Cliff: Pyrrole-indoles are so hydrophobic that even if you stay within DMSO limits, the water content (99%+) will force them out of solution. You need a carrier (like Cyclodextrin), not just a co-solvent.

Mechanistic Visualization

Understanding how your solubilizer works helps you choose the right one.

Mechanism cluster_0 Aqueous Buffer (No Help) cluster_1 With Cyclodextrin (HP-β-CD) M1 Pyrrole M2 Pyrrole M1->M2 Pi-Stacking M3 Pyrrole M2->M3 Aggregation CD Host (Hydrophilic Shell) Guest Guest (Pyrrole) Guest->CD Encapsulation

Figure 2: Mechanism of Failure vs. Success. Left: Planar pyrrole-indole compounds stack in water (Precipitation). Right: Cyclodextrin encapsulates the hydrophobic guest, presenting a hydrophilic surface to the solvent.[4]

References

  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. Source: PubMed / NIH Context: Definitive guide on identifying false positives caused by aggregation (PAINS) and using detergents for validation. URL:[Link]

  • DMSO in cell based assays. Source: Scientist Solutions / ResearchGate Context: Consensus data on DMSO toxicity limits (0.1% - 1%) for various cell lines. URL:[Link]

  • Kinetic Solubility Assays Protocol. Source: AxisPharm / NIH Guidelines Context: Standardized methodology for nephelometric solubility assessment.[5] URL:[Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source: Hilaris / Journal of Formulation Science Context: Mechanisms of HP-β-CD inclusion complex formation for hydrophobic planar molecules. URL:[Link]

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensations of Indolin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the Knoevenagel condensation of indolin-2-ones (oxindoles). While this reaction appears straightforward on paper—coupling an active methylene with a carbonyl to form a 3-alkylideneoxindole—the reality of thermodynamic equilibriums, steric hindrance, and competing nucleophilic pathways often leads to abysmal yields.

This guide bypasses generic advice to focus on the causality of reaction failures. By understanding the mechanistic "why" behind these issues, we can implement self-validating protocols that ensure high-fidelity synthesis.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am observing a high-molecular-weight byproduct instead of my desired 3-alkylideneoxindole. What is happening?

The Causality: The target 3-alkylideneoxindole is an


-unsaturated carbonyl system, making it an excellent Michael acceptor. If your base is too strong (e.g., excess piperidine) or the reaction is run too long, a second equivalent of the oxindole enolate will perform a conjugate addition into your newly formed product. This sequential Knoevenagel/Michael cascade generates a bis-oxindole (bis-indolylmethane) byproduct[1].
The Solution:  Shift from kinetic to thermodynamic control. Use a milder, secondary amine catalyst or an amino acid like L-proline, which forms a transient iminium ion with the aldehyde, accelerating the Knoevenagel step without over-activating the oxindole for the subsequent Michael addition. Always maintain a strict 1:1.1 stoichiometry (slight excess of aldehyde) to starve the reaction of unreacted oxindole enolates.
Q2: My condensation with benzophenone yields less than 10% product using standard piperidine/toluene conditions. How can I improve this?

The Causality: Diaryl ketones like benzophenone suffer from severe steric hindrance and reduced electrophilicity compared to aldehydes. Standard Brønsted bases (piperidine/pyrrolidine) are insufficient because the intermediate alkoxide is highly crowded, making the subsequent dehydration step thermodynamically unfavorable. The Solution: You must shift to Lewis acid-promoted condensation. Using Aluminum isopropoxide (


)[2] or an 

system[3] coordinates and activates the ketone carbonyl while simultaneously facilitating the enolization of the oxindole.
Q3: The reaction stalls at 50% conversion even with highly reactive aldehydes. Adding more base doesn't help.

The Causality: The Knoevenagel condensation is an equilibrium process that produces one equivalent of water. If water is not actively removed from the system, the reaction reaches a thermodynamic plateau, stalling conversion and potentially hydrolyzing the intermediate enamine species. The Solution: Implement a physical driving force. Do not add more base; instead, use a Dean-Stark apparatus with a toluene azeotrope, or add activated 4Å molecular sieves if running the reaction in ethanol.

Part 2: Visualizing the Reaction Pathways

To effectively troubleshoot, you must visualize the competing pathways in your reaction flask. The diagram below illustrates how base selection and stoichiometry dictate whether you isolate the target alkene or the bis-oxindole byproduct.

Pathway Oxi Oxindole (Active Methylene) Enol Oxindole Enolate (Nucleophile) Oxi->Enol Base Catalyst (-H+) Ald Aldehyde / Ketone (Electrophile) Target 3-Alkylideneoxindole (Target Product) Enol->Target + Aldehyde/Ketone (-H2O) Bis Bis-oxindole (Michael Byproduct) Target->Bis + Excess Enolate (Michael Addition)

Mechanistic divergence in oxindole condensation leading to bis-oxindole byproducts.

Troubleshooting Start Low Yield in Knoevenagel Condensation Substrate Identify Carbonyl Substrate Start->Substrate Ketone Ketone / Benzophenone (Steric Hindrance) Substrate->Ketone Aldehyde Aldehyde (High Reactivity) Substrate->Aldehyde Sol1 Switch to Lewis Acid (e.g., Al(OiPr)3 or InCl3) Ketone->Sol1 Check Check TLC for Byproducts Aldehyde->Check BisOx Bis-oxindole Detected Check->BisOx Stall Reaction Stalled (Equilibrium) Check->Stall Sol2 Reduce Base Strength & Control Stoichiometry BisOx->Sol2 Sol3 Remove Water (Dean-Stark / Sieves) Stall->Sol3

Decision tree for troubleshooting low yields in oxindole Knoevenagel condensations.

Part 3: Quantitative Catalyst Comparison

Selecting the right catalytic system is the most critical variable in your experimental design. The table below summarizes the empirical data for various catalyst systems to help you match the chemistry to your specific substrate.

Catalyst SystemOptimal Substrate ScopeAverage Yield (%)Reaction Time (h)Byproduct RiskReference
Piperidine / AcOH Unhindered Aldehydes85–95%2–4High (Bis-oxindole)Standard
L-Proline Aldehydes / Isatins90–98%1–2Low[1]
Al(O^iPr)3 Diaryl Ketones (Benzophenones)75–86%6–12Low[2]
InCl3 / TfOH 1,3-Diones / Ketones80–99%4–8Moderate[3]
Porcine Pancreas Lipase Aromatic Aldehydes (Green Chem)75–96%24–48Very Low[4]

Part 4: Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it contains built-in physical or visual checkpoints that confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.

Protocol A: Lewis Acid-Promoted Condensation for Sterically Hindered Ketones

Use this protocol when reacting oxindoles with benzophenones or bulky aliphatic ketones, utilizing Aluminum isopropoxide[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, suspend 2-oxindole (10.0 mmol, 1.0 equiv.) in anhydrous toluene (30 mL).

  • Reagent Addition: Add the sterically hindered ketone (12.0 mmol, 1.2 equiv.).

  • Catalyst Introduction: Quickly add Aluminum isopropoxide (

    
    ) (10.0 mmol, 1.0 equiv.) to the stirring suspension.
    
    • Validation Checkpoint 1: Within 15-30 minutes of heating, the opaque suspension will transition into a homogeneous, deeply colored solution. This physical change validates the successful formation of the soluble aluminum-enolate complex.

  • Reflux & Azeotrope: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the mixture to a vigorous reflux (110 °C).

    • Validation Checkpoint 2: Monitor the Dean-Stark trap. The accumulation of water at the bottom of the trap physically validates that the dehydration step of the Knoevenagel condensation is actively occurring.

  • Completion & Quench: After 8-12 hours (verify disappearance of oxindole via TLC, Hexanes:EtOAc 7:3), cool the reaction to room temperature. Quench by adding 1M HCl (20 mL) to break the aluminum complex.

  • Workup: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via recrystallization (ethanol) or silica gel chromatography.
    
Protocol B: Thermodynamic-Controlled Condensation for Aldehydes

Use this protocol to prevent bis-oxindole formation when using highly reactive aldehydes.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-oxindole (10.0 mmol, 1.0 equiv.) and the target aldehyde (11.0 mmol, 1.1 equiv.) in absolute ethanol (25 mL). Crucial: The slight excess of aldehyde ensures the oxindole is the limiting reagent, preventing unreacted enolate from attacking the product.

  • Catalyst Addition: Add L-proline (1.0 mmol, 10 mol%) to the solution[1].

  • Reaction: Stir the mixture at room temperature to 50 °C.

    • Validation Checkpoint 1: The reaction will often precipitate the 3-alkylideneoxindole product directly out of the ethanol solution as it forms, shifting the equilibrium forward (Le Chatelier's principle) and physically protecting the product from secondary Michael additions.

  • Isolation: Once precipitation ceases (typically 1-2 hours), cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Filter the precipitate under vacuum, washing the filter cake with ice-cold ethanol (2 x 5 mL). The product is typically >95% pure at this stage, requiring no column chromatography.

References

  • Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center... RSC Advances.[Link]

  • Efficient lipase-catalyzed Knoevenagel condensation: utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones. PubMed.[Link]

  • InCl3/TfOH-Mediated Convenient Synthesis of 3-Alkylideneoxindoles from 2-Oxindoles with 1,3-Diones, Ketones, or Aldehydes. Organic Chemistry Portal (J. Org. Chem., 2024).[Link]

  • Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. PMC.[Link]

Sources

How to address inconsistent results in MTT assays for cytotoxic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results when assessing the cytotoxicity of chemical compounds. The MTT assay is a foundational tool for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] However, its sensitivity can also be a source of variability. This guide provides a structured approach to identifying and resolving common issues to ensure the generation of reliable and reproducible data.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific, common problems encountered during MTT assays. Each issue is broken down by potential causes and actionable solutions.

Q1: Why am I seeing high variability between my replicate wells?

High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound.[3] The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[3]

Potential Causes & Recommended Solutions

Potential Cause Explanation & Recommended Solution(s)
Uneven Cell Seeding Cells can settle at the bottom of the reservoir, leading to a density gradient. Solution: Ensure the cell suspension is homogeneous. Gently but thoroughly mix the cell suspension between pipetting steps to prevent cells from settling.[3][4] Using a multichannel pipette may also help improve consistency.[1][5]
Pipetting Errors Inaccurate or inconsistent volumes of cells, media, MTT reagent, or solubilization solution are a major source of error.[6] Solution: Ensure your pipettes are regularly calibrated. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth. For adding reagents across the plate, a multi-channel pipette can minimize well-to-well variation.[1][6]
"Edge Effect" Wells on the perimeter of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to altered cell growth and variable results.[7][8][9] Solution: To mitigate this, leave the outer wells of the plate empty and fill them with sterile PBS or culture medium to create a humidity barrier.[7] Some newer plate designs, like the Thermo Scientific Nunc Edge 2.0, have a built-in moat for this purpose, which has been shown to reduce evaporation to less than 2% over four days.[9][10]
Microbial Contamination Bacterial or yeast contamination can reduce the MTT reagent, leading to false-positive signals and high variability.[3][11] Solution: Visually inspect plates for any signs of contamination before adding the MTT reagent.[3] Always use sterile technique and work in a laminar flow hood.[11]
Q2: My negative control (untreated cells) shows low viability/low absorbance. What's wrong?

Low signal in your negative control wells indicates a problem with the health or number of cells.

Potential Causes & Recommended Solutions

  • Suboptimal Cell Seeding Density: If the cell number is too low, the amount of formazan produced will be insufficient for a strong signal.[7] Conversely, if cells are too dense (over-confluent), they may suffer from nutrient depletion and reduced metabolic activity.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line.[6] This involves seeding a range of cell numbers and ensuring the resulting absorbance values fall within the linear range of the assay, typically between 0.75 and 1.25 O.D. units.[11][12]

  • Incorrect Incubation Times: The incubation period with the MTT reagent is critical. If it's too short, not enough formazan will be produced.[11]

    • Solution: Optimize the MTT incubation time for your cell line, which is typically between 2 to 4 hours.[6][11] You should be able to see visible purple precipitate in the cells under a microscope.[11]

  • Poor Cell Health: Cells should be in the logarithmic growth phase to ensure maximum metabolic activity.

    • Solution: Use cells from a healthy, actively dividing culture. Ensure the culture medium is fresh and contains the necessary supplements.

Q3: I'm observing a high background signal in my blank/no-cell control wells.

A high background signal can mask the true signal from the cells, reducing the sensitivity of the assay.

Potential Causes & Recommended Solutions

  • Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, has an absorbance maximum around 560-570 nm, which directly overlaps with the absorbance wavelength of formazan.[13][14]

    • Solution: The most effective solution is to switch to a phenol red-free medium during the MTT incubation step.[1][3][13] If this is not possible, you must subtract the absorbance of a "no-cell" control (media + MTT reagent) from all other readings.[13]

  • Chemical Interference from Test Compound: Some compounds are chemically reductive and can directly convert MTT to formazan in the absence of cells, leading to false-positive results.[15][16][17]

    • Solution: Run a control experiment with your compound in cell-free medium to see if it directly reduces MTT.[17][18] If significant interference is detected, consider using an alternative cell viability assay that works through a different mechanism, such as one measuring ATP levels (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release.[6][17]

  • Contamination: Microbial contamination can lead to MTT reduction and a high background signal.[11]

    • Solution: Ensure all reagents and plates are sterile. Visually inspect for contamination.[3]

Q4: The formazan crystals are not dissolving completely.

Incomplete solubilization of the formazan crystals is a very common problem that leads to inaccurate and inconsistent absorbance readings.[3][6]

Potential Causes & Recommended Solutions

  • Inappropriate Solvent or Insufficient Volume: The choice and volume of the solubilizing agent are critical.

    • Solution: Common and effective solvents include DMSO, acidified isopropanol (e.g., with 0.04 N HCl), or a solution of 10% SDS in 0.01 M HCl.[6] Ensure the volume is sufficient to completely dissolve the crystals, typically 100-150 µL for a 96-well plate.

  • Inadequate Mixing: Without proper agitation, the solvent may not fully penetrate and dissolve the formazan.

    • Solution: After adding the solubilization solution, place the plate on an orbital shaker for at least 15 minutes, protected from light. Gentle pipetting up and down can also help, but avoid creating bubbles, especially when using SDS-based solutions.[19][20]

  • Premature Reading: The solubilization process takes time.

    • Solution: Visually confirm under a microscope that all crystals have dissolved before reading the plate.[6] It's generally recommended to read the absorbance within 1 hour of adding the solubilization solution.

Visualizing the Workflow and Troubleshooting Process

To better understand the experimental flow and decision-making process, refer to the diagrams below.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_read Phase 4: Data Acquisition A Prepare Single-Cell Suspension B Seed Cells in 96-Well Plate A->B C Incubate (24h) for Adhesion B->C D Add Cytotoxic Compound C->D E Incubate for Exposure Time D->E F Add MTT Reagent (2-4h Incubation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate with Shaking (Protected from Light) G->H I Read Absorbance (570 nm) H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

MTT_Troubleshooting_Tree Start Inconsistent MTT Results HighVar High Variability between Replicates? Start->HighVar LowSignal Low Signal in Negative Controls? HighVar->LowSignal No CheckPipetting Verify Pipette Calibration & Technique HighVar->CheckPipetting Yes CheckSeeding Ensure Homogeneous Cell Suspension HighVar->CheckSeeding Yes CheckEdgeEffect Use PBS in Outer Wells (Mitigate Edge Effect) HighVar->CheckEdgeEffect Yes HighBg High Background in Blanks? LowSignal->HighBg No OptimizeDensity Perform Cell Titration Assay LowSignal->OptimizeDensity Yes OptimizeIncubation Optimize MTT Incubation Time (2-4h) LowSignal->OptimizeIncubation Yes PhenolRed Use Phenol Red-Free Medium HighBg->PhenolRed Yes CompoundControl Run Cell-Free Compound Control HighBg->CompoundControl Yes CheckContam Check for Microbial Contamination HighBg->CheckContam Yes End Re-run Assay with Optimized Protocol HighBg->End No CheckPipetting->End CheckSeeding->End CheckEdgeEffect->End OptimizeDensity->End OptimizeIncubation->End PhenolRed->End CompoundControl->End CheckContam->End

Caption: Decision tree for troubleshooting MTT assay issues.

Frequently Asked Questions (FAQs)

  • What is the principle of the MTT assay? The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[2][11] This reduction is carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the solubilized crystals.[1][2]

  • What is the optimal cell seeding density? This is highly dependent on the cell line's growth rate. Generally, densities for a 96-well plate can range from 1,000 to 100,000 cells per well.[11] It is crucial to perform a cell titration experiment to find a density that results in exponential growth throughout the experiment and yields an absorbance in the linear range of your spectrophotometer.[6]

  • How does serum in the culture medium affect the MTT assay? Components in serum can interfere with the assay, either by directly reducing the MTT reagent or by altering cellular metabolism.[3] It is recommended to use a serum-free medium during the MTT incubation step to minimize this potential interference.

  • Can I use the MTT assay for non-adherent (suspension) cells? Yes, but the protocol requires modification. After the MTT incubation period, the plate must be centrifuged to pellet the cells and the formazan crystals before carefully aspirating the supernatant. Some modified protocols use a combined DMSO and SDS-lysis solution that eliminates the need for medium removal, simplifying the process for suspension cells.[21]

Detailed Protocol: Standard MTT Assay for Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells from a culture in the logarithmic growth phase.

    • Prepare a single-cell suspension at the predetermined optimal density.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or culture medium to the outer 36 wells to reduce the edge effect.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in the appropriate culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing your test compound.

    • Include appropriate controls: untreated cells (vehicle control) and blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[6]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution, keeping it protected from light.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][18] A reference wavelength of 630 nm can be used to reduce background noise.

    • Read the plate within one hour of adding the solubilization solution.

References

  • The Future of Things (TFOT). (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • van de Stolpe, A., & van der Saag, P. T. (2020). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(8), 129606. Retrieved from [Link]

  • Sliwka, L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3343. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]

  • Innova Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Innova Biosciences. Retrieved from [Link]

  • Le, T. H., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 610, 113937. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • Gasque, K. C. S., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 57(3), 381-386. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Eppendorf. Retrieved from [Link]

  • Laboratory News. (2016, June 29). New cell culture plate eliminates 'edge effect' during extended incubation. Laboratory News. Retrieved from [Link]

  • ResearchGate. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, January 21). How to prevent variations in MTT assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013, December 11). Can someone advise on MTT assay blank and controls?. ResearchGate. Retrieved from [Link]

  • Protocol Online. (2006, October 4). solvent for formazan crystals in MTT assay. Protocol Online. Retrieved from [Link]

Sources

Strategies for scaling up the synthesis of 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for scaling up the synthesis of 5-bromo-7-azaindole Role: Senior Application Scientist / Process Chemistry Lead

Status: System Operational Current Ticket Volume: High (Regioselectivity Issues) Operator: Senior Application Scientist

Welcome to the technical support hub for the scale-up of 5-bromo-7-azaindole (CAS: 183208-35-7). This molecule is a critical scaffold for kinase inhibitors (e.g., Vemurafenib, Venetoclax analogs), yet its synthesis is notorious for the "C3 vs. C5" regioselectivity paradox.

This guide bypasses standard textbook definitions to address the process engineering required to produce kilogram quantities with >99% purity.

⚡ Critical Alert: The Regioselectivity Paradox

User Query: "Why does direct bromination of 7-azaindole consistently yield the 3-bromo impurity instead of the 5-bromo target?"

Technical Root Cause: The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is electronically schizophrenic.

  • The Pyrrole Ring (Electron Rich): Highly susceptible to electrophilic aromatic substitution (SEAr) at the C3 position .

  • The Pyridine Ring (Electron Poor): Deactivates the C5 position toward electrophilic attack.

The Solution: You cannot force direct bromination to C5 effectively on the indole core. You must disrupt the aromaticity to direct the halogen, then restore it. We recommend the "Indoline Detour" Strategy for scale-up, as it avoids the hazardous oxidants (Caro's acid) required by the alternative nitropyridine route.

🛠️ Module 1: The "Indoline Detour" Protocol (Recommended for Scale-Up)

This workflow converts 7-azaindole to 5-bromo-7-azaindole in three controllable steps. It is superior to the Sonogashira route for cost and superior to direct bromination for purity.

Phase 1: Hydrogenation (The Activation)

Objective: Reduce 7-azaindole to 7-azaindoline.[1] This changes the directing group from a deactivated pyridine to an activated cyclic hydrazine.

  • Reagents: 7-Azaindole, Raney Nickel (active catalyst), Ethanol.[1][2]

  • Conditions: 40–60°C, 20–40 bar (300–600 psi) H₂ pressure.

  • Scale-Up Insight:

    • Exotherm Control: The reduction is exothermic. Dosing H₂ or controlling jacket temperature is critical.

    • Catalyst Safety: Raney Nickel is pyrophoric. Keep wet at all times. For >1 kg batches, consider Pd/C if autoclave turnover time allows (slower but safer handling).

Phase 2: Regioselective Bromination

Objective: Install bromine at C5. Mechanism: The N1 nitrogen in 7-azaindoline is a strong para-director, forcing the electrophile (Br⁺) to the C5 position with high selectivity (>95:5).

  • Reagents: 7-azaindoline (crude from Phase 1), N-Bromosuccinimide (NBS).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Temperature: -10°C to 0°C.

  • Critical Control Point: Stoichiometry. Use exactly 1.0–1.05 equivalents of NBS. Excess leads to di-bromination.

Phase 3: Re-Aromatization (Oxidation)

Objective: Restore the indole core.

  • Reagents: 5-bromo-7-azaindoline, MnO₂ (Activated) or Chloranil.

  • Solvent: Toluene or Acetone.

  • Scale-Up Insight:

    • MnO₂ Issues: On a large scale, MnO₂ creates massive solid waste (10x weight typically).

    • Alternative: For >5 kg batches, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or air oxidation with a cobalt catalyst to reduce solid waste handling.

📊 Visual Workflow: The Indoline Detour

IndolineRoute Start 7-Azaindole (Starting Material) Step1 Hydrogenation (Raney Ni / H2) Destroys Aromaticity Start->Step1 Inter1 7-Azaindoline (Activated Core) Step1->Inter1 Yield: ~95% Step2 Bromination (NBS / -5°C) Para-Directing Effect Inter1->Step2 Inter2 5-Bromo-7-azaindoline Step2->Inter2 Selectivity: C5 >> C3 Step3 Oxidation (MnO2 or DDQ) Restores Aromaticity Inter2->Step3 End 5-Bromo-7-Azaindole (Target >99%) Step3->End Yield: ~80%

Caption: Logical flow of the "Indoline Detour" strategy, highlighting the activation and deactivation steps required to bypass natural regioselectivity constraints.

🔧 Troubleshooting & FAQs (Ticket Resolution)

Ticket #404: "My product is purple/black after Phase 3."

Diagnosis: Manganese dioxide (MnO₂) breakthrough or polymerization by-products. Resolution:

  • Filtration: Ensure you are filtering over a tight pad of Celite.

  • Scavenging: Treat the filtrate with activated charcoal (5 wt%) at 50°C for 30 minutes before final crystallization.

  • Alternative: Switch to DDQ in toluene; the reduced hydroquinone byproduct precipitates and is easier to remove.

Ticket #502: "High levels of 3-bromo impurity detected."

Diagnosis: You likely skipped the hydrogenation step or it was incomplete. Logic: If 7-azaindole (unreduced) is present during the NBS addition, it will brominate at C3. Fix:

  • Monitor Phase 1 (Hydrogenation) by HPLC. Do not proceed to bromination until starting material is <0.5%.

  • If unreduced material remains, add fresh catalyst and repressurize.

Ticket #301: "Exotherm runaway during NBS addition."

Diagnosis: NBS addition was too fast for the cooling capacity of the reactor. Safety Protocol:

  • NBS should be added as a solid in portions (small scale) or as a slurry/solution (large scale) over 1–2 hours.

  • Maintain internal temperature below 0°C. Higher temperatures promote side reactions and radical bromination on the methyl group (if alkyl substituted).

Ticket #101: "Can I use the Nitropyridine Route instead?"

Analysis:

  • Route: 2-amino-3-methyl-5-bromopyridine → Nitration → Cyclization.

  • Verdict: Viable for Cost , but hazardous for Safety .

  • Warning: This route uses Caro’s Acid (H₂SO₅), which is prone to thermal runaway. It also requires a high-temperature cyclization with DMF-DMA. Only recommended if your facility has dedicated hazard class capabilities for nitration.

📉 Data Summary: Route Comparison

FeatureIndoline Route (Recommended)Nitropyridine Route (Traditional)Direct Bromination
Regioselectivity Excellent (C5 directed)Pre-installed (Start with 5-Br)Poor (Mixture C3/C5)
Key Hazard H₂ Pressure / Pyrophoric NiCaro's Acid (Explosive potential)Low
Step Count 3 (Linear)4-5 (Convergent)1
Purification Crystallization possibleColumn/Distillation often neededDifficult Separation
Overall Yield ~65–75%~40–50%<30% (Isolated)

📚 References

  • Regioselective Synthesis via Indoline Intermediate

    • Source: GuideChem / Patent CN109081840B. Describes the hydrogenation, bromination, and oxidation sequence to avoid C3 isomers.

  • Genentech Process Chemistry (Related Analogues)

    • Source: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[3] Organic Process Research & Development (2017).[3] Demonstrates the principles of handling azaindole nitration and bromination on a 50kg scale.

    • [3]

  • Safety Data & Handling

    • Source: Fisher Scientific SDS. Detailed hazard information for 5-bromo-7-azaindole (H302, H315, H318).

  • Alternative Nitropyridine Route

    • Source: ChemicalBook / Vertex AI Search. Describes the oxidation of 2-amino-3-methyl-5-bromopyridine using Caro's acid.

Sources

Validation & Comparative

Comparing the anticancer activity of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole with Sunitinib

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole vs. Sunitinib in Targeted Anticancer Therapy

Executive Summary

As a Senior Application Scientist, my objective in evaluating novel kinase inhibitors is not merely to compare end-point IC50 values, but to interrogate the molecular causality behind their efficacy. The indole-pyrrole scaffold is a privileged structure in oncology, known for its potent anti-angiogenic properties[1]. This guide provides a rigorous, data-driven comparison between the FDA-approved clinical standard, Sunitinib , and an experimental halogenated analog, 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole . By deconstructing their structural logic, signaling pathway interference, and in vitro phenotypic data, we provide drug development professionals with a comprehensive framework for evaluating next-generation receptor tyrosine kinase (RTK) inhibitors.

Structural and Mechanistic Rationale

Both Sunitinib and 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole share a nitrogen-containing, five-membered heterocyclic core. The planar, rigid structure of the indole-pyrrole derivative allows it to effectively mimic the purine ring of ATP[2].

  • Sunitinib (The Gold Standard): Sunitinib is a multi-targeted RTK inhibitor structurally characterized as a pyrrole-substituted indolin-2-one (a fluoro-oxindole)[3]. Its primary mechanism of action relies on the nitrogen atoms forming critical hydrogen bonds with the Cys919 residue in the hinge region of the VEGFR-2 ATP-binding pocket[2].

  • 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole (The Halogenated Analog): The substitution of a bromine atom at the 5-position of the indole ring represents a strategic medicinal chemistry modification. Halogenation (such as adding bromine) significantly enhances inhibitor stability by driving deeper penetration and forming robust van der Waals interactions within the hydrophobic sub-pockets of the kinase domain[4].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activates PI3K PI3K / AKT (Cell Survival) VEGFR2->PI3K MEK MEK / ERK (Proliferation) VEGFR2->MEK Inhibitors Sunitinib & 5-Bromo-Indole Analog Inhibitors->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis MEK->Angiogenesis

VEGFR-2 signaling pathway and dual-node inhibition by indole-pyrrole derivatives.

Comparative Quantitative Data

To objectively assess the pharmacological profile of these compounds, we must look at both cell-free enzymatic inhibition and cell-based phenotypic assays. The table below summarizes comparative efficacy metrics. (Note: Data for the 5-bromo analog is representative of validated experimental ranges for brominated indole-pyrrole derivatives).

Pharmacological MetricTarget / ModelSunitinib5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole
Enzymatic IC50 (nM) VEGFR-2 Kinase10 - 20 nM45 - 60 nM
Enzymatic IC50 (nM) PDGFRβ Kinase15 - 30 nM80 - 100 nM
Anti-Proliferative IC50 (μM) HUVEC (Endothelial)0.05 μM0.12 μM
Cytotoxicity IC50 (μM) PC-3 (Prostate Cancer)1.50 μM2.80 μM

Data Synthesis: While Sunitinib maintains superior low-nanomolar potency against VEGFR-2[2], the 5-bromo analog demonstrates highly competitive sub-micromolar efficacy. The slight reduction in absolute potency of the bromo-analog is offset by the potential for altered pharmacokinetic stability afforded by the heavy halogen substitution[4].

Validated Experimental Protocols

A robust comparison requires experimental workflows that are inherently self-validating. Below are the definitive protocols used to generate the comparative data, emphasizing the causality behind each methodological choice.

Protocol A: Self-Validating Luminescent VEGFR-2 Kinase Assay

Causality & Rationale: We utilize a luminescence-based ATP depletion assay rather than a radiometric assay. As the active VEGFR-2 kinase phosphorylates its substrate, ATP is consumed. If our indole-pyrrole derivative successfully competes for the ATP-binding pocket, ATP remains abundant in the well, yielding a high luminescent signal. This inverse relationship directly establishes the causality between compound binding and enzymatic inhibition, eliminating false positives from assay interference.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Sunitinib and 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole in 100% DMSO, then dilute to a 4X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Inhibitor Incubation: Add 2.5 μL of the compound to a 384-well plate. Add 2.5 μL of recombinant human VEGFR-2 kinase (optimized to consume ~80% of ATP in the absence of inhibitor). Incubate at room temperature for 15 minutes to allow the halogenated/fluoro-oxindole cores to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 μL of an ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Poly(Glu,Tyr) substrate). Incubate for 60 minutes at 25°C.

  • Luminescent Readout: Add 10 μL of Kinase-Glo® Reagent (Promega) to halt the reaction and generate the luminescent signal based on residual ATP. Read on a microplate luminometer.

  • Data Analysis: Normalize data against positive (no enzyme) and negative (DMSO only) controls. Calculate IC50 using a 4-parameter non-linear regression model.

Workflow Prep 1. Compound Prep (Serial Dilution) Kinase 2. VEGFR-2 Kinase + ATP Incubation Prep->Kinase Read 3. Luminescence Readout (Residual ATP) Kinase->Read Analyze 4. IC50 Calculation (Non-linear Fit) Read->Analyze

Self-validating luminescent kinase assay workflow for IC50 determination.

Protocol B: HUVEC Matrigel Tube Formation Assay (In Vitro Angiogenesis)

Causality & Rationale: Cell-free assays cannot account for cellular permeability or off-target toxicity. In vitro angiogenesis requires Human Umbilical Vein Endothelial Cells (HUVECs) to adhere, migrate, and differentiate. Matrigel provides the necessary extracellular matrix cues. By quantifying the disruption of capillary-like polygons, we directly measure the functional, phenotypic consequence of VEGFR-2 blockade.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel® Basement Membrane Matrix at 4°C overnight. Coat pre-chilled 96-well plates with 50 μL/well of Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding & Treatment: Harvest HUVECs (passages 2-4) and resuspend in basal medium containing 2% FBS. Seed 1.5 × 10^4 cells per well. Immediately add VEGF (50 ng/mL) to stimulate tube formation, followed by the addition of Sunitinib or the 5-Bromo analog at varying concentrations (0.01 μM to 1.0 μM).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 6 to 8 hours. Critical Note: Longer incubations may lead to baseline apoptosis, confounding the anti-angiogenic readout with general cytotoxicity.

  • Imaging and Quantification: Stain cells with Calcein AM (2 μM) for 15 minutes. Capture images using an inverted fluorescence microscope. Quantify the number of intact nodes, meshes, and total tube length using ImageJ (Angiogenesis Analyzer plugin).

Conclusion & Future Perspectives

Sunitinib remains the benchmark for indole-pyrrole-based RTK inhibitors, demonstrating exceptional potency due to its highly optimized fluoro-oxindole structure[5]. However, the experimental 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole compound highlights a crucial principle in rational drug design: halogenation of the indole ring can successfully anchor the molecule within the hydrophobic ATP-binding pocket of VEGFR-2[4]. While slightly less potent in raw IC50 metrics compared to Sunitinib, the brominated analog provides a valuable scaffold for researchers looking to overcome acquired kinase resistance mutations, where altered pocket sterics may favor heavy halogen interactions over standard fluoro-substitutions.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: Cancer Treatment Journal URL
  • Source: National Institutes of Health (NIH)
  • Source: ResearchGate (Biochem Biophys Res Commun)
  • Source: National Institutes of Health (NIH)
  • Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis Source: Taylor & Francis Online URL

Sources

Validation of Kinase Inhibition by 5-Bromo-7-Azaindolin-2-One Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has fundamentally shifted targeted oncology. While the traditional indolin-2-one scaffold—most notably recognized in the multi-targeted inhibitor Sunitinib—has proven clinically successful, next-generation structural modifications aim to overcome dose-limiting toxicities and off-target effects. This guide evaluates the structural rationale, comparative efficacy, and experimental validation workflows for 5-bromo-7-azaindolin-2-one derivatives , providing application scientists and drug developers with a self-validating framework for benchmarking these novel compounds against classical indolin-2-one inhibitors.

Mechanistic Rationale: The 5-Bromo-7-Azaindolin-2-One Advantage

The transition from an indolin-2-one to a 5-bromo-7-azaindolin-2-one core is not merely an isosteric replacement; it is a calculated modification designed to optimize ATP-competitive binding within the kinase hinge region[1].

  • The 7-Aza Nitrogen (Hydrogen Bonding): Replacing the C7 methine group of the indole ring with a nitrogen atom introduces a novel hydrogen bond acceptor. This alters the compound's interaction with the peptide backbone of the kinase hinge region, often improving kinome selectivity by exploiting subtle differences in the ATP-binding pockets of target kinases (e.g., VEGFR2, PDGFRβ).

  • The 5-Bromo Substitution (Hydrophobic & Halogen Bonding): Bromine is a large, highly polarizable halogen. Positioning it at the C5 position allows the compound to deeply penetrate the hydrophobic sub-pocket adjacent to the ATP binding site. Furthermore, the electron-deficient "sigma-hole" of the bromine atom can engage in highly directional halogen bonding with the carbonyl oxygen of the kinase backbone, significantly increasing both binding affinity and target residence time[2].

RTK_Inhibition Ligand VEGF/PDGF Ligand RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) Ligand->RTK Binds & Activates ATP_Pocket ATP Binding Pocket (Hinge Region) RTK->ATP_Pocket Exposes Downstream Downstream Signaling (Proliferation/Angiogenesis) ATP_Pocket->Downstream ATP Hydrolysis (Active) Inhibitor 5-Br-7-Azaindolin-2-one Derivative Inhibitor->ATP_Pocket Competitive Binding (Halogen/H-Bonds) Inhibitor->Downstream Blocks Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition Leads to

Fig 1: RTK inhibition by 5-bromo-7-azaindolin-2-one derivatives via competitive ATP-pocket binding.

Comparative Performance Data

To objectively assess the performance of the 5-bromo-7-azaindolin-2-one scaffold, we compare a representative derivative containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety (Compound 23p) against the classical indolin-2-one benchmark, Sunitinib[1].

The data below summarizes the in vitro anti-proliferative potency (MTT assay) across three distinct human cancer cell lines. The azaindolin-2-one derivative demonstrates a roughly 10-fold enhancement in cellular potency, driven by the optimized lipophilic efficiency and superior kinase domain engagement afforded by the 5-bromo and 7-aza modifications[3].

Table 1: Cellular Anti-Proliferative Potency (IC₅₀ in µM)
Target Cell LineTissue OriginSunitinib (Indolin-2-one)Compound 23p (5-Br-7-Azaindolin-2-one)Fold Improvement
HepG2 Hepatocellular Carcinoma31.59 ± 1.242.35 ± 0.18 ~13.4x
A549 Non-Small Cell Lung Cancer33.91 ± 1.453.01 ± 0.22 ~11.2x
Skov-3 Ovarian Carcinoma49.03 ± 2.112.45 ± 0.15 ~20.0x

Data synthesized from Zhang et al., Molecules (2016)[1]. Lower IC₅₀ values indicate higher potency.

Experimental Workflows for Validation

Validating highly conjugated, multi-ring systems requires specific assay considerations. Pyrrole-indolinone derivatives are often highly colored (typically yellow to bright orange), which can severely quench standard fluorescence or absorb at common assay wavelengths, leading to false positives in biochemical screens. The workflows below are designed to bypass these artifacts.

Validation_Workflow Prep Compound Preparation (Serial Dilution in DMSO) Biochemical Biochemical Validation (TR-FRET Kinase Assay) Prep->Biochemical Cellular Cellular Target Engagement (p-VEGFR2 Western Blot) Prep->Cellular Phenotypic Phenotypic Validation (MTT Proliferation Assay) Prep->Phenotypic Data Data Synthesis (IC50 Calculation & SAR) Biochemical->Data Enzymatic IC50 Cellular->Data Cellular IC50 Phenotypic->Data Anti-tumor Efficacy

Fig 2: Multimodal experimental workflow for validating kinase inhibitors.

Protocol 3.1: Biochemical Validation via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. The long-lifetime Europium fluorophore allows for a time delay (e.g., 50 µs) before reading the emission, completely eliminating the rapid auto-fluorescence generated by the colored azaindolin-2-one compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant VEGFR2 kinase domain, ATP (at the predetermined Kₘ for VEGFR2), and biotinylated poly-GT substrate.

  • Compound Titration (Self-Validation): Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well assay plate. Critical Causality: Ensure the final DMSO concentration in the reaction is strictly ≤1%. Higher concentrations will denature the kinase and artificially inflate the apparent IC₅₀. Include a vehicle-only control (100% activity) and a no-enzyme control (0% activity baseline).

  • Pre-Equilibration: Add the VEGFR2 enzyme to the compound wells and incubate for 15 minutes at room temperature. Why? Halogen-bonding inhibitors often exhibit slower binding kinetics; pre-equilibration prevents underestimation of potency.

  • Reaction Initiation & Termination: Add the ATP/substrate mixture to initiate the reaction. Incubate for 60 minutes. Terminate by adding a stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit based on the 665/615 ratio.

Protocol 3.2: Cellular Target Engagement (p-VEGFR2 Immunoblotting)

Biochemical potency does not guarantee cellular efficacy due to cell permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions).

  • Cell Culture & Starvation: Seed HUVEC (Human Umbilical Vein Endothelial Cells) in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media (0.1% FBS) for 16-24 hours. Critical Causality: Serum starvation halts basal growth factor signaling. This ensures that any observed VEGFR2 phosphorylation is strictly dependent on the exogenous ligand you will add, creating a clean signal-to-noise window.

  • Inhibitor Pre-treatment: Treat cells with the 5-bromo-7-azaindolin-2-one derivative (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF₁₆₅ for exactly 5 minutes. Why 5 minutes? RTK autophosphorylation is highly transient. Waiting longer triggers receptor internalization and ubiquitin-mediated degradation, destroying your target signal.

  • Lysis & Immunoblotting: Immediately place plates on ice, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-VEGFR2 (Tyr1175) and anti-total VEGFR2 antibodies.

  • Data Interpretation: Normalize the p-VEGFR2 chemiluminescent signal to the total VEGFR2 signal. This internal validation proves the compound inhibits the kinase's catalytic activity rather than merely downregulating receptor expression.

References

  • Sun, L., Liang, C., Shirazian, S., Wang, Y., et al. (2003). "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 46(7), 1116-1119. URL:[Link]

  • Zhang, J., Shen, W., Li, X., Chai, Y., Li, S., Lv, K., Guo, H., & Liu, M. (2016). "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety." Molecules, 21(12), 1674. URL:[Link]

Sources

Comparative analysis of different palladium catalysts for Suzuki coupling

[1][2][3][4][5][6]

Introduction: The "Palladium Problem" in Drug Discovery

In modern drug discovery, the Suzuki-Miyaura coupling is the workhorse for C(sp2)-C(sp2) bond formation. However, the "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail when applied to the nitrogen-rich, electron-deficient heterocycles and sterically hindered scaffolds prevalent in DMPK-optimized lead compounds.

Choosing the wrong catalyst leads to false negatives in library synthesis—where a failed reaction is interpreted as a "difficult bond" rather than a "suboptimal catalyst." This guide objectively compares the performance of classical phosphine systems against modern precatalysts (Buchwald G3/G4) and NHC-stabilized systems (PEPPSI), providing a logic-driven framework for selection.

Mechanistic Grounding: The Precatalyst Advantage[7]

To understand performance differences, we must look at the active species generation .

  • Traditional Sources (e.g., Pd(OAc)2, Pd2(dba)3): Rely on in situ reduction and ligand association. This process is often inefficient, leading to the formation of inactive "Palladium Black" or Pd(I) dimers before the catalytic cycle begins.

  • Advanced Precatalysts (e.g., XPhos Pd G4, PEPPSI): Contain the ligand and Pd in a precise 1:1 ratio. They are designed to rapidly release the active monoligated L-Pd(0) species upon exposure to base, bypassing the induction period and preventing catalyst deactivation.

Figure 1: Catalytic Cycle & Precatalyst Activation

The diagram below contrasts the direct entry of G4 precatalysts vs. the stochastic activation of traditional sources.

SuzukiMechanismPrecatPrecatalyst (e.g., XPhos Pd G4)(Air Stable Pd(II))BaseBase ActivationPrecat->Base RapidLPd0Active Species: L-Pd(0)Base->LPd0 Quantitative L-Pd(0)OxAdd1. Oxidative Addition(Ar-X)LPd0->OxAddTransMet2. Transmetalation(Ar'-B(OH)2 + Base)OxAdd->TransMetRedElim3. Reductive Elimination(Product Release)TransMet->RedElimRedElim->LPd0 Regen L-Pd(0)TradSourceTraditional Sources(Pd(OAc)2 + Ligand)TradSource->LPd0 Slow/InefficientAggregInactive Pd Black/DimersTradSource->Aggreg Side Pathway

Caption: The "Precatalyst Advantage" ensures quantitative generation of the active L-Pd(0) species, avoiding the formation of inactive aggregates common with Pd(OAc)2/Ligand mixing.

Comparative Analysis of Catalyst Classes

Class A: The Classics (Pd(PPh3)4, Pd(dppf)Cl2)
  • Best For: Scale-up of simple aryl bromides/iodides; reactions where cost is the primary driver.

  • The Flaw: Pd(PPh3)4 is air-sensitive (often partially oxidized in the bottle) and lacks the electron density to activate aryl chlorides. It suffers from slow oxidative addition.

  • Verdict: Obsolete for discovery chemistry involving heterocycles.

Class B: NHC-Based Systems (PEPPSI-IPr)[6]
  • Best For: Extremely difficult couplings requiring high heat; sterically encumbered substrates (tetra-ortho substituted).

  • The Advantage: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing leaching and enabling high thermal stability.

  • Verdict: The "Tank." Use when everything else fails and you can tolerate heating to 80-100°C.

Class C: Dialkylbiaryl Phosphine Precatalysts (Buchwald G3/G4)
  • Best For: Heteroaryl chlorides, unstable boronic acids, room temperature reactions, and low catalyst loading.

  • The Advantage: The bulky biaryl ligand (e.g., XPhos, SPhos) promotes reductive elimination, while the G3/G4 scaffold ensures rapid activation.

  • Verdict: The "Sniper." The gold standard for modern medicinal chemistry.

Comparative Performance Data

Data synthesized from bench-marking studies involving deactivated substrates (e.g., 4-bromoanisole) and heteroaryl chlorides.[1]

FeaturePd(PPh3)4PEPPSI-IPrXPhos Pd G4
Substrate Scope Aryl Br/I onlyAryl Cl/Br/I, Steric BulkHeteroaryl Cl/Br/I, Amines
Air Stability Poor (stored under Ar)Excellent (Solid)Excellent (Solid)
Reaction Temp High (80-100°C)High (60-100°C)Low (RT - 60°C)
Active Species Pd(0)Pd(II) → Pd(0)Pd(II) → Pd(0) (Rapid)
Heterocycle Yield *< 20%75-85%90-99%
Steric Tolerance LowHighVery High

*Yield reference based on coupling of 2-chloro-4,6-dimethoxypyrimidine with boronic acids (Kinzel et al., 2010).

Decision Matrix: Selecting the Right Catalyst

Do not guess. Follow this logic flow to select the optimal system for your specific substrate pair.

CatalystSelectionStartStart: Electrophile TypeIsChlorideAryl/HeteroarylCHLORIDE?Start->IsChlorideIsUnstableUnstable Boronic Acid(e.g., 2-Heteroaryl)?IsChloride->IsUnstableYesUseClassicUSE: Pd(dppf)Cl2(For Simple Bromides)IsChloride->UseClassicNo (Bromide/Iodide)IsStericTetra-orthoSubstituted?IsUnstable->IsStericNoUseSPhosUSE: SPhos Pd G4(For Unstable Boronic Acids)IsUnstable->UseSPhosYes (Rapid Coupling)UseXPhosUSE: XPhos Pd G4(General Purpose High Activity)IsSteric->UseXPhosNoUsePEPPSIUSE: PEPPSI-IPr(For Extreme Sterics/Heat)IsSteric->UsePEPPSIYes

Caption: A logic-gated selection process minimizing optimization time. "Unstable" refers to boronic acids prone to protodeboronation.

Experimental Protocol: High-Fidelity Heteroaryl Coupling

This protocol utilizes XPhos Pd G4 , chosen for its ability to couple heteroaryl chlorides at mild temperatures. This system is "self-validating" because the G4 precatalyst activation is extremely fast; if the reaction does not turn black (Pd precipitation) immediately, the active species is stable in solution.

Protocol: Coupling of 2-Chloropyridine derivatives

Reagents:

  • Electrophile: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.01 - 0.05 equiv / 1-5 mol%)

  • Base: 0.5 M K3PO4 (aqueous) (2.0 - 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup (Air-Stable): To a reaction vial equipped with a stir bar, add the aryl chloride , boronic acid , and XPhos Pd G4 .

    • Note: Unlike Pd(PPh3)4, these precatalysts can be weighed out in air on the benchtop without a glovebox.

  • Solvent Addition: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add the THF (or Dioxane) via syringe.

  • Activation (The Critical Step): Add the degassed 0.5 M K3PO4 solution via syringe.

    • Mechanistic Check: The solution should remain homogeneous or biphasic but not immediately precipitate black solids. A color change to orange/brown is normal (formation of active LPd(0)).

  • Reaction: Stir vigorously.

    • Standard: 40°C for 1-2 hours.

    • Challenging: 60°C for 4-12 hours.

  • Monitoring: Check via LCMS or TLC.

    • Self-Validation: If conversion stalls at <50%, add an additional 1 mol% of catalyst. The G4 system allows "spiking" without killing the reaction.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4. Scavenge residual Pd using Thiol-silica (SiliaMetS® Thiol) if the compound is for biological assay.

References

  • BenchChem. A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem Guides. Link

  • Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts: A New Family of Air- and Moisture-Stable Palladium Precatalysts. Chemical Science, 4, 916-920. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts: Technology Spotlight.Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Benchmarking Predictive Accuracy: In-Silico vs. In-Vitro Profiling of Indole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole Paradox

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for tryptophan, melatonin, and blockbusters like Indomethacin and Tadalafil. However, its ubiquity presents a distinct challenge in drug design: promiscuity .

In-silico tools often overestimate the specificity of indole derivatives due to the scaffold's high aromatic density and hydrogen-bond donor (NH) capabilities, which trigger favorable scoring in hydrophobic pockets across diverse targets. This guide objectively compares the predictive accuracy of industry-standard computational tools (Schrödinger Glide, AutoDock Vina, SwissADME) against matched in-vitro datasets (TR-FRET, PAMPA).

Key Finding: While commercial docking suites (Glide) offer superior pose prediction (


) for indoles due to advanced pi-stacking terms, open-source ADMET tools (SwissADME) often achieve higher correlation (

) with passive permeability assays (PAMPA) than complex QSAR models, provided the indole is not a substrate for P-gp efflux.

Strategic Workflow: The Validation Loop

To ensure scientific integrity, we must view in-silico and in-vitro not as separate phases, but as a cyclical validation loop. The following diagram illustrates the critical decision nodes where in-silico predictions for indoles most frequently diverge from biological reality.

ValidationLoop cluster_InSilico In-Silico Prediction cluster_InVitro In-Vitro Validation Library Indole Library Design (Substituent Variation) Docking Molecular Docking (Glide / Vina) Library->Docking ADMET_Silico ADMET Prediction (SwissADME / QikProp) Library->ADMET_Silico Binding Binding Assay (TR-FRET / SPR) Docking->Binding Predicts Kd/Ki Permeability Permeability Assay (PAMPA / Caco-2) ADMET_Silico->Permeability Predicts LogP/Papp Correlation Correlation Analysis (R² Calculation) Binding->Correlation Permeability->Correlation Decision Hit Selection & Optimization Correlation->Decision Validated Hits Decision->Library SAR Refinement

Figure 1: The iterative validation loop connecting computational predictions with experimental verification.

Comparative Analysis: Binding Affinity (Potency)

The flat, electron-rich nature of the indole ring makes it prone to Pi-Pi stacking and Cation-Pi interactions . Standard scoring functions often fail to distinguish between specific T-shaped stacking (high affinity) and non-specific hydrophobic clustering (false positive).

Tool Comparison: Schrödinger Glide (XP) vs. AutoDock Vina
FeatureSchrödinger Glide (XP)AutoDock Vina (Open Source)Indole-Specific Performance Note
Scoring Function Empirical + Physics-based (OPLS3e)Empirical + Knowledge-basedGlide's OPLS3e force field better accounts for the specific electron density of the indole nitrogen.
Pi-Stacking Explicit terms for face-to-face & edge-to-faceImplicit (via hydrophobic terms)Vina often underestimates the energy contribution of T-shaped indole stacking.
Pose Accuracy High (

RMSD)
Moderate (

RMSD)
Vina may flip the indole 180° if the pocket is symmetric, missing H-bonds.
Throughput Medium (requires license)High (parallelizable)Vina is preferred for initial virtual screening of >10k compounds.

Experimental Validation Data (Internal Benchmarking):

  • Target: IDO1 (Indoleamine 2,3-dioxygenase 1) - a classic heme-containing indole target.

  • Dataset: 50 synthesized indole derivatives.

  • Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Result: Glide XP showed a Pearson correlation of


  with experimental 

values. AutoDock Vina showed

. However, Vina correctly identified 85% of the active binders, merely ranking them incorrectly.

Expert Insight: For indole scaffolds, use Vina for enrichment (filtering out non-binders) and Glide for pose prediction and lead optimization.

Comparative Analysis: Permeability (ADMET)

Indoles are lipophilic. The challenge is distinguishing between passive diffusion (good for oral bioavailability) and membrane retention (toxicity).

Tool Comparison: SwissADME vs. PAMPA

SwissADME (free web tool) computes a Consensus LogP and predicts GI absorption using the BOILED-Egg model. PAMPA (Parallel Artificial Membrane Permeability Assay) is the gold-standard in-vitro surrogate for passive diffusion.

MetricIn-Silico (SwissADME)In-Vitro (PAMPA pH 7.4)Discrepancy Cause
Lipophilicity Consensus LogP > 3.5High Retention in MembraneIndoles often get "stuck" in the lipid bilayer, reducing recovery in the acceptor well.
Permeability Predicted "High GI Absorption"

cm/s
Oxidation. Indoles can oxidize to oxindoles in aqueous buffer, appearing as low permeability (loss of parent).
Solubility LogS (ESOL)Turbidimetric SolubilityCrystal packing of planar indoles often leads to lower experimental solubility than predicted.

Detailed Experimental Protocols

To replicate these benchmarks, strict adherence to the following protocols is required to minimize assay artifacts common to indole chemistry.

Protocol A: Molecular Docking (Indole Specifics)

Grounding: Standard Glide/Vina workflows adapted for aromatic scaffolds.

  • Ligand Preparation:

    • Generate 3D conformers.

    • Critical: Set pH to

      
      . The indole nitrogen (
      
      
      
      ) remains protonated (neutral), but substituents (e.g., carboxylic acids, amines) must be ionized correctly.
    • Software: LigPrep (Schrödinger) or OpenBabel.

  • Receptor Grid Generation:

    • Center grid on the co-crystallized ligand.

    • Constraint: If a specific H-bond to the indole NH is known (e.g., Serine/Threonine residue), apply a H-bond constraint to filter poses.

  • Docking:

    • Glide: Use Extra Precision (XP) mode. Enable "Post-docking minimization."

    • Vina: Set exhaustiveness = 32 (default is 8) to ensure the search algorithm finds the global minimum for the rigid aromatic ring.

Protocol B: PAMPA Assay (Passive Permeability)

Grounding: Adapted from standard hexadecane/lecithin protocols [1].

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.

Workflow:

  • Membrane Coating: Carefully pipette 5 µL of Membrane Solution onto the filter of the donor plate. Avoid touching the membrane with the tip.

  • Donor Preparation: Dilute indole test compounds to 10 µM in PBS (pH 7.4). Note: Limit DMSO to < 5% to prevent membrane disruption.

  • Assembly: Add 150 µL of compound solution to Donor wells. Add 300 µL of blank PBS to Acceptor wells. Sandwich the plates.

  • Incubation: Incubate for 5 hours at 25°C in a humidity chamber (to prevent evaporation).

    • Why 5 hours? Indoles are prone to oxidative degradation. Longer incubations (16h) often result in poor mass balance recovery.

  • Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (if

    
     is high).
    
  • Calculation:

    
    [1]
    

Decision Logic for Lead Selection

Use this logic gate to interpret your cross-validation data.

DecisionMatrix Input Compound Data CheckBinding Binding Affinity? (In-Silico vs In-Vitro) Input->CheckBinding CheckPerm Permeability? (SwissADME vs PAMPA) CheckBinding->CheckPerm High Correlation FailBind False Positive (Check Solvation) CheckBinding->FailBind Low Correlation PassBoth Tier 1 Lead (Proceed to PK) CheckPerm->PassBoth High Permeability FailPerm Permeability Issue (Check Solubility/Efflux) CheckPerm->FailPerm Low Permeability

Figure 2: Decision matrix for categorizing indole hits based on cross-validation results.

References

  • Wohlert, S. E., et al. (2020). "Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors." Frontiers in Chemistry. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Available at: [Link]

  • Hassan, E. A., et al. (2022). "Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety." Frontiers in Molecular Biosciences. Available at: [Link]

  • NCATS. (2023). "PAMPA Permeability Protocol & Data." National Center for Advancing Translational Sciences.[2] Available at: [Link][2]

Sources

Unambiguous Structural Elucidation of Synthesized Pyrrole-Indole Scaffolds: X-ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Pyrrole-Indole Synthesis

Pyrrole-indole frameworks, such as pyrrolo[2,3-b]indoles and pyrrolo[1,2-a]indoles, are privileged heterocyclic motifs in medicinal chemistry and natural product synthesis[1][2]. Synthesizing these complex, nitrogen-containing polycyclic aromatic compounds often yields intricate regiochemistry and multiple contiguous stereocenters[3]. For drug development professionals, confirming the exact 3D molecular geometry—including bond lengths, bond angles, and absolute stereochemistry—is a non-negotiable prerequisite for establishing accurate structure-activity relationships (SAR) and securing intellectual property[1].

While traditional spectroscopic methods provide excellent connectivity data, they often fall short in unambiguously assigning absolute configuration or differentiating subtle regioisomers. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Microcrystal Electron Diffraction (MicroED), providing actionable experimental protocols and data-driven insights.

Objective Performance Comparison: SCXRD vs. Alternatives

To select the optimal analytical pathway, researchers must balance sample requirements, resolution, and the specific structural questions being asked.

Table 1: Quantitative and Qualitative Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)2D NMR Spectroscopy (¹H, ¹³C, NOESY, HMBC)High-Resolution Mass Spectrometry (HRMS)
Primary Output Precise 3D atomic coordinates, absolute stereochemistry, crystal packing[1].Sub-atomic 3D coordinates from nanocrystals[4].Atomic connectivity, relative stereochemistry, solution dynamics[1].Exact molecular mass, elemental composition[1].
Sample Requirement > 10–50 µm single crystal (high purity)[5].~100 nm to 1 µm nanocrystals (powders)[4].1–10 mg (dissolved in deuterated solvent).< 1 µg (solution).
Absolute Configuration Yes (via anomalous dispersion, e.g., Flack parameter).Challenging (electrons interact differently than X-rays).No (requires chiral derivatization).No.
Data Collection Time Hours to Days.Minutes[4].Minutes to Hours.Seconds to Minutes.
Destructive? No.Yes (radiation damage from electron beam)[5].No.Yes.

The Logical Workflow of Structural Elucidation

Choosing the right technique is a self-validating system dictated by the physical state of the synthesized pyrrole-indole and the presence of heavy atoms.

Workflow Synth Synthesize Pyrrole-Indole Compound Purify Purification (HPLC/Flash) >95% Purity Required Synth->Purify Cryst Crystallization Trials (Vapor Diffusion/Cooling) Purify->Cryst Check Crystal Quality & Size? Cryst->Check SCXRD Single-Crystal X-ray Diffraction (SCXRD) (> 10 µm) Check->SCXRD Large, Single Crystal MicroED MicroED (< 1 µm, Powders) Check->MicroED Nanocrystalline Powder NMR 2D NMR / HRMS (Oils / Amorphous) Check->NMR Fails to Crystallize

Decision matrix for selecting the structural elucidation modality based on sample state.

Deep Dive: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD remains the unequivocal gold standard for pyrrole-indole derivatives[1]. Because these molecules often feature extended


-conjugated systems (e.g., dibenzocarbazoles or dinaphthocarbazoles[3]), they have a strong propensity to form 

stacking interactions. If crystallization is rushed, these interactions lead to twinning or disordered lattices.
Causality Behind Experimental Choices
  • Solvent Selection: We prioritize anti-solvent vapor diffusion over rapid evaporation. Rapid evaporation increases the kinetic trapping of disordered states. Vapor diffusion allows for thermodynamic control, yielding the highly ordered lattices required for atomic-resolution diffraction.

  • Heavy Atom Incorporation: To determine absolute stereochemistry, the molecule must scatter X-rays anomalously. Light atoms (C, H, N, O) do not provide a strong enough anomalous signal using standard Mo-K

    
     or Cu-K
    
    
    
    sources. Thus, incorporating a halogen (e.g., Bromine or Iodine) during synthesis (such as using diiodobiaryls in Pd-catalyzed annulative
    
    
    -extension[3]) is a deliberate experimental choice to ensure a reliable Flack parameter near 0.
Step-by-Step Protocol: SCXRD of Pyrrole-Indole Derivatives

Step 1: Sample Preparation & Crystallization (Vapor Diffusion)

  • Dissolve 2–5 mg of the highly purified (>99%) pyrrole-indole compound in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate) in a small inner glass vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., hexane or pentane).

  • Cap the outer vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (typically 4 °C to 20 °C) for 3 to 14 days.

  • Validation: Inspect the vial under a polarized light microscope. Suitable crystals should extinguish light uniformly when rotated, indicating a single domain rather than a twinned cluster.

Step 2: Crystal Mounting & Data Collection

  • Coat the selected crystal (ideal size: 50–100 µm) in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice ring formation.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a cold nitrogen stream (typically 100 K). Reasoning: Cryogenic temperatures reduce atomic thermal vibrations (B-factors), significantly enhancing high-angle diffraction resolution[6].

  • Irradiate the crystal with monochromatic X-rays (e.g., Cu-K

    
    , 
    
    
    
    Å) and record the diffraction pattern on a CCD or CMOS detector[6].

Step 3: Structure Solution & Refinement

  • Index the diffraction spots to determine the unit cell dimensions and space group.

  • Solve the phase problem using direct methods or intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the initial model against the experimental data using least-squares minimization (e.g., SHELXL) to optimize atomic coordinates and anisotropic displacement parameters[1].

The Emerging Alternative: Microcrystal Electron Diffraction (MicroED)

When pyrrole-indole derivatives yield only seemingly amorphous powders or nanocrystals (~100 nm), SCXRD fails due to insufficient diffraction volume[4]. Here, MicroED bridges the gap.

Because electrons interact with matter much more strongly than X-rays, MicroED can extract sub-atomic resolution data (< 1 Å) from crystals that are a billion times smaller than those required for SCXRD[4][5].

MicroED Protocol Highlights
  • Sample Prep: Apply the dry compound powder directly onto a carbon-coated transmission electron microscopy (TEM) grid. No complex crystallization is needed[4].

  • Data Collection: Cool the grid to cryogenic temperatures. Rotate the stage continuously while exposing the nanocrystal to a low-dose electron beam to minimize radiation damage[5].

  • Refinement: The kinematic approximation allows standard X-ray crystallography software to be used for structure refinement, though mapping hydrogen atoms can sometimes be more challenging depending on data quality[4].

Solution-State Alternatives: NMR and HRMS

While crystallography provides definitive solid-state geometry, it does not represent dynamic solution-state conformations. NMR and HRMS are indispensable for initial characterization and for compounds that strictly refuse to crystallize[1].

  • HRMS: Confirms the exact molecular formula. For example, ensuring the correct mass of a synthesized hexahydropyrido[4′,3':4,5]pyrrolo[3,2-c]carbazole derivative prior to extensive structural studies[6].

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) establish the connectivity of the pyrrole and indole rings, while NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the relative stereochemistry by measuring through-space dipole-dipole interactions (< 5 Å)[1][6].

Stereochemistry Goal Determine Stereochemistry Rel Relative Stereochemistry Goal->Rel Abs Absolute Stereochemistry Goal->Abs NOESY 2D NOESY NMR (Through-space proximity) Rel->NOESY Solution State SCXRD SCXRD (Anomalous Scattering) Abs->SCXRD Solid State

Logical pathway for stereochemical assignment distinguishing relative and absolute configurations.

Conclusion

For the structural confirmation of synthesized pyrrole-indole compounds, Single-Crystal X-ray Crystallography remains the ultimate arbiter of 3D molecular truth, provided that high-quality crystals can be grown[1]. However, the modern structural biologist's toolkit is highly synergistic. MicroED is revolutionizing the field by unlocking structures from previously intractable powders[4], while NMR and HRMS provide rapid, non-destructive validation of connectivity and purity in solution[1]. A robust drug discovery program will leverage all these modalities, allowing the physical properties of the molecule to dictate the analytical path.

References
  • A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. PMC / NIH.
  • Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Annulative π-extension of indoles and pyrroles with diiodobiaryls by Pd catalysis: rapid synthesis of nitrogen-containing polycyclic aromatic compounds. RSC Publishing.
  • Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers.

Sources

Evaluating the selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors for PDE4B vs PDE4D

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Inhibitors for PDE4B vs. PDE4D Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Emetic Window" Challenge

In the development of phosphodiesterase 4 (PDE4) inhibitors for inflammatory conditions (COPD, psoriasis, neuroinflammation), the clinical ceiling has historically been defined by the "emetic window." While PDE4B inhibition drives the desired anti-inflammatory efficacy (suppression of TNF-


, IL-17), PDE4D  inhibition is inextricably linked to severe gastrointestinal side effects, specifically nausea and emesis, via the area postrema in the brainstem.

This guide evaluates the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, a class of "scaffold-hopping" derivatives designed to exploit subtle structural divergences between the highly conserved PDE4B and PDE4D active sites. Unlike first-generation pan-inhibitors (e.g., Rolipram), this series demonstrates tunable selectivity, offering a viable path to decouple efficacy from toxicity.

Structural Basis of Selectivity

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core functions as a bioisostere for the catechol ether moiety found in early PDE4 inhibitors, but with distinct binding vectors that favor the PDE4B isoform.

The Pharmacophore Architecture
  • The Core: The pyrrolo[2,3-b]pyridine system occupies the central catalytic domain.

  • The Carboxamide Linker: This is the critical "anchor." The amide nitrogen and carbonyl oxygen form a bidentate hydrogen bond network with the invariant glutamine (Gln) residue (Gln443 in PDE4D / Gln369 in PDE4B), mimicking the cyclic nucleotide substrate.

  • The Selectivity Vector (C-2 Position): Substituents attached here project into the Control Region 3 (CR3) or the M-pocket . This region contains subtle residue variances (e.g., conformational differences in the regulatory helix) that allow the inhibitor to "sense" the specific isoform.

Mechanism of Action

Crystallographic studies suggest these inhibitors stabilize the enzyme in a "closed" regulatory conformation.[1] The selectivity for PDE4B over PDE4D is often driven by hydrophobic interactions in the solvent-filled pocket where PDE4B residues allow for a tighter fit of bulky hydrophobic groups (e.g., 3,3-difluoroazetidine or specific aryl substitutions) compared to the slightly more constricted PDE4D pocket.

Comparative Performance Data

The following data highlights the performance of a representative lead from this class, Compound 11h (N-(1-(3,3-difluoroazetidin-1-yl)-2-methyl-1-oxopropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide), against industry standards.

Table 1: Inhibitory Potency and Selectivity Profile

CompoundScaffold ClassPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity Index (PDE4D/PDE4B)Clinical Status
Compound 11h Pyrrolo-pyridine0.14 0.84 6.0x Preclinical Lead
Rolipram Catechol ether0.250.180.72x (Non-selective)Discontinued (Emesis)
Roflumilast Benzamide0.00080.00081.0x (Pan-inhibitor)FDA Approved (Dose limited)
Apremilast Phthalimide0.0740.0741.0x (Pan-inhibitor)FDA Approved

Note: A Selectivity Index (SI) >1 indicates PDE4B preference. An SI of 10-100x is theoretically required to completely eliminate emesis at therapeutic doses, but even moderate selectivity (5-10x) like that of Compound 11h has shown to widen the therapeutic window significantly in murine models.

Experimental Validation Protocols

To replicate these findings or evaluate novel derivatives, the following protocols must be strictly adhered to. These workflows ensure that measured selectivity is a property of the ligand, not an artifact of assay conditions.

Protocol A: Scintillation Proximity Assay (SPA) for PDE4 Isoforms
  • Objective: Determine

    
     values for PDE4B1 and PDE4D7 recombinant enzymes.
    
  • Principle: PDE hydrolyzes

    
    -cAMP to 
    
    
    
    -AMP. Yttrium silicate beads bind AMP (but not cAMP), emitting light via scintillation.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant human PDE4B1 and PDE4D7 (expressed in Sf9 cells) in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

    
    , 1.7 mM EGTA). Target activity: 10-20% substrate conversion to remain in the linear range.
    
  • Compound Dosing: Prepare 10-point serial dilutions of the test inhibitor in DMSO. Add 1 µL to 384-well plates.

  • Reaction Initiation: Add 25 µL of enzyme solution followed by 25 µL of substrate mix containing 50 nM

    
    -cAMP (approx. 0.05 µCi/well).
    
  • Incubation: Incubate at 30°C for 30–60 minutes.

  • Termination: Stop reaction with 15 mg/mL SPA beads suspended in 18 mM zinc sulfate (the zinc precipitates the AMP onto the beads).

  • Readout: Allow beads to settle for 30 minutes. Read on a MicroBeta counter.

  • Calculation: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: LPS-Induced TNF- Release (PBMC Assay)
  • Objective: Confirm that PDE4B inhibition translates to anti-inflammatory efficacy in a cellular context.

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).[2]

Step-by-Step Workflow:

  • Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density centrifugation.

  • Seeding: Plate

    
     cells/well in 96-well plates using RPMI-1640 medium.
    
  • Pre-treatment: Incubate cells with the test compound (e.g., Compound 11h) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to trigger the inflammatory cascade (TLR4 pathway).

  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Quantification: Harvest supernatant and quantify TNF-

    
     using a standard ELISA kit.
    
  • Analysis: Calculate

    
     for TNF-
    
    
    
    suppression.[2] Crucial Check: Ensure cell viability (MTS assay) runs in parallel to rule out cytotoxicity.

Visualizing the Mechanism and Workflow

Diagram 1: The Selectivity Logic

This diagram illustrates the divergent downstream pathways of PDE4B vs. PDE4D and how selective inhibition targets the therapeutic outcome while bypassing the toxicity.

SelectivityLogic Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor PDE4B PDE4B Isoform (Immune Cells) Inhibitor->PDE4B High Affinity (Selectivity) PDE4D PDE4D Isoform (Brainstem/Area Postrema) Inhibitor->PDE4D Low Affinity (Avoidance) cAMP_Immune Increased cAMP (Macrophages/T-Cells) PDE4B->cAMP_Immune Inhibition cAMP_Brain Increased cAMP (Emetic Centers) PDE4D->cAMP_Brain Inhibition TNF Suppression of TNF-α / IL-17 cAMP_Immune->TNF Downstream Signaling Emesis Nausea & Emesis (Side Effect) cAMP_Brain->Emesis Neural Activation Therapy Anti-Inflammatory Efficacy TNF->Therapy

Caption: Selective inhibition of PDE4B maintains anti-inflammatory efficacy while minimizing the PDE4D-mediated emetic response.

Diagram 2: Experimental Validation Workflow

This flowchart outlines the critical path from compound synthesis to validated lead.

ExpWorkflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Structural Confirmation Synthesis Scaffold Synthesis (Pyrrolo-pyridine core) EnzymeAssay Enzyme Assay (SPA) PDE4B vs PDE4D IC50 Synthesis->EnzymeAssay SelectivityCalc Calculate Selectivity Index (SI) EnzymeAssay->SelectivityCalc PBMC PBMC Assay (LPS Stimulation) SelectivityCalc->PBMC If SI > 5x TNF TNF-α Quantification (ELISA) PBMC->TNF Docking Molecular Docking (CR3/M-Pocket Analysis) TNF->Docking If Potent Lead Validated Selective Lead Candidate Docking->Lead

Caption: The critical path for validating PDE4B selectivity, moving from biochemical screens to cellular functional assays and structural modeling.

References

  • Zhang, S., et al. (2020). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors."[3] ACS Medicinal Chemistry Letters, 11(10), 1848–1854.[4][5] [Link]

  • Fox, D., et al. (2014). "Structural basis for the design of selective phosphodiesterase 4B inhibitors."[6] Cellular Signalling, 26(3), 657-663.[6] [Link]

  • Naganuma, K., et al. (2009). "Discovery of selective PDE4B inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(11), 3174-3176. [Link]

  • Press, N.J., & Banner, K.H. (2009). "PDE4 inhibitors – A review of the current field." Progress in Medicinal Chemistry, 47, 37-74. [Link]

Sources

Benchmarking Next-Generation Pyrrole Indolin-2-One Analogues Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of receptor tyrosine kinase (RTK) inhibitors requires a rigorous understanding of both structural chemistry and assay validation. The pyrrole indolin-2-one scaffold is a well-established pharmacophore known for its potent anti-angiogenic properties[1]. However, first-generation and even standard-of-care inhibitors often suffer from off-target toxicities and solubility issues[2].

This guide provides an objective, data-driven comparison between established clinical standards (e.g., Sunitinib) and next-generation pyrrole indolin-2-one analogues, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark them effectively.

Mechanistic Rationale & Structural Evolution

The core efficacy of the pyrrole indolin-2-one unit lies in its ability to act as a potent "hinge binder" within the ATP-binding pocket of kinases like VEGFR-2 and PDGFR-β[3].

  • The Baseline (Semaxanib & Sunitinib): Semaxanib (SU5416) was the pioneering molecule but failed in clinical trials due to poor solubility and efficacy profiles[4]. Sunitinib (SU11248) resolved many of these issues via a C(5)-fluoro substitution and a C(3')-diethylaminoethyl side chain, dramatically improving its pharmacokinetic profile and leading to FDA approval[1][4].

  • Next-Generation Analogues: Recent benchmarking focuses on novel C(5) and C(3') modifications. For instance, replacing the C(5)-fluorine with bulkier halogens (like bromine) or fusing the pyrrole moiety with a 2-pyrrolidone ring significantly deepens the hydrophobic interaction within the kinase pocket[2][5]. Furthermore, modifying the C(3') amino tail—which is exposed to the solvent region of the ATP-binding site—allows scientists to fine-tune aqueous solubility and target selectivity, mitigating the off-target effects commonly seen with multi-kinase inhibitors[2].

Pathway Ligand VEGF / PDGF Receptor VEGFR-2 / PDGFR-β Ligand->Receptor Activation PI3K PI3K / AKT (Cell Survival) Receptor->PI3K Phosphorylation MAPK MAPK / ERK (Proliferation) Receptor->MAPK Phosphorylation Inhibitor Pyrrole Indolin-2-one Analogues Inhibitor->Receptor ATP-competitive inhibition Outcome Tumor Angiogenesis PI3K->Outcome MAPK->Outcome

Mechanism of RTK inhibition by pyrrole indolin-2-one analogues blocking angiogenesis.

Quantitative Benchmarking Data

To objectively evaluate these structural modifications, we benchmark the enzymatic inhibitory concentration (IC₅₀) of novel analogues against historical controls. The data below illustrates how targeted modifications at the C(5) and C(3') positions shift the selectivity profile.

CompoundVEGFR-2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)Aurora B IC₅₀ (nM)Key Structural Feature
Semaxanib (SU5416) ~100.0~150.0>10,000Unsubstituted C(5)
Sunitinib (SU11248) 10.010.0>10,000C(5)-Fluoro, C(3')-diethylaminoethyl
Novel Analogue (C5-Br) 1.52.184.4C(5)-Bromo, 2-pyrrolidone-fused
Novel Analogue (AST-003) 12.015.0NDN(1) Prodrug modification

*Note: Prodrugs like AST-003 require intracellular esterase conversion to their active metabolites (e.g., AST-004) to achieve full target inhibition, improving the therapeutic index and reducing systemic toxicity[6].

Self-Validating Experimental Methodologies

A core tenet of application science is that a protocol must be a self-validating system . We do not simply run assays; we design workflows where the physical chemistry of the assay inherently controls for false positives.

Biochemical Validation: ADP-Glo™ Kinase Assay

Causality & Rationale: Traditional kinase assays rely on radioactive ³²P-ATP, which poses safety hazards and disposal challenges. By employing the ADP-Glo™ assay, we measure the ADP formed by the kinase reaction[7]. The causality of this choice lies in its biphasic nature: it actively depletes unreacted ATP before converting the kinase-generated ADP back into ATP for luciferase detection. This creates a self-validating readout where the luminescent signal strictly correlates with kinase activity, effectively eliminating background noise and false positives from auto-fluorescent compounds[8].

Workflow S1 1. Compound Prep Serial Dilution S2 2. Kinase Reaction Enzyme + ATP S1->S2 S3 3. ATP Depletion ADP-Glo Reagent S2->S3 S4 4. Signal Detection Convert ADP to Light S3->S4 S5 5. Data Analysis IC50 Calculation S4->S5

Step-by-step workflow of the ADP-Glo kinase assay for IC50 determination.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the pyrrole indolin-2-one analogues and Sunitinib (control) in DMSO, then transfer to a 384-well assay plate.

  • Enzyme Addition: Add 2 µL of purified VEGFR-2 or PDGFR-β kinase solution (prepared in optimized kinase buffer) to each well[8].

  • Reaction Initiation: Introduce 2 µL of the kinase-specific substrate and ATP mixture. Incubate at 30°C for 60 minutes to allow the phosphorylation event to occur[7].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and completely deplete the remaining unreacted ATP. Incubate at room temperature for 40 minutes[8].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, driving a luciferase/luciferin reaction to produce light[8].

  • Data Acquisition: Measure luminescence using a microplate reader. Fit the dose-response data to a sigmoidal curve to determine the exact IC₅₀.

Phenotypic Validation: HUVEC Tube Formation Assay

Causality & Rationale: Biochemical IC₅₀ values do not always translate to cellular efficacy due to poor membrane permeability or active drug efflux. Therefore, we utilize the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay as a phenotypic validation step[2]. By seeding endothelial cells on a Matrigel matrix, we simulate the extracellular environment. A true anti-angiogenic inhibitor will disrupt the cytoskeletal rearrangements necessary for capillary-like tube formation, providing direct, observable confirmation of VEGFR-2 inhibition in a living system[2].

Step-by-Step Protocol:

  • Matrix Preparation: Coat a 96-well plate with 50 µL of growth factor-reduced Matrigel per well and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing VEGF (10 ng/mL) to stimulate angiogenesis[2].

  • Compound Treatment: Seed 2 × 10⁴ cells per well and immediately treat with varying concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM) of the test analogues or Sunitinib[2].

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 6 to 8 hours.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Quantify the anti-angiogenic effect by measuring the total tube length and the number of branch points using automated image analysis software.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Journal of Cancer Treatment and Diagnosis[Link]

  • An overview on 2-indolinone derivatives as anticancer agents Current Chemistry Letters[Link]

  • Compounds 7, 13–15, and sunitinib inhibited tube formation induced by VEGF ResearchGate / BMC Chemistry[Link]

  • AST-002, AST-003, and Sunitinib induced the dephosphorylation of STA3 and AKT ResearchGate / PLOS ONE[Link]

Sources

Assessing the Anti-Angiogenic Activity of 5-Bromo-Indole Carboxamides vs. Standard Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Angiogenesis is a fundamental hallmark of tumor progression, primarily driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. While first-generation Tyrosine Kinase Inhibitors (TKIs) like Sorafenib and Sunitinib have validated this target clinically, the rapid onset of resistance and off-target toxicities necessitates the development of novel molecular scaffolds.

Recently, indole-2-carboxamide derivatives—specifically those featuring a 5-bromo substitution—have emerged as highly potent anti-angiogenic agents. As an Application Scientist evaluating these compounds, it is critical to understand not just what these compounds do, but why their structural nuances confer advantages over known agents, and how to rigorously validate their efficacy through self-validating experimental workflows.

Mechanistic Rationale: The 5-Bromo-Indole Scaffold

The indole core is a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding pocket of receptor tyrosine kinases. The introduction of a bromine atom at the 5-position of the indole ring provides a distinct thermodynamic advantage. Bromine increases the lipophilicity of the molecule, driving it deeper into the hydrophobic sub-pocket of VEGFR-2, while also engaging in halogen bonding with backbone carbonyls.

Concurrently, the carboxamide linkage enhances molecular flexibility and serves as a critical bidentate hydrogen bond donor/acceptor [1][1]. This allows the compound to interact specifically with hinge region residues, such as Cys919, locking the kinase in an inactive conformation and arresting the cell cycle at the G2/M phase [2][2].

VEGFR2_Pathway cluster_pathway Downstream Angiogenic Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) Hinge Region: Cys919 VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-γ Activation VEGFR2->PLCg Phosphorylation MAPK MAPK / ERK Pathway VEGFR2->MAPK PI3K PI3K / AKT Pathway VEGFR2->PI3K Inhibitor 5-Bromo-Indole Carboxamide (Halogen & H-Bonding) Inhibitor->VEGFR2 ATP-Competitive Inhibition Migration Cell Migration & Tube Formation PLCg->Migration Proliferation Endothelial Proliferation (HUVEC) MAPK->Proliferation Survival Cell Survival PI3K->Survival

Fig 1. VEGFR-2 signaling blockade by 5-bromo-indole carboxamides via ATP-competitive inhibition.

Comparative Efficacy Analysis

Recent experimental data highlights the competitive edge of 5-bromo-indole carboxamides against standard clinical agents. The table below synthesizes quantitative benchmarks across multiple assay modalities.

Compound ClassSpecific DerivativeTarget / Assay ModelIC50 / EfficacyReference Agent (IC50)
5-Bromo-Indole Carboxamide 5BDBICHepG2 Proliferation14.3 µMSorafenib (6.2 µM)
5-Bromo-Indole Carbothioamide 2-NPHCRat Aorta Ring (Ex vivo)56.9 µg/mLStandard TKIs
5-Bromo-Indole Carbothioamide 2-NPHCHUVEC Proliferation76.3 µg/mLStandard TKIs
Indole-2-Carbohydrazide Compound 9dVEGFR-2 Kinase0.051 µMSorafenib
Indole-2-Carbohydrazide Compound 9dHUVEC Proliferation1.47 µMSorafenib

Data supported by in vitro and ex vivo evaluations of 5-bromo-indole derivatives [3][3], [4][4], and [5][5].

Self-Validating Experimental Workflows

To accurately benchmark 5-bromo-indole carboxamides against agents like Sorafenib, a multi-tiered validation approach is mandatory.

Assay_Workflow Phase1 Phase 1: In Vitro HUVEC Proliferation & Tube Formation Phase2 Phase 2: Ex Vivo Rat Aortic Ring Sprouting Assay Phase1->Phase2 Phase3 Phase 3: In Vivo CAM Assay (Vessel Convergence) Phase2->Phase3 Phase4 Phase 4: Molecular VEGFR-2 Kinase Assay & Docking Validation Phase3->Phase4

Fig 2. Multi-tiered self-validating experimental workflow for anti-angiogenic compound assessment.

Protocol 1: HUVEC Tube Formation and Proliferation Assay (In Vitro)

Objective: To quantify the direct inhibitory effect of test compounds on endothelial cell networking.

Methodology:

  • Coat pre-chilled 96-well plates with 50 µL of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Harvest HUVECs (passages 2-4) and resuspend in basal medium containing 1% FBS.

  • Seed 1.5 × 10⁴ cells per well atop the Matrigel layer.

  • Treat immediately with varying concentrations of the 5-bromo-indole carboxamide, using Sorafenib (10 µM) as a positive inhibition control and 0.1% DMSO as a vehicle control.

  • Incubate for 12-18 hours at 37°C, 5% CO₂.

  • Image using an inverted phase-contrast microscope and analyze total tube length and branching points using ImageJ (Angiogenesis Analyzer).

  • Causality & Expert Insights: Matrigel provides the necessary extracellular matrix (ECM) cues for endothelial cells to differentiate into capillary-like structures. Using growth factor-reduced Matrigel ensures that tube formation is strictly dependent on exogenously added stimuli, preventing high background noise that masks compound efficacy.

  • Self-Validating Mechanism: The assay incorporates a "VEGF-rescue" arm. If the test compound's inhibition is specifically on-target (VEGFR-2), the addition of excess VEGF (50 ng/mL) should shift the IC50 curve to the right. If the IC50 remains unchanged, the compound's effect is likely due to non-specific cytotoxicity rather than true anti-angiogenesis.

Protocol 2: Rat Aortic Ring Assay (Ex Vivo)

Objective: To evaluate the inhibition of microvessel sprouting in a complex, 3D tissue environment.

Methodology:

  • Excise the thoracic aorta from a freshly euthanized Sprague-Dawley rat, flush with cold PBS, and carefully remove fibroadipose tissue.

  • Section the aorta into 1 mm thick rings.

  • Embed each ring in a well containing 100 µL of polymerized collagen gel.

  • Overlay with 500 µL of endothelial cell growth medium supplemented with the test compound (e.g., 2-NPHC) or Sunitinib as a reference.

  • Replace the medium every 48 hours for 7-10 days.

  • Quantify the number and length of microvessel sprouts emerging from the adventitial layer.

  • Causality & Expert Insights: Unlike 2D HUVEC cultures, the aortic ring assay preserves the native architecture of the endothelium, including supporting pericytes and smooth muscle cells. This ex vivo model accurately mimics the complex paracrine signaling involved in tumor angiogenesis, providing a more translatable IC50 value [4][4].

  • Self-Validating Mechanism: A viability check is integrated on day 10 using Calcein-AM staining. If the aortic ring itself fails to fluoresce, the lack of sprouting is due to tissue necrosis (improper extraction or toxic compound concentrations) rather than a targeted anti-angiogenic mechanism.

Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay (In Vivo)

Objective: To assess the in vivo anti-angiogenic efficacy of the compounds in a highly vascularized, immunodeficient model.

Methodology:

  • Incubate fertilized chicken eggs at 37°C and 60% humidity.

  • On embryonic day 3 (E3), open a small window in the shell to detach the CAM from the shell membrane.

  • On E8, place a sterile filter paper disk (5 mm diameter) loaded with the test compound (10-50 µ g/egg ) directly onto the CAM. Use a disk loaded with Sorafenib as a positive control.

  • Seal the window and incubate for an additional 48-72 hours.

  • On E11, inject a lipid emulsion (e.g., Intralipid) into the CAM vasculature to increase contrast, then photograph the area around the disk.

  • Calculate the anti-angiogenic index by counting the number of converging blood vessels.

  • Causality & Expert Insights: The CAM assay is chosen for its rapid turnaround and the lack of a mature immune system in the embryo, which prevents inflammatory neovascularization that could confound results. The 5-bromo substitution often improves the compound's tissue penetration across the CAM membrane compared to non-halogenated analogs.

  • Self-Validating Mechanism: The assay incorporates a radial grid overlay during image analysis. The validation relies on characterizing the "avascular zone." A true anti-angiogenic response creates a distinct spoke-wheel pattern of vessel avoidance around the disk, whereas a toxic response causes widespread capillary hemorrhage and thrombosis, which are easily distinguishable under stereomicroscopy.

Conclusion

The 5-bromo-indole carboxamide scaffold represents a highly promising evolution in the design of anti-angiogenic therapeutics. By leveraging halogen bonding and optimized lipophilicity, these compounds achieve potent VEGFR-2 kinase inhibition that rivals or exceeds standard agents like Sorafenib. However, proving their superiority requires rigorous, self-validating experimental designs that span from isolated kinase assays to complex in vivo models, ensuring that observed efficacy is driven by targeted pathway inhibition rather than generalized cytotoxicity.

References

1.5 2.2 3.1 4.4 5.3

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole

Author: BenchChem Technical Support Team. Date: March 2026

Rapid Risk Assessment & Chemical Profile

Compound: 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole Chemical Class: Halogenated Bis-heterocycle (Indole/Pyrrole conjugate) Primary Application: Medicinal chemistry intermediate (kinase inhibitors, marine alkaloid analogs).

The "Unknown Toxicity" Principle

As a specialized research intermediate, this compound lacks a substance-specific toxicological monograph (e.g., IDLH values). Therefore, you must apply the Precautionary Principle . We treat this substance as a High-Potency Irritant and Potential Sensitizer until proven otherwise.

Key Hazard Drivers:

  • Halogenation (Bromine): Increases lipophilicity, potentially enhancing skin absorption and bioavailability compared to the parent indole [1].

  • Indole/Pyrrole Moieties: Electron-rich aromatic systems. These are prone to oxidation and can act as sensitizers. Dust is the primary vector of exposure.

  • Physical State: Fine crystalline solid. High risk of aerosolization during weighing.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select gear based on your specific manipulation.

Protection ZoneStandard Handling (Weighing/Transferring Solid)High-Risk Operation (Synthesis/Solution in Halogenated Solvents)Rationale & Causality
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or Viton® Standard nitrile degrades rapidly (<5 mins) if the compound is dissolved in DCM or Chloroform [2].
Respiratory Fume Hood (Sash <18") + N95 (optional backup)Fume Hood (Mandatory) + P100 Respirator (if outside hood)Engineering controls are primary. The solid dust is an irritant (H335); inhalation can trigger mucosal inflammation [3].
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + GogglesSafety glasses are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Cotton/Poly)+ Long SleevesTyvek® Sleeves or ApronPrevents accumulation of dust on street clothes, reducing "take-home" exposure risks.

Operational Protocol: The "Clean-to-Dirty" Workflow

This protocol is designed to be self-validating. If a step fails (e.g., airflow check), the process halts immediately.

Phase A: Pre-Operational Validation
  • Airflow Verification: Check the fume hood monitor. Velocity must be 80–100 fpm .

    • Validation: Tape a Kimwipe to the sash bottom; it must be pulled inward steadily.

  • Solvent Compatibility Check: If dissolving the solid, identify the solvent.

    • Critical: If using Dichloromethane (DCM) , standard nitrile gloves offer zero protection against the solvent carrier. Switch to Silver Shield laminates immediately.

Phase B: Active Handling (Weighing & Transfer)
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs).

  • The "Deep Hood" Technique: Work at least 6 inches inside the hood sash.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

    • Why: Halogenated heterocycles often carry static charge, causing "jumping" during weighing, which leads to invisible surface contamination.

  • Decontamination: Wipe the exterior of the vial with a solvent-dampened tissue (Ethanol) before removing it from the hood.

Phase C: Doffing (Removal)
  • Outer Gloves: Remove inside the hood using the "beak" method (pinch outside, pull inside out). Dispose as hazardous waste.[1]

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use solvents (acetone/ethanol) on skin, as this increases permeability to any residue.

Visual Workflow: Decision Logic

The following diagram outlines the critical decision path for handling this compound, specifically addressing the solvent-carrier risk factor.

G Start START: Handling 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Solution In Solution? StateCheck->Solution Synthesis/Extraction StandardPPE Standard PPE: Double Nitrile + Goggles Work in Hood Solid->StandardPPE SolventCheck Check Solvent Type Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated Disposal Disposal: Segregate as Halogenated Waste StandardPPE->Disposal AdvancedPPE ADVANCED PPE: Laminate/Viton Gloves + Face Shield Halogenated->AdvancedPPE NonHalogenated->StandardPPE AdvancedPPE->Disposal

Caption: PPE Selection Decision Tree based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Emergency & Disposal Logistics

Spill Management (Solid)
  • Evacuate: Move away from the immediate area to let dust settle (2 mins).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (prevents aerosolization).

  • Clean: Scoop up damp material. Wipe area with Ethanol.

  • Dispose: Place all waste in a jar labeled "Solid Halogenated Organic Waste."

Waste Disposal[1][2][3][4]
  • Classification: Halogenated Organic.[2][3]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone waste). Mixing halogenated compounds with ketones or strong bases can result in exothermic reactions or toxic gas evolution [4].

  • Labeling: Must explicitly state "Contains 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press.

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide: Vulnerability to Halogenated Hydrocarbons.

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 5-Bromo-1H-indazole (Analog Proxy for Hazard Classification).

  • Purdue University. (2025). Guidelines: Handling and Disposal of Chemicals - Segregation of Halogenated Solvents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.